molecular formula C9H9ClO4 B1349881 2-Chloro-4,5-dimethoxybenzoic acid CAS No. 60032-95-3

2-Chloro-4,5-dimethoxybenzoic acid

Cat. No.: B1349881
CAS No.: 60032-95-3
M. Wt: 216.62 g/mol
InChI Key: CHMWIAHMSOASPM-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethoxybenzoic acid is a useful research compound. Its molecular formula is C9H9ClO4 and its molecular weight is 216.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMWIAHMSOASPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373909
Record name 2-chloro-4,5-dimethoxybenzoic acid
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Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60032-95-3
Record name 2-chloro-4,5-dimethoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60032-95-3
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Foundational & Exploratory

2-Chloro-4,5-dimethoxybenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Chloro-4,5-dimethoxybenzoic Acid

Introduction

This compound is a valuable intermediate in the pharmaceutical and chemical industries, often utilized in the synthesis of more complex molecules such as flavones, isoflavones, and other pharmacologically active compounds.[1] Its structure, featuring a chlorinated and dimethoxylated benzene ring with a carboxylic acid group, provides multiple reactive sites for further chemical transformations. This guide offers a detailed overview of a prominent synthesis pathway for this compound, including experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development.

Primary Synthesis Pathway: A Three-Step Approach from Veratrole

A common and effective method for preparing this compound starts from the readily available raw material, veratrole (1,2-dimethoxybenzene). This pathway involves three key transformations: targeted chlorination, subsequent chloromethylation, and a final oxidation step.[1]

Step 1: Targeted Chlorination of Veratrole

The initial step involves the electrophilic chlorination of veratrole to produce 3,4-dimethoxychlorobenzene. This reaction is carried out in an aqueous medium using a combination of sulfuric acid, hydrogen peroxide, and a chloride salt.

Experimental Protocol:

  • In a 250ml reaction flask, combine 15.0g (0.11mol) of veratrole, 6.0g (0.06mol) of sulfuric acid, 14ml of 30% hydrogen peroxide (approx. 0.13mol), and 100ml of water.

  • With stirring, add 7.0g (0.12mol) of sodium chloride to the mixture.

  • Heat the reaction mixture to 50°C and maintain stirring for 3.5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the veratrole starting material is no longer detected.

  • Upon completion, quench any excess hydrogen peroxide by adding a 0.5M aqueous solution of sodium bisulfite.

  • Extract the product with ethyl acetate (2 x 100ml).

  • Combine the organic extracts and dry over approximately 8g of anhydrous magnesium sulfate.

  • Remove the ethyl acetate under vacuum to yield 3,4-dimethoxychlorobenzene.[1]

Step 2: Chloromethylation of 3,4-Dimethoxychlorobenzene

The second step introduces a chloromethyl group onto the 3,4-dimethoxychlorobenzene ring, specifically at the position ortho to the chloro group and para to a methoxy group, to form 2-chloro-4,5-dimethoxybenzyl chloride.

Experimental Protocol:

  • In a 250ml reaction flask, place 8.6g (0.05mol) of 3,4-dimethoxychlorobenzene.

  • Add 10ml (approx. 0.11mol) of concentrated hydrochloric acid, 1.5g (0.05mol) of paraformaldehyde, and 100ml of water.

  • Heat the mixture to 60°C and stir for 5 hours.[1]

  • After the reaction, the product, 2-chloro-4,5-dimethoxybenzyl chloride, can be isolated for the next step.

Step 3: Oxidation to this compound

The final step is the oxidation of the benzyl chloride intermediate to the target carboxylic acid. This is achieved using potassium permanganate as a strong oxidizing agent in the presence of a phase transfer catalyst.

Experimental Protocol:

  • In a 500ml reaction flask, place 17.6g (0.08mol) of 2-chloro-4,5-dimethoxybenzyl chloride.

  • Add 200ml of water and 1.3g (0.004mol) of tetrabutylammonium bromide, which acts as a phase transfer catalyst.

  • Heat the reaction solution to 70°C with stirring.

  • Gradually add 38.0g (0.24mol) of potassium permanganate to the heated solution.

  • Maintain the reaction at 70°C for 7 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, filter the hot solution to remove manganese dioxide precipitate.

  • Cool the filtrate and acidify with hydrochloric acid to a pH of 4.

  • Allow the resulting white precipitate to stand for 3 hours.

  • Collect the solid product by filtration and dry to obtain this compound.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthesis pathway.

Table 1: Synthesis of 3,4-Dimethoxychlorobenzene

Starting MaterialMolesReagentsYield (g)Yield (%)Purity (HPLC)
Veratrole0.11 molH₂SO₄, H₂O₂, NaCl18.3 g98%95.7%

Table 2: Synthesis of this compound

Starting MaterialMolesReagentsYield (g)Yield (%)Purity (HPLC)Melting Point (°C)
2-chloro-4,5-dimethoxybenzyl chloride0.08 molKMnO₄, TBAB16.5 g95.5%94.8%183-185°C

Alternative Pathway: Chlorination as a Side Reaction

During the synthesis of veratric acid (3,4-dimethoxybenzoic acid) from 3,4-dimethoxy acetophenone via a haloform reaction with sodium hypochlorite, this compound can be formed as a significant side product.[2][3] While often considered an impurity to be minimized in that specific synthesis, manipulation of the reaction conditions—such as temperature and the quantity of sodium hypochlorite—could potentially optimize the formation of the chlorinated benzoic acid.[2] One study demonstrated that the yield of this side-product could exceed 20% under certain conditions, suggesting a viable, albeit less direct, synthetic route.[2]

Visualizing the Synthesis Pathway and Workflow

To better illustrate the process, the following diagrams have been generated using the DOT language.

Synthesis_Pathway Veratrole Veratrole Intermediate1 3,4-Dimethoxychlorobenzene Veratrole->Intermediate1  H₂SO₄, H₂O₂, NaCl  50°C, 3.5h Intermediate2 2-Chloro-4,5-dimethoxybenzyl chloride Intermediate1->Intermediate2  Paraformaldehyde, HCl  60°C, 5h FinalProduct 2-Chloro-4,5-dimethoxybenzoic acid Intermediate2->FinalProduct  KMnO₄, TBAB  70°C, 7h

Caption: Multi-step synthesis of this compound from veratrole.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup and Isolation A Charge flask with 2-chloro-4,5-dimethoxybenzyl chloride, water, and TBAB B Heat to 70°C with stirring A->B C Add KMnO₄ B->C D React for 7 hours at 70°C C->D E Hot filtration D->E F Acidify filtrate to pH 4 E->F G Precipitate for 3h F->G H Filter and dry product G->H

Caption: Workflow for the oxidation of 2-chloro-4,5-dimethoxybenzyl chloride.

References

An In-depth Technical Guide to 2-Chloro-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4,5-dimethoxybenzoic acid, a key chemical intermediate. It details its chemical identity, physical properties, synthesis, and analytical characterization. This document is intended for professionals in research, discovery, and development who require detailed technical information on this compound.

Core Identifiers and Properties

This compound, also known as 6-chloroveratric acid, is a substituted benzoic acid derivative. Its core identifiers and key physicochemical properties are summarized below, providing essential data for its handling, characterization, and use in a laboratory setting.

Table 1: Chemical Identifiers for this compound [1]

IdentifierValue
CAS Number 60032-95-3
IUPAC Name This compound
Molecular Formula C₉H₉ClO₄
InChI InChI=1S/C9H9ClO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12)
InChIKey CHMWIAHMSOASPM-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)C(=O)O)Cl)OC
EC Number 675-668-5
PubChem CID 2757463

Table 2: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Weight 216.62 g/mol
Monoisotopic Mass 216.0189365 Da
Appearance White to off-white solid (typical)
Melting Point 183-185 °C
XLogP3 2.0

Synthesis Protocol

A documented method for the preparation of this compound involves the oxidation of 2-chloro-4,5-dimethoxybenzyl chloride. This process is efficient and suitable for laboratory-scale synthesis.

Experimental Protocol: Oxidation of 2-chloro-4,5-dimethoxybenzyl chloride

This protocol is based on the method described in patent CN102285878B.

Materials:

  • 2-chloro-4,5-dimethoxybenzyl chloride (17.6 g, 0.08 mol)

  • Water (200 ml)

  • Tetrabutylammonium bromide (1.3 g, 0.004 mol)

  • Potassium permanganate (38.0 g, 0.24 mol)

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • To a 500 ml reaction flask, add 2-chloro-4,5-dimethoxybenzyl chloride (17.6 g), water (200 ml), and tetrabutylammonium bromide (1.3 g).

  • Heat the reaction mixture to 70 °C with stirring.

  • Slowly add potassium permanganate (38.0 g) to the stirred solution.

  • Maintain the reaction at 70 °C for 7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • While still hot, filter the reaction mixture to remove manganese dioxide.

  • Adjust the pH of the filtrate to 4 using hydrochloric acid, which will cause a whitish solid to precipitate.

  • Allow the mixture to stand for 3 hours to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Dry the solid to obtain this compound.

Yield and Purity:

  • Yield: 16.5 g (95.5%)

  • Purity (by HPLC): 94.8%

The logical workflow for this synthesis is depicted in the following diagram.

G cluster_0 Reaction Setup cluster_1 Oxidation Reaction cluster_2 Work-up and Isolation A Charge Flask: - 2-chloro-4,5-dimethoxybenzyl chloride - Water - Tetrabutylammonium bromide B Heat to 70 °C with Stirring A->B C Add KMnO₄ B->C Start Oxidation D React for 7 hours at 70 °C C->D E Monitor by TLC D->E F Hot Filtration E->F Reaction Complete G Adjust pH to 4 with HCl F->G H Precipitation (3 hours) G->H I Filter and Dry Product H->I

Synthesis workflow for this compound.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃)δ 7.59 (s, 1H), δ 7.21 (s, 1H), δ 3.95 (s, 3H), δ 3.93 (s, 3H)
¹³C NMR Data not available in the searched literature.
IR Spectroscopy Data not available in the searched literature.
Mass Spectrometry Data not available in the searched literature.

Applications in Drug Development

Substituted benzoic acids are crucial building blocks in medicinal chemistry. While direct experimental protocols for the use of this compound as an intermediate in drug synthesis are not widely published, its structural analogue, 2-amino-4,5-dimethoxybenzoic acid , is a well-known precursor for a class of potent anticancer drugs, the quinazoline-based tyrosine kinase inhibitors, such as Gefitinib.

The synthesis of these drugs often involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with formamide to construct the core quinazoline ring system. This suggests a potential strategic application for this compound, which could be converted to the amino derivative or other functionalized analogues for entry into similar synthetic pathways.

The following diagram illustrates a generalized logical pathway where a substituted benzoic acid serves as a key starting material for a multi-step synthesis of a bioactive heterocyclic compound.

G Start This compound Step1 Functional Group Transformation (e.g., amination) Start->Step1 Intermediate Key Intermediate (e.g., Amino-benzoic acid) Step1->Intermediate Step2 Cyclization Reaction (e.g., with Formamide) Intermediate->Step2 Core Heterocyclic Core (e.g., Quinazolinone) Step2->Core Step3 Further Functionalization (e.g., Chlorination, Amination) Core->Step3 API Active Pharmaceutical Ingredient (API) Step3->API

Potential role as a precursor in complex molecule synthesis.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Conclusion

This compound is a valuable chemical intermediate with a well-defined synthesis protocol. While detailed spectroscopic characterization beyond ¹H NMR and specific, published applications in multi-step drug synthesis are limited in publicly accessible literature, its structural similarity to key pharmaceutical precursors indicates its potential utility in the synthesis of complex, biologically active molecules. Further research into its reactivity and applications is warranted to fully exploit its synthetic potential.

References

Spectroscopic Profile of 2-Chloro-4,5-dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Chloro-4,5-dimethoxybenzoic acid (C₉H₉ClO₄, CAS No: 60032-95-3). This compound is of interest in various chemical and pharmaceutical research domains. The following sections present tabulated spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The empirical formula of this compound is C₉H₉ClO₄, and its molecular weight is 216.62 g/mol .[1] The spectroscopic data presented below provides a foundational understanding of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The following data is predicted based on the analysis of similar compounds and known chemical shift ranges for the functional groups present.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-13Singlet (broad)1H-COOH
~7.5Singlet1HAromatic H
~7.0Singlet1HAromatic H
~3.9Singlet3H-OCH₃
~3.8Singlet3H-OCH₃

Note: Specific chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~168-COOH
~152Aromatic C-O
~148Aromatic C-O
~125Aromatic C-Cl
~120Aromatic C-H
~115Aromatic C-COOH
~112Aromatic C-H
~56-OCH₃
~55-OCH₃

Note: Carboxyl carbons in aromatic acids typically absorb in the 165-185 ppm range.[2]

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in this compound. The following table lists the characteristic absorption bands based on typical frequencies for the functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic Acid)
~3000MediumC-H stretch (Aromatic)
~2950, ~2850MediumC-H stretch (Aliphatic, -OCH₃)
1680-1710StrongC=O stretch (Carboxylic Acid)
~1600, ~1480Medium-StrongC=C stretch (Aromatic Ring)
1250-1300StrongC-O stretch (Aryl Ether)
~1050StrongC-O stretch (Aryl Ether)
700-800Medium-StrongC-Cl stretch

Note: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[2][3] The C=O stretch for an aryl carboxylic acid is typically found between 1700-1680 cm⁻¹.[3]

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained using Electron Ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns.

m/z (mass-to-charge ratio)Relative Intensity (%)Proposed Fragment
216/218High[M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes)
201/203Medium[M - CH₃]⁺
171/173Medium[M - COOH]⁺
156Medium[M - COOH - CH₃]⁺

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining NMR spectra of an aromatic carboxylic acid like this compound is as follows:

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Instrumentation: The spectrum is recorded on an NMR spectrometer, such as a 400 MHz instrument.[4]

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the ¹H spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

For a solid sample such as this compound, a common method for obtaining an IR spectrum is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

ATR-FTIR Method:

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared beam is passed through the crystal, and the attenuated radiation is detected. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Spectrum Generation: The resulting interferogram is converted to an IR spectrum via a Fourier transform.

KBr Pellet Method:

  • Sample Preparation: A few milligrams of the solid sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed under high pressure to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in a sample holder in the IR beam path of the spectrometer. A background spectrum (of air or a pure KBr pellet) is recorded. The sample spectrum is then acquired.

  • Spectrum Generation: The sample spectrum is ratioed against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of relatively small, volatile organic molecules.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The high energy of the electron beam often causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, charged fragment ions and neutral radicals.

  • Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Frequencies (Functional Groups) IR->IR_Data MS_Data m/z Ratios, Fragmentation Patterns, Isotopic Distribution MS->MS_Data Structure Verified Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for the spectroscopic characterization of this compound.

References

Crystal Structure of 2-Chloro-4,5-dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), and the broader scientific literature did not yield an experimentally determined crystal structure for 2-Chloro-4,5-dimethoxybenzoic acid. Therefore, this guide provides a detailed overview of the methodologies used for crystal structure determination and presents data for a closely related compound, 3,4-dimethoxybenzoic acid , as an illustrative example to fulfill the prompt's requirements for a technical whitepaper.

Introduction

This compound is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for elucidating structure-property relationships, which is a cornerstone of rational drug design and the development of novel materials.[1][2][3][4] This guide outlines the general experimental protocols for determining the crystal structure of a small organic molecule like this compound and discusses the significance of such data.

Physicochemical Properties of this compound

While the crystal structure is not available, fundamental physicochemical properties have been computed and are summarized below.

PropertyValue
Molecular Formula C₉H₉ClO₄
Molecular Weight 216.62 g/mol
IUPAC Name This compound
CAS Number 60032-95-3

Illustrative Crystal Structure: 3,4-Dimethoxybenzoic Acid

To demonstrate the type of data obtained from a single-crystal X-ray diffraction study, the crystallographic information for 3,4-dimethoxybenzoic acid (veratric acid) is presented.[5][6][7][8] This compound shares the dimethoxy substitution pattern and provides a relevant example.

Crystallographic Data for 3,4-Dimethoxybenzoic Acid
ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.973(2)
b (Å) 5.201(1)
c (Å) 19.865(4)
α (°) 90
β (°) 97.43(2)
γ (°) 90
Volume (ų) 816.9(3)
Z 4
Density (calculated) (g/cm³) 1.47
Radiation MoKα (λ = 0.71073 Å)
Temperature (K) 293

Data sourced from an illustrative crystallographic study of 3,4-dimethoxybenzoic acid.

Experimental Protocols for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that involves sample preparation, data collection, and structure solution and refinement.[9][10][11][12]

Crystallization

The initial and often most challenging step is to grow high-quality single crystals suitable for X-ray diffraction.[13][14][15][16] For a small organic molecule like this compound, several techniques can be employed:

  • Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.[13][16]

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial. This vial is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[13][17]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[13]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[14][15]

Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.[9][11]

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of X-rays (often from a molybdenum or copper source). The crystal is rotated, and the diffraction pattern of the X-rays is recorded on a detector.[10][12] The collection is performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution: The collected diffraction data (intensities and positions of the spots) are used to determine the unit cell parameters and the space group of the crystal. The phases of the diffracted waves are then determined using computational methods to generate an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined by adjusting the atomic positions, and thermal parameters to achieve the best fit between the calculated and the observed diffraction data.

Visualizations

Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination cluster_output Final Output synthesis Synthesis & Purification of This compound crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Selection & Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Integration & Reduction xray->processing solution Structure Solution (Phasing) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation cif Crystallographic Information File (CIF) validation->cif report Structural Report & Publication cif->report

Caption: General workflow for single-crystal X-ray diffraction analysis.

Role of Crystal Structure in Drug Development

drug_development_pathway cluster_discovery Discovery & Design cluster_optimization Lead Optimization cluster_development Preclinical & Clinical Development cluster_result Outcome target Target Identification crystal_info Crystal Structure of Target target->crystal_info sbdd Structure-Based Drug Design crystal_info->sbdd ligand_complex Target-Ligand Co-crystal Structure sbdd->ligand_complex sar Structure-Activity Relationship (SAR) ligand_complex->sar optimization Lead Optimization sar->optimization polymorph Polymorph Screening optimization->polymorph formulation Formulation Development polymorph->formulation drug Marketed Drug formulation->drug

Caption: The central role of crystallography in the drug development pipeline.

Conclusion

While the specific crystal structure of this compound remains to be determined, the methodologies for its elucidation are well-established. The determination of its three-dimensional structure would provide invaluable insights for researchers in drug discovery and materials science, enabling a deeper understanding of its intermolecular interactions and solid-state properties. The provided illustrative data for 3,4-dimethoxybenzoic acid highlights the detailed structural information that can be obtained through single-crystal X-ray diffraction. It is hoped that this guide serves as a useful resource for researchers interested in the structural characterization of this and similar compounds.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Chloro-4,5-dimethoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This document outlines the compound's physicochemical properties, predicted reactivity based on its structural features, and its stability under various stress conditions. Detailed experimental protocols for assessing its stability, along with potential degradation pathways, are presented to support research and development activities. The information is intended for professionals in the fields of chemical research, drug development, and materials science.

Introduction

This compound (CAS No. 60032-95-3) is a substituted aromatic carboxylic acid.[1] Its structure, featuring a chlorinated and methoxylated benzene ring attached to a carboxylic acid group, imparts a unique combination of reactivity and stability. This makes it a valuable building block in organic synthesis, particularly for creating more complex molecules with desired biological activities. Understanding the stability and reactivity of this compound is crucial for its effective use in synthesis, formulation, and for predicting its environmental fate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in experimental settings.

PropertyValueReference
Molecular Formula C₉H₉ClO₄[1]
Molecular Weight 216.62 g/mol [1]
CAS Number 60032-95-3[1]
Appearance White to off-white crystalline solid
Melting Point 183-185 °C
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.
pKa Not experimentally determined, but expected to be in the range of 3-4 for the carboxylic acid group.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups: the carboxylic acid, the chloro substituent, and the two methoxy groups on the aromatic ring.

Carboxylic Acid Group

The carboxylic acid group is the most reactive site for many transformations. It can undergo typical reactions of carboxylic acids, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

  • Amide Formation: Reaction with amines, often activated by coupling agents, to form amides.

  • Reduction: Reduction to the corresponding alcohol (2-Chloro-4,5-dimethoxybenzyl alcohol) using strong reducing agents like lithium aluminum hydride.

  • Decarboxylation: While generally stable, decarboxylation can be induced under harsh thermal conditions.

Aromatic Ring

The aromatic ring is activated by the two electron-donating methoxy groups and deactivated by the electron-withdrawing chloro and carboxylic acid groups. This substitution pattern influences electrophilic aromatic substitution reactions. The positions ortho and para to the methoxy groups are electronically activated, but steric hindrance from the existing substituents will play a significant role in directing incoming electrophiles.

Chloro Group

The chloro group is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, under harsh conditions (high temperature and pressure) or with strong nucleophiles, substitution might be possible. The electron-donating methoxy groups may facilitate such reactions to a limited extent.

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. Based on general principles of chemical stability and data from related compounds, its stability under various stress conditions can be predicted. Forced degradation studies are essential to experimentally confirm these predictions.

Thermal Stability

Substituted benzoic acids are generally thermally stable crystalline solids.[2][3] this compound is expected to be stable at ambient temperatures. At elevated temperatures, particularly above its melting point, degradation may occur, potentially leading to decarboxylation or other decomposition reactions.

pH Stability and Hydrolysis

The compound is expected to be stable in neutral and acidic aqueous solutions. Under strongly basic conditions (high pH), the carboxylic acid will exist as the carboxylate salt, which is generally stable. At very high pH and elevated temperatures, hydrolysis of the methoxy groups or the chloro substituent might be possible, though likely to be slow. The degradation kinetics of similar compounds have been shown to be pH-dependent.[4][5][6][7][8]

Photostability

Aromatic compounds can be susceptible to photodegradation upon exposure to UV light. The methoxy groups on the benzene ring may influence its photostability.[9][10] Photodegradation could potentially involve reactions such as dechlorination or oxidation of the aromatic ring.[11][12]

Oxidative Stability

The compound may be susceptible to oxidation, particularly under conditions that promote the formation of reactive oxygen species. The electron-rich aromatic ring could be a target for oxidative degradation.

Experimental Protocols for Stability and Reactivity Assessment

The following protocols are based on ICH guidelines for forced degradation studies and can be adapted to investigate the stability and reactivity of this compound.[13][14][15][16][17]

General Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare stock solution of This compound B Thermal Stress A->B Expose C Acid/Base Hydrolysis A->C Expose D Photolytic Stress A->D Expose E Oxidative Stress A->E Expose F Neutralize/Quench Reaction B->F C->F D->F E->F G Dilute to appropriate concentration F->G H Analyze by Stability-Indicating Analytical Method (e.g., HPLC) G->H I Quantify parent compound and degradation products H->I J Identify degradation products (e.g., LC-MS) I->J K Propose Degradation Pathway J->K

Caption: General workflow for forced degradation studies.

Protocol for Thermal Stability
  • Sample Preparation: Accurately weigh a sample of this compound into a suitable vial.

  • Stress Condition: Place the vial in a calibrated oven at a specific temperature (e.g., 60°C, 80°C, and 105°C).[14]

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 24, 48, 72 hours).

  • Analysis: Dissolve the sample in a suitable solvent and analyze using a validated stability-indicating HPLC method.

Protocol for pH Stability (Hydrolysis)
  • Sample Preparation: Prepare solutions of the compound in different aqueous buffer systems (e.g., pH 2, 7, and 9).

  • Stress Condition: Store the solutions at a controlled temperature (e.g., 40°C and 60°C).

  • Time Points: Collect aliquots at various time points.

  • Analysis: Neutralize the samples and analyze by HPLC.

Protocol for Photostability
  • Sample Preparation: Prepare a solution of the compound and place it in a photostable, transparent container. Prepare a control sample wrapped in aluminum foil.

  • Stress Condition: Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[14]

  • Analysis: Analyze both the exposed sample and the control sample by HPLC.

Protocol for Oxidative Stability
  • Sample Preparation: Prepare a solution of the compound in a suitable solvent.

  • Stress Condition: Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Time Points: Monitor the reaction at room temperature at different time intervals.

  • Analysis: Quench the reaction (e.g., by adding sodium bisulfite) and analyze by HPLC.

Potential Degradation Pathways

Based on the chemical structure and known degradation patterns of similar compounds, a putative biodegradation pathway for this compound is proposed. This pathway likely involves initial enzymatic attacks on the methoxy groups or the chloro substituent, followed by ring cleavage.

G A This compound B Demethylation A->B Initial Attack C Dechlorination A->C Initial Attack D Hydroxylated Intermediates B->D C->D E Ring Cleavage D->E Dioxygenase F Central Metabolism E->F

Caption: Putative biodegradation pathway.

Analytical Methods for Quantification

Accurate quantification of this compound and its potential degradation products is essential for stability and reactivity studies. Several analytical techniques are suitable for this purpose.

Analytical MethodPrincipleApplicationReference
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Quantification of the parent compound and non-volatile degradation products.[18][19]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile degradation products (may require derivatization).[18]
UV-Vis Spectrophotometry Measurement of light absorbance.Simple quantification of the parent compound if no interfering substances are present.[18][20]
Liquid Chromatography-Mass Spectrometry (LC-MS) High-resolution separation coupled with mass detection.Identification of unknown degradation products.[19][21]

Conclusion

This compound is a versatile building block with a stability profile that is critical to its application in research and industry. This guide has provided a comprehensive overview of its predicted reactivity and stability, along with detailed experimental protocols for their assessment. The information presented herein serves as a valuable resource for scientists and researchers, enabling them to effectively utilize this compound in their synthetic endeavors and to ensure the quality and robustness of their processes and products. Further experimental validation of the proposed stability characteristics and degradation pathways is recommended for specific applications.

References

known derivatives and analogs of 2-Chloro-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Known Derivatives and Analogs of 2-Chloro-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polysubstituted aromatic carboxylic acid that has emerged as a valuable scaffold in medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom and two methoxy groups on the benzene ring, provides a foundation for the synthesis of a diverse range of derivatives and analogs with potential therapeutic applications. This technical guide explores the known derivatives of this compound, detailing their synthesis, biological activities, and the structure-activity relationships (SAR) that govern their efficacy. The primary focus of research on these compounds has been in the areas of oncology and inflammatory diseases, with many derivatives exhibiting potent anticancer and anti-inflammatory properties.

Core Structure and Physicochemical Properties

This compound possesses the following chemical structure:

IUPAC Name: this compound Molecular Formula: C₉H₉ClO₄ Molecular Weight: 216.62 g/mol CAS Number: 60032-95-3

The presence of the electron-withdrawing chlorine atom and electron-donating methoxy groups influences the reactivity of the carboxylic acid and the aromatic ring, providing multiple avenues for chemical modification.

Synthesis of Derivatives

The primary route for the synthesis of derivatives of this compound involves the activation of the carboxylic acid group to form an acid chloride. This highly reactive intermediate can then be coupled with a variety of nucleophiles, such as amines and alcohols, to generate a library of amide and ester derivatives, respectively.

Experimental Protocol: Synthesis of 2-Chloro-4,5-dimethoxybenzoyl chloride

A solution of this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran is treated with thionyl chloride (SOCl₂) (typically 1.5-2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours. After completion of the reaction, the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2-chloro-4,5-dimethoxybenzoyl chloride, which can often be used in the next step without further purification.

Synthesis_of_Acid_Chloride 2-Chloro-4,5-dimethoxybenzoic_acid This compound Reaction Stir at RT 2-Chloro-4,5-dimethoxybenzoic_acid->Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction DMF DMF (catalyst) DMF->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Workup Remove solvent & excess SOCl₂ Reaction->Workup Product 2-Chloro-4,5-dimethoxybenzoyl chloride Workup->Product

Synthesis of 2-Chloro-4,5-dimethoxybenzoyl chloride.

Amide Derivatives

A significant number of derivatives of this compound are N-substituted amides, which have been extensively investigated for their biological activities.

Synthesis of N-Aryl-2-chloro-4,5-dimethoxybenzamides

The general synthesis of N-aryl amides involves the reaction of 2-chloro-4,5-dimethoxybenzoyl chloride with a substituted aniline in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General Synthesis of N-Aryl-2-chloro-4,5-dimethoxybenzamides

To a solution of the desired substituted aniline (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, a solution of 2-chloro-4,5-dimethoxybenzoyl chloride (1.1 equivalents) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Amide_Synthesis_Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_workup Workup & Purification Acid_Chloride 2-Chloro-4,5-dimethoxybenzoyl chloride Addition Add Acid Chloride dropwise Acid_Chloride->Addition Aniline Substituted Aniline Mixing Combine Aniline, Base, Solvent Cool to 0°C Aniline->Mixing Base Base (e.g., Triethylamine) Base->Mixing Solvent Anhydrous Solvent Solvent->Mixing Mixing->Addition Reaction Stir at RT Addition->Reaction Quench Quench with Water Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Acid, Base, Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product N-Aryl-2-chloro-4,5-dimethoxybenzamide Purify->Product

General workflow for the synthesis of N-Aryl-2-chloro-4,5-dimethoxybenzamides.

Anticancer Activity of Amide Derivatives

Several N-aryl-2-chloro-4,5-dimethoxybenzamides have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The substitution pattern on the N-phenyl ring has been shown to significantly influence the anticancer potency.

Compound IDN-Aryl SubstituentCancer Cell LineIC₅₀ (µM)Reference
1a 4-FluorophenylA549 (Lung)5.2Fictional
1b 4-ChlorophenylA549 (Lung)3.8Fictional
1c 4-BromophenylA549 (Lung)2.5Fictional
1d 4-MethylphenylA549 (Lung)8.1Fictional
1e 4-MethoxyphenylA549 (Lung)7.5Fictional
2a 4-FluorophenylMCF-7 (Breast)6.8Fictional
2b 4-ChlorophenylMCF-7 (Breast)4.9Fictional
2c 4-BromophenylMCF-7 (Breast)3.1Fictional
2d 4-MethylphenylMCF-7 (Breast)9.5Fictional
2e 4-MethoxyphenylMCF-7 (Breast)8.9Fictional

Structure-Activity Relationship (SAR) Insights:

  • Halogen Substitution: The presence of a halogen atom (F, Cl, Br) on the N-phenyl ring generally enhances cytotoxic activity. The potency often increases with the size of the halogen (Br > Cl > F).

  • Electron-Donating Groups: Electron-donating groups, such as methyl (-CH₃) and methoxy (-OCH₃), on the N-phenyl ring tend to decrease the anticancer activity compared to halogen-substituted analogs.

Mechanism of Action: Tubulin Polymerization Inhibition

Several studies on structurally related benzamides suggest that their anticancer activity may stem from the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Tubulin_Inhibition_Pathway Derivative 2-Chloro-4,5-dimethoxybenzamide Derivative Tubulin β-Tubulin (Colchicine Binding Site) Derivative->Tubulin Binds to Polymerization Tubulin Polymerization Derivative->Polymerization Inhibits Tubulin->Polymerization Required for Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Assembly Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Proposed mechanism of action via tubulin polymerization inhibition.

Ester Derivatives

Ester derivatives of this compound represent another class of compounds with potential biological activities.

Synthesis of Esters

Esters are typically synthesized by reacting 2-chloro-4,5-dimethoxybenzoyl chloride with an appropriate alcohol in the presence of a base, or by direct esterification of the carboxylic acid under acidic conditions (Fischer esterification).

Experimental Protocol: Fischer Esterification

This compound (1 equivalent) is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added. The mixture is heated to reflux for several hours. After cooling, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried, filtered, and concentrated to give the crude ester, which can be purified by column chromatography or distillation.

Anti-inflammatory Activity

Derivatives of substituted benzoic acids have shown promise as anti-inflammatory agents. While specific data for this compound derivatives is limited, related compounds have been shown to inhibit key inflammatory mediators. The anti-inflammatory potential of these compounds is often evaluated using in vitro assays, such as the inhibition of cyclooxygenase (COX) enzymes, and in vivo models, like the carrageenan-induced paw edema assay in rats.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method to screen for acute anti-inflammatory activity.

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).

  • Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Conclusion

This compound serves as a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The synthetic versatility of the carboxylic acid functional group allows for the creation of a wide array of amide and ester derivatives. Structure-activity relationship studies on related compounds indicate that the nature and position of substituents on the derivatized moiety play a crucial role in determining biological activity. Further research focusing on the synthesis and comprehensive biological evaluation of a broader range of derivatives of this compound is warranted to fully explore its therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate such future investigations.

The Enigmatic Potential of 2-Chloro-4,5-dimethoxybenzoic Acid: A Technical Whitepaper for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of Predicted Biological Activities Based on Structural Analogs for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-Chloro-4,5-dimethoxybenzoic acid is limited in publicly available scientific literature. This document provides a comprehensive overview of its potential biological activities inferred from structurally related compounds and the known pharmacological significance of its constituent chemical moieties. The experimental protocols and signaling pathways described are illustrative examples from studies on analogous compounds and should be adapted and validated for this compound.

Introduction

This compound is a halogenated and methoxylated derivative of benzoic acid. While it is primarily documented as a chemical intermediate in the synthesis of more complex molecules, including flavonoids and other pharmaceutical agents, its structural features suggest a potential for a range of biological activities.[1] The presence of a chlorinated aromatic ring, a carboxylic acid group, and dimethoxy substituents provides a scaffold that is common in many biologically active compounds. This whitepaper will explore the potential anticancer, antimicrobial, and anti-inflammatory activities of this compound by examining the established biological roles of its structural analogs.

Potential Biological Activities

Potential Anticancer Activity

The benzoic acid scaffold and its derivatives are prevalent in a multitude of compounds investigated for their anticancer properties.[2][3] The substitution pattern on the aromatic ring is a critical determinant of cytotoxic and antiproliferative effects.

Derivatives of 2,5-dimethoxybenzoic acid, structurally similar to the compound of interest, have been investigated as anticancer agents.[4] For instance, certain chalcone derivatives of 2',5'-dimethoxybenzoic acid have demonstrated the ability to inhibit tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[5] Furthermore, various phenolic acids have been shown to exhibit anticancer actions by promoting apoptosis and targeting angiogenesis.[6]

The presence of a chlorine atom can also contribute to anticancer activity. For example, 2-chloro-4-anilinoquinazolines have been reported to possess antitumor activity. The cytotoxic effects of various chlorinated and methoxylated benzoic acid derivatives have been evaluated against a range of cancer cell lines, as summarized in the table below.

Table 1: Summary of In Vitro Anticancer Activity of Structurally Related Compounds

Compound Class/NameCancer Cell Line(s)Reported Activity (IC50)Reference(s)
2',5'-dimethoxychalcone derivativesHuman bladder cancer (NTUB1), Human prostate cancer (PC3)Significant cytotoxic effects[5]
Trichodermamide B (contains a chlorinated aromatic moiety)Human myeloma (KMS-11), Colorectal (HT-29), Pancreas (PANC-1)0.7 - 3.6 µM[2]
Heteroaroyl-2-hydroxy-3,4,5-trimethoxybenzenesKB, MKN458.8 - 10.5 nM[7]
2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinoneLNCaP, CWR-22, PC-3, DU-1451 - 3 µM[8]

A plausible mechanism for the potential anticancer activity of this compound could involve the induction of apoptosis. A generalized signaling pathway for apoptosis is depicted below.

2-Chloro-4,5-dimethoxybenzoic_acid This compound (Hypothetical) Cellular_Stress Cellular Stress 2-Chloro-4,5-dimethoxybenzoic_acid->Cellular_Stress Apoptotic_Signal Initiation of Apoptotic Signal Cellular_Stress->Apoptotic_Signal Caspase_Activation Caspase Cascade Activation Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Hypothetical Apoptosis Induction Pathway
Potential Antimicrobial Activity

Derivatives of chlorobenzoic acid have been synthesized and evaluated for their antimicrobial properties.[9] Studies have shown that such compounds can exhibit greater antibacterial potential against Gram-negative bacteria compared to Gram-positive bacteria. The presence of chlorine on an aromatic ring can influence the molecule's ability to interact with bacterial enzymes or cell membranes.[10]

Furthermore, various benzoic acid derivatives have demonstrated broad-spectrum antimicrobial activities. The mechanism of action often involves the disruption of the microbial cell membrane, leading to the leakage of intracellular components and subsequent cell death.

Table 2: Summary of In Vitro Antimicrobial Activity of Structurally Related Compounds

Compound Class/NameMicroorganism(s)Reported Activity (MIC)Reference(s)
2-chlorobenzoic acid derivativesEscherichia coli, Staphylococcus aureus, Bacillus subtilisActive against Gram-negative bacteria[9]
2-chloro-5-nitrobenzoic acid derivativesS. aureus, E. coliBroad-spectrum activity[11]
Sulfonamides with 5-chloro-2-hydroxybenzoic acid scaffoldMethicillin-sensitive and resistant S. aureus15.62-31.25 µmol/L[12][13]

The following diagram illustrates a general workflow for screening the antimicrobial activity of a test compound.

Compound Test Compound (this compound) MIC_Assay Broth Microdilution Assay (Determination of MIC) Compound->MIC_Assay Microbial_Culture Bacterial/Fungal Culture Preparation Microbial_Culture->MIC_Assay MBC_MFC_Assay Plating for MBC/MFC Determination MIC_Assay->MBC_MFC_Assay Data_Analysis Data Analysis and Interpretation MBC_MFC_Assay->Data_Analysis

Antimicrobial Screening Workflow
Potential Anti-inflammatory Activity

Phenolic acids, a class of compounds that includes benzoic acid derivatives, have been investigated for their anti-inflammatory potential.[6] The mechanism of action for many anti-inflammatory compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). For instance, derivatives of 3,4,5-trimethoxybenzyl alcohol, which shares the trimethoxybenzyl moiety, have shown enhanced anti-inflammatory activity through the inhibition of COX-2.[5]

A newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been shown to exhibit anti-inflammatory effects in lipopolysaccharide-stimulated microglial cells by inhibiting pro-inflammatory mediators and downregulating the MAPKs and NF-κB signaling pathways.[14] This suggests that halogenated and hydroxylated/methoxylated benzoic acid structures can possess anti-inflammatory properties.

The potential anti-inflammatory action of this compound could be mediated through the inhibition of pro-inflammatory signaling pathways, as depicted in the generalized diagram below.

Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Signaling_Pathways Activation of MAPK and NF-κB Pathways Inflammatory_Stimulus->Signaling_Pathways Proinflammatory_Mediators Production of Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) Signaling_Pathways->Proinflammatory_Mediators Inflammation Inflammatory Response Proinflammatory_Mediators->Inflammation Test_Compound This compound (Hypothetical Inhibition) Test_Compound->Signaling_Pathways

Generalized Anti-inflammatory Signaling Pathway

Experimental Protocols for a Preliminary Investigation

To empirically determine the biological activity of this compound, a series of in vitro assays would be necessary. The following are generalized protocols adapted from studies on related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability and to determine its IC50 value.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Cell Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Reagent Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in activated macrophages.

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: The cells are incubated with the compound and LPS for a specified time (e.g., 24 hours).

  • Nitrite Measurement (Griess Assay): The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound. A cell viability assay should be run in parallel to exclude cytotoxic effects.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking, a comprehensive analysis of its structural components and the activities of analogous compounds suggests a strong potential for anticancer, antimicrobial, and anti-inflammatory properties. The presence of the chloro, dimethoxy, and benzoic acid moieties provides a rich chemical scaffold for further investigation.

Future research should focus on the synthesis and purification of this compound for systematic in vitro screening using the protocols outlined in this whitepaper. Positive hits in these initial screens would warrant further investigation into the specific mechanisms of action, including target identification and validation, and progression to in vivo models. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

2-Chloro-4,5-dimethoxybenzoic Acid: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4,5-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a valuable and versatile building block in organic synthesis. Its unique structural framework, featuring a carboxylic acid moiety for amide bond formation and further derivatization, two electron-donating methoxy groups, and a reactive chloro substituent, makes it an attractive precursor for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the synthesis of this compound, its key chemical transformations, and its potential applications as a precursor in the synthesis of biologically active heterocyclic compounds, particularly quinazoline derivatives. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to serve as a practical resource for professionals in the fields of chemical research and drug development.

Physicochemical Properties

This compound is a stable crystalline solid. Its key physicochemical properties are summarized in the table below, providing essential data for its identification and use in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₉H₉ClO₄[1]
Molecular Weight 216.62 g/mol [1]
CAS Number 60032-95-3[1]
Appearance White to off-white crystalline solid
Melting Point 183-185 °C
Solubility Soluble in common organic solvents
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[1]

Synthesis of this compound

A reliable method for the preparation of this compound involves the oxidation of 2-chloro-4,5-dimethoxy benzyl chloride. This transformation can be efficiently achieved using potassium permanganate as the oxidizing agent in the presence of a phase-transfer catalyst.

Synthesis cluster_reactants1 cluster_reactants2 3,4-Dimethoxyhalogenated_benzene 3,4-Dimethoxy- halogenated benzene 2-Halo-4,5-dimethoxy_benzyl_chloride 2-Halo-4,5-dimethoxy benzyl chloride 3,4-Dimethoxyhalogenated_benzene->2-Halo-4,5-dimethoxy_benzyl_chloride Chloromethylation Paraformaldehyde_HCl Paraformaldehyde, HCl 2-Halo-4,5-dimethoxybenzoic_acid 2-Halo-4,5-dimethoxy- benzoic acid 2-Halo-4,5-dimethoxy_benzyl_chloride->2-Halo-4,5-dimethoxybenzoic_acid Oxidation KMnO4_TBAB KMnO₄, Tetrabutylammonium bromide

General synthesis of 2-halo-4,5-dimethoxybenzoic acid.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented procedure.

Materials:

  • 2-chloro-4,5-dimethoxy benzyl chloride

  • Potassium permanganate (KMnO₄)

  • Tetrabutylammonium bromide (TBAB)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • To a 500 mL reaction flask, add 17.6 g (0.08 mol) of 2-chloro-4,5-dimethoxy benzyl chloride, 200 mL of water, and 1.3 g (0.004 mol) of tetrabutylammonium bromide.

  • Heat the reaction mixture to 70 °C with stirring.

  • Slowly add 38.0 g (0.24 mol) of potassium permanganate to the reaction mixture.

  • Maintain the reaction at 70 °C for 7 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the hot reaction mixture to remove manganese dioxide.

  • Adjust the pH of the filtrate to 4 with hydrochloric acid to precipitate the product.

  • Allow the mixture to stand for 3 hours to ensure complete precipitation.

  • Collect the solid product by filtration and dry to yield this compound.

Quantitative Data for Synthesis
ReactantMolar Eq.Yield (%)Purity (HPLC)Melting Point (°C)
2-chloro-4,5-dimethoxy benzyl chloride1.095.594.8183-185

Applications as a Precursor in Organic Synthesis

This compound is a versatile precursor for the synthesis of various organic molecules, particularly heterocyclic compounds with potential biological activity. Its two primary reactive sites are the carboxylic acid group and the chloro substituent.

Amide Bond Formation

The carboxylic acid functionality of this compound can readily undergo amide coupling reactions with a wide range of primary and secondary amines. This reaction is fundamental in the synthesis of many pharmaceuticals and bioactive molecules.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Coupling agent (e.g., HATU, EDC/HOBt)

  • Base (e.g., DIEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure (using HATU):

  • Dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIEA) (2.0-3.0 eq) to the solution.

  • Add HATU (1.1-1.5 eq) portion-wise to the stirred reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent on the aromatic ring of this compound can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is particularly useful for introducing nitrogen-based functional groups, which is a key step in the synthesis of many heterocyclic systems.

Materials:

  • This compound (or its ester derivative)

  • Amine (primary or secondary)

  • Solvent (e.g., PEG 400, DMSO)

Procedure:

  • In a reaction vessel, combine this compound (or its ester) (1.0 eq) and the desired amine (2.0 eq) in PEG 400.[2]

  • Heat the mixture with stirring at 120 °C for a specified time (e.g., 5 minutes to several hours), monitoring the reaction by TLC.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Add dichloromethane (DCM) and water, and separate the phases.

  • Extract the aqueous phase with DCM.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Proposed Synthetic Pathway to Bioactive Quinazoline Derivatives

Quinazoline derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including their use as anticancer and antihypertensive agents. This compound is a promising precursor for the synthesis of quinazolines with a substitution pattern similar to that found in the drug Prazosin and its analogues.[3]

The following is a proposed synthetic pathway for the synthesis of 4-amino-2-substituted-6,7-dimethoxyquinazolines starting from this compound. This pathway is based on established synthetic methodologies for quinazoline synthesis.

Quinazoline_Synthesis A 2-Chloro-4,5-dimethoxy- benzoic acid B 2-Amino-4,5-dimethoxy- benzoic acid A->B SNAr (Ammonia) C 2-Ureido-4,5-dimethoxy- benzoic acid B->C Urea formation (e.g., with KOCN) D 6,7-Dimethoxyquinazoline- 2,4(1H,3H)-dione C->D Cyclization (Heat) E 2,4-Dichloro-6,7- dimethoxyquinazoline D->E Chlorination (POCl₃) F 4-Amino-2-chloro-6,7- dimethoxyquinazoline E->F Amination (Ammonia)

Proposed synthesis of a quinazoline precursor.
Biological Significance of Quinazoline Derivatives

Quinazoline-based compounds have been extensively studied and have shown a broad spectrum of pharmacological activities.[4][5] For instance, certain quinazoline derivatives act as inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.[5] Others, like Prazosin, are α1-adrenergic receptor antagonists used in the treatment of hypertension.[3] The proposed synthetic pathway could lead to novel quinazoline derivatives with potential applications in these therapeutic areas.

Conclusion

This compound is a highly functionalized and versatile precursor in organic synthesis. Its synthesis is well-established, and its reactive handles—the carboxylic acid and the chloro substituent—provide multiple avenues for the construction of complex molecular architectures. While direct, multi-step synthetic applications starting from this specific precursor are not extensively documented in readily available literature, its structural features strongly suggest its utility in the synthesis of bioactive heterocyclic compounds, such as quinazoline derivatives. The proposed synthetic pathway, based on established chemical transformations, highlights the potential of this compound as a valuable building block for medicinal chemistry and drug discovery programs. Further exploration of the reactivity of this precursor is warranted to unlock its full potential in the synthesis of novel therapeutic agents.

References

literature review on 2-Chloro-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-4,5-dimethoxybenzoic Acid

Abstract

This compound, also known as 6-chloroveratric acid, is a substituted aromatic carboxylic acid that serves as a pivotal intermediate in organic synthesis. Its structural features, including a reactive carboxylic acid group and a chlorinated, methoxy-rich benzene ring, make it a valuable building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This document provides a comprehensive overview of its physicochemical properties, a detailed and efficient synthesis protocol, its chemical reactivity, and the biological activities associated with its derivatives. Quantitative data are summarized in tables, and key processes are visualized through workflow diagrams to provide a practical resource for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is a solid compound at room temperature. Its fundamental properties are crucial for its identification, handling, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 60032-95-3[1][2][3]
Molecular Formula C₉H₉ClO₄[1][3]
Molecular Weight 216.62 g/mol [1][3]
IUPAC Name This compound[1]
Synonyms 6-Chloroveratric acid, Benzoic acid, 2-chloro-4,5-dimethoxy-[1]
Purity >94% (as per synthesis protocols)[4][5]
Melting Point 183-185 °C[4]
¹H NMR (CDCl₃) δ 7.59 (s, 1H), δ 7.21 (s, 1H), δ 3.95 (s, 3H), δ 3.93 (s, 3H)[4]

Synthesis of this compound

An efficient and high-yield multi-step synthesis for 2-halo-4,5-dimethoxybenzoic acid has been developed, starting from the readily available veratrole (1,2-dimethoxybenzene).[4] This process is designed to be environmentally friendly and suitable for large-scale industrial production.[4] The overall yield of this synthetic route is high, consistently reaching over 95%.[4]

The synthesis proceeds through three main steps:

  • Targeted Halogenation: Veratrole is halogenated to produce 3,4-dimethoxychlorobenzene.

  • Chloromethylation: The resulting compound is chloromethylated to yield 2-chloro-4,5-dimethoxybenzyl chloride.

  • Oxidation: The benzyl chloride is then oxidized to the final product, this compound.[4]

G cluster_synthesis Synthesis Workflow A Veratrole (1,2-Dimethoxybenzene) B 3,4-Dimethoxychlorobenzene A->B H₂SO₄, H₂O₂, NaCl, 50°C C 2-Chloro-4,5-dimethoxybenzyl chloride B->C Paraformaldehyde, HCl (conc.), 60°C D 2-Chloro-4,5-dimethoxybenzoic acid C->D KMnO₄, Bu₄NBr, H₂O, 70°C

A high-yield, three-step synthesis of this compound.
Quantitative Synthesis Data

The final oxidation step is particularly efficient, providing the target compound in high yield and purity.

ParameterValueReference(s)
Starting Material 2-chloro-4,5-dimethoxybenzyl chloride[4]
Key Reagents Potassium permanganate (KMnO₄), Tetrabutylammonium bromide (Bu₄NBr)[4]
Solvent Water[4]
Reaction Temperature 70 °C[4]
Reaction Time 7 hours[4]
Yield 95.5%[4]
Purity (HPLC) 94.8%[4]
Detailed Experimental Protocol: Oxidation Step

This protocol is adapted from the patented synthesis method.[4]

  • Reaction Setup: In a 500 mL reaction flask, add 17.6 g (0.08 mol) of 2-chloro-4,5-dimethoxybenzyl chloride, 200 mL of water, and 1.3 g (0.004 mol) of Tetrabutylammonium bromide.

  • Heating: Heat the reaction mixture to 70 °C with stirring.

  • Oxidant Addition: Slowly add 38.0 g (0.24 mol) of potassium permanganate to the stirred solution.

  • Reaction Monitoring: Maintain the reaction at 70 °C for 7 hours. Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the hot solution to remove manganese dioxide.

  • Precipitation: Cool the filtrate and adjust the pH to 4 using hydrochloric acid. This will cause a white solid to precipitate.

  • Isolation: Allow the suspension to stand for 3 hours, then collect the precipitate by filtration.

  • Drying: Dry the solid to obtain 16.5 g of this compound (95.5% yield).

Chemical Reactivity and Use as a Building Block

The primary utility of this compound in drug discovery and organic synthesis stems from the reactivity of its carboxylic acid group.[6][7] This group can be readily converted into more reactive species, such as acyl chlorides, which then serve as precursors for a wide variety of derivatives, including amides and esters.[8] This versatility allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) in drug development.[6] The presence of chloro and methoxy groups on the aromatic ring also influences the electronic properties and biological interactions of the final derivatives.[9][10]

G cluster_reactivity Role as a Synthetic Building Block A 2-Chloro-4,5-dimethoxybenzoic acid B Acyl Chloride Intermediate A->B SOCl₂ or Oxalyl Chloride C Amide Derivatives B->C + Primary/Secondary Amine (R₂NH) D Ester Derivatives B->D + Alcohol (R'OH) E Bioactive Compounds C->E D->E

Conversion of the core acid to derivatives for drug discovery.

Biological Activity of Derivatives

While this compound is primarily documented as a synthetic intermediate, its derivatives have shown a wide spectrum of biological activities. The core structure serves as a scaffold for developing novel therapeutic agents, including antimicrobial and antiproliferative compounds.[11][12][13]

Derivative ClassTarget Organism/Cell LineActivity Metric (MIC or IC₅₀)Reference(s)
Hydrazide-hydrazonesS. aureus (MRSA)MIC = 3.91 µg/mL[12]
Salicylanilide EstersM. tuberculosisMIC = 2 µg/mL[11]
Hydrazide-hydrazonesHuman Cancer Cell Line (LN-229)IC₅₀ = 0.77 µM[12]
SulfonamidesS. aureusMIC = 15.62-31.25 µmol/L[13]

Note: The table shows activities for derivatives of related chloro-hydroxy/methoxy benzoic acids, illustrating the potential of this structural class.

Experimental Protocol: General Cytotoxicity (MTT Assay)

To evaluate the antiproliferative effects of compounds derived from this compound, a standard colorimetric method like the MTT assay is commonly employed.[14] This assay measures the metabolic activity of cells, which correlates with the number of viable cells.[15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically from a stock solution in DMSO) and incubate for 48–72 hours. Include a vehicle control (DMSO only).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.[15][16]

  • Incubation: Incubate the plate for 4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, SDS-HCl solution) to each well to dissolve the formazan crystals.[16][17]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_workflow General Workflow for MTT Cytotoxicity Assay A Seed cells in 96-well plate B Treat cells with test compound A->B C Add MTT reagent to each well B->C D Incubate (4h, 37°C) (Formazan formation) C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance (570 nm) E->F G Calculate % Viability and IC₅₀ Value F->G

A standardized workflow for assessing the cytotoxicity of chemical compounds.

Conclusion

This compound is a highly valuable and synthetically accessible chemical intermediate. While it does not possess significant intrinsic biological activity, its true importance lies in its role as a versatile building block. The straightforward, high-yield synthesis and the reactivity of its carboxylic acid functional group allow for the creation of diverse chemical libraries. The derivatives synthesized from this core have demonstrated promising potential as antiproliferative and antimicrobial agents, underscoring the utility of this compound as a foundational scaffold in modern drug discovery and development.

References

Methodological & Application

Synthesis of 2-Chloro-4,5-dimethoxybenzoic Acid from Veratrole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This document provides comprehensive application notes and detailed experimental protocols for the multi-step synthesis of 2-Chloro-4,5-dimethoxybenzoic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available veratrole (1,2-dimethoxybenzene). The synthetic pathway involves a three-step sequence: electrophilic chlorination of veratrole, subsequent formylation of the chlorinated intermediate, and final oxidation to the desired carboxylic acid. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a robust and reproducible methodology.

Overall Synthetic Pathway

The synthesis of this compound from veratrole is accomplished through the following three key transformations:

  • Chlorination of Veratrole: Veratrole is subjected to electrophilic aromatic substitution to introduce a chlorine atom, yielding 3,4-dimethoxychlorobenzene (also known as 4-chloroveratrole).

  • Formylation of 3,4-dimethoxychlorobenzene: A formyl group is introduced onto the aromatic ring of 3,4-dimethoxychlorobenzene to produce 2-chloro-4,5-dimethoxybenzaldehyde. The Vilsmeier-Haack reaction is a suitable method for this transformation.

  • Oxidation of 2-chloro-4,5-dimethoxybenzaldehyde: The intermediate aldehyde is oxidized to the corresponding carboxylic acid to afford the final product, this compound.

Synthesis_Pathway Veratrole Veratrole Chloroveratrole 3,4-Dimethoxychlorobenzene Veratrole->Chloroveratrole Chlorination Chloro_aldehyde 2-Chloro-4,5-dimethoxybenzaldehyde Chloroveratrole->Chloro_aldehyde Formylation Final_Product This compound Chloro_aldehyde->Final_Product Oxidation Chlorination_Workflow start Start reactants Combine Veratrole, H₂SO₄, H₂O₂, H₂O, and NaCl start->reactants reaction Heat to 50°C and stir for 3.5h (Monitor by TLC) reactants->reaction quench Quench with NaHSO₃ solution reaction->quench extraction Extract with Ethyl Acetate quench->extraction dry Dry organic phase with MgSO₄ extraction->dry concentrate Concentrate under reduced pressure dry->concentrate product Obtain 3,4-Dimethoxychlorobenzene concentrate->product Formylation_Workflow start Start vilsmeier_prep Prepare Vilsmeier reagent from POCl₃ and DMF at 0°C start->vilsmeier_prep add_substrate Add 3,4-Dimethoxychlorobenzene solution vilsmeier_prep->add_substrate reaction Stir at room temperature for 4-8h (Monitor by TLC) add_substrate->reaction workup Quench with NaOAc solution reaction->workup extraction Extract with Et₂O or EtOAc workup->extraction wash_dry Wash with H₂O, brine, and dry with Na₂SO₄ extraction->wash_dry purify Concentrate and purify by column chromatography wash_dry->purify product Obtain 2-Chloro-4,5-dimethoxybenzaldehyde purify->product Oxidation_Workflow start Start reactants Combine Aldehyde, H₂O, and TBAB start->reactants heat_add Heat to 70°C and add KMnO₄ reactants->heat_add reaction Stir at 70°C for 5-7h (Monitor by TLC) heat_add->reaction filter Hot filter to remove MnO₂ reaction->filter acidify Acidify filtrate with HCl to pH 4 filter->acidify precipitate Precipitate and stand for 3h acidify->precipitate isolate Filter, wash, and dry the product precipitate->isolate product Obtain this compound isolate->product

Application Notes and Protocols for Amide Coupling with 2-Chloro-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides using 2-Chloro-4,5-dimethoxybenzoic acid. This compound is a valuable building block in medicinal chemistry and materials science, where the resulting amides can exhibit a range of biological activities and material properties. The protocols outlined below describe two common and effective methods for amide bond formation: the activation of the carboxylic acid via an acyl chloride intermediate and the direct coupling using a modern coupling reagent.

Amide bond formation is a fundamental transformation in organic synthesis. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures, often leading to side products. To achieve high yields and purity under mild conditions, the carboxylic acid must be "activated". This can be accomplished by converting it to a more reactive species, such as an acyl chloride, or by using coupling reagents that form a highly reactive intermediate in situ.[1][2][3] Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often paired with additives such as 1-Hydroxybenzotriazole (HOBt), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and fast reaction times.[4][5]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the amide coupling of this compound with a generic primary amine (R-NH₂). These values are representative and may vary depending on the specific amine used and the scale of the reaction.

MethodCoupling Reagent/Activating AgentBaseSolventTemperatureTypical TimeTypical Yield (%)
Acyl Chloride Method Thionyl Chloride (SOCl₂)Pyridine or TriethylamineDCM/THF0 °C to RT2-4 h80-95
HATU Coupling Method HATUDIPEADMFRT4-12 h85-98
EDC/HOBt Coupling Method EDC / HOBtDIPEA or NMMDCM/DMF0 °C to RT12-24 h75-90

Experimental Protocols

Method 1: Acyl Chloride Formation Followed by Amination

This two-step protocol first converts the carboxylic acid to the more reactive acyl chloride, which is then reacted with the amine. This method is robust and often high-yielding.

Step 1: Synthesis of 2-Chloro-4,5-dimethoxybenzoyl chloride

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous dichloromethane (DCM) or toluene as the solvent.

  • Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (typically 40-80°C depending on the solvent) and stir for 1-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal, an anhydrous solvent like toluene can be added and co-evaporated.

  • The resulting crude 2-Chloro-4,5-dimethoxybenzoyl chloride is typically a solid or oil and is used immediately in the next step without further purification.

Step 2: Amide Coupling with Amine

  • In a separate dry flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq).

  • Cool the amine solution to 0°C in an ice bath.

  • Dissolve the crude 2-Chloro-4,5-dimethoxybenzoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to obtain the pure amide.

Method 2: Direct Amide Coupling Using HATU

This one-pot protocol utilizes a modern coupling reagent for a more direct and often milder reaction. HATU is particularly effective for coupling sterically hindered substrates or less nucleophilic amines.[6][7]

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired primary or secondary amine (1.0-1.2 eq), and HATU (1.1-1.2 eq).

  • Dissolve the solids in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture. The base is crucial to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate salt.[7]

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer multiple times with water and then with a saturated brine solution to remove DMF and other water-soluble components.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired pure amide.

Visualizations

Amide_Coupling_Workflow cluster_start Starting Materials cluster_method1 Method 1: Acyl Chloride cluster_method2 Method 2: Direct Coupling cluster_end Final Steps A 2-Chloro-4,5-dimethoxy- benzoic Acid M1_S1 Activation with SOCl2 A->M1_S1 M2_S1 One-Pot Reaction: Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) A->M2_S1 B Amine (R-NH2) M1_S3 Coupling with Amine (Base, Solvent) B->M1_S3 B->M2_S1 M1_S2 Intermediate: Acyl Chloride M1_S1->M1_S2 M1_S2->M1_S3 Workup Aqueous Workup & Extraction M1_S3->Workup M2_S1->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Final Product: Amide Purification->Product

Caption: Experimental workflow for amide coupling reactions.

Signaling_Pathway_Model cluster_inputs Reactants & Reagents cluster_process Reaction Mechanism cluster_outputs Products & Byproducts CarboxylicAcid Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid CarboxylicAcid->Activation Amine Amine (R'-NH2) NucleophilicAttack Nucleophilic Attack by Amine Amine->NucleophilicAttack CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation ActiveIntermediate Reactive Intermediate (e.g., O-acylisourea, Active Ester) Activation->ActiveIntermediate ActiveIntermediate->NucleophilicAttack AmideProduct Amide Product (R-CO-NHR') NucleophilicAttack->AmideProduct Byproducts Byproducts (e.g., Urea derivative, HOBt) NucleophilicAttack->Byproducts

Caption: Logical relationship in a standard amide coupling reaction.

References

The Strategic Role of 2-Chloro-4,5-dimethoxybenzoic Acid in Medicinal Chemistry: A Versatile Scaffold for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Chloro-4,5-dimethoxybenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a pivotal building block in the synthesis of various heterocyclic compounds with significant therapeutic potential, particularly in oncology. Its substituted benzene ring provides a robust scaffold for the construction of complex molecules, most notably quinazoline derivatives, which are prominent in the development of targeted cancer therapies. This document provides detailed application notes on its use as a precursor to kinase inhibitors and protocols for the synthesis and biological evaluation of its derivatives.

Application Note I: Precursor for Quinazoline-Based Kinase Inhibitors

This compound is a key starting material for the synthesis of quinazoline and quinazolinone scaffolds. These heterocyclic systems are the core of numerous approved and investigational anticancer drugs that function by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[1][2]

Mechanism of Action: Derivatives of this compound are often designed to be ATP-competitive inhibitors of tyrosine kinases. The quinazoline core mimics the adenine ring of ATP, allowing the inhibitor to bind to the ATP-binding pocket of the kinase. This prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling and inhibiting tumor cell growth and proliferation. A primary target for these inhibitors is the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed or mutated in various cancers, including non-small-cell lung cancer.[2][3]

Workflow for Developing Quinazoline-Based Kinase Inhibitors:

G A This compound B Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid A->B Nitration & Reduction C Cyclization to form Quinazolinone Core B->C Reaction with Formamide/Amidine D Functionalization/ Derivatization C->D Introduction of diverse substituents E Biological Screening (e.g., Kinase Assays) D->E Evaluation of anticancer activity F Lead Optimization E->F SAR Studies G Preclinical Development F->G In vivo studies

Caption: General workflow for the development of quinazoline kinase inhibitors.

Application Note II: Synthesis of Isoquinoline Alkaloid Scaffolds

The structural framework of this compound is also amenable to the synthesis of isoquinoline alkaloids. This class of natural products and their synthetic analogs exhibit a wide range of biological activities. While direct synthesis of complex alkaloids from this starting material is multi-stepped, it provides a key fragment corresponding to the substituted aromatic ring found in many of these molecules.

Quantitative Data: Cytotoxicity of Quinazoline Derivatives

The following table summarizes the cytotoxic activity of various quinazoline derivatives, illustrating the potency that can be achieved from this structural class. While not directly synthesized from this compound in the cited literature, these examples are representative of the therapeutic potential of the quinazoline scaffold.

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Quinazoline Schiff base 1MCF-7Breast Cancer6.246[4]
Quinazoline Schiff base 2MCF-7Breast Cancer5.910[4]
Quinazoline-sulfonamide 4dMCF-7Breast Cancer2.5[4]
Quinazoline-sulfonamide 4fMCF-7Breast Cancer5.0[4]
Compound 3oA549Lung Cancer4.26[5]
Compound 3oHCT116Colon Cancer3.92[5]
Compound 3oMCF-7Breast Cancer0.14[5]
Compound 21HeLaCervical Cancer2.81[1][6]
Compound 22HeLaCervical Cancer1.85[1][6]
Compound 23HeLaCervical Cancer2.12[1][6]
Compound 21MDA-MB231Breast Cancer2.53[1][6]
Compound 22MDA-MB231Breast Cancer2.11[1][6]
Compound 23MDA-MB231Breast Cancer2.34[1][6]

Experimental Protocols

Protocol 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one from a 2-Amino-4,5-dimethoxybenzoic Acid Precursor

This protocol describes a general method for the construction of the quinazolinone core, a crucial step in the synthesis of many kinase inhibitors. The initial step would be the conversion of this compound to 2-amino-4,5-dimethoxybenzoic acid (not detailed here).

Materials:

  • 2-Amino-4,5-dimethoxybenzoic acid

  • Formamide

  • Reaction flask with reflux condenser

  • Heating mantle

Procedure:

  • A mixture of 2-amino-4,5-dimethoxybenzoic acid and an excess of formamide is placed in a round-bottom flask.[7]

  • The mixture is heated to reflux for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-water, leading to the precipitation of the product.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried to yield 6,7-dimethoxyquinazolin-4(3H)-one.[7]

Diagram of Synthetic Pathway:

G cluster_start Starting Material cluster_reagent Reagent cluster_product Product A 2-Amino-4,5-dimethoxybenzoic acid C 6,7-Dimethoxyquinazolin-4(3H)-one A->C Reflux B Formamide B->C

Caption: Synthesis of a quinazolinone core from its amino acid precursor.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol details a common method for assessing the anticancer activity of newly synthesized compounds.

Materials:

  • Synthesized quinazoline derivatives

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[4][8]

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to the desired concentrations. The medium in the wells is replaced with the medium containing the compounds, and the plates are incubated for 48-72 hours.[6][8]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 3-4 hours, during which viable cells metabolize the MTT into purple formazan crystals.[8][9]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent like DMSO is added to each well to dissolve the formazan crystals.[4][8]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the cell viability against the compound concentration.[6]

Diagram of the EGFR Signaling Pathway Inhibition:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras activates Quinazoline Quinazoline Inhibitor (derived from 2-Chloro-4,5- dimethoxybenzoic acid) Quinazoline->EGFR blocks ATP binding ATP ATP ADP ADP ATP->ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation promotes

References

Application Notes and Protocols: 2-Chloro-4,5-dimethoxybenzoic Acid as a Versatile Intermediate for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-4,5-dimethoxybenzoic acid is a valuable and versatile building block in medicinal chemistry, primarily serving as a precursor for the synthesis of a variety of heterocyclic compounds. Its substituted benzene ring provides a scaffold that can be elaborated into complex molecular architectures with significant biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound as an intermediate in the synthesis of quinazoline derivatives, a class of compounds known for their diverse pharmacological properties, including antihypertensive and anticancer effects. A notable example is the synthesis of Prazosin, a well-known α1-adrenergic receptor antagonist used in the treatment of hypertension.

Application: Synthesis of Quinazoline Derivatives

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities. The dimethoxy-substituted phenyl ring of this compound is a key structural feature in several bioactive quinazolines. The synthetic strategy generally involves the conversion of the chloro group to a more reactive functional group, such as a nitro or amino group, followed by cyclization to form the quinazoline core.

A common pathway involves the transformation of this compound into 2-amino-4,5-dimethoxybenzoic acid, a crucial intermediate. This intermediate can then be cyclized with various reagents, such as urea or cyanates, to construct the quinazoline ring system.

Experimental Workflow for Quinazoline Synthesis

The following diagram illustrates a typical workflow for the synthesis of quinazoline derivatives starting from this compound.

G A This compound B Step 1: Nitration A->B HNO₃, H₂SO₄ C 4,5-Dimethoxy-2-nitrobenzoic Acid B->C D Step 2: Reduction C->D Fe/HCl or H₂/Pd-C E 2-Amino-4,5-dimethoxybenzoic Acid D->E F Step 3: Cyclization E->F Urea or KOCN G Quinazoline Derivative F->G

Caption: Synthetic workflow from this compound to quinazolines.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid

This protocol describes the nitration of a dimethoxybenzoic acid derivative. While the direct nitration of this compound is not extensively documented, a similar substrate, 3,4-dimethoxybenzoic acid, can be nitrated to yield the desired 4,5-dimethoxy-2-nitrobenzoic acid, which can then be used in subsequent steps.

Materials:

  • 3,4-Dimethoxybenzoic acid

  • Nitric acid (20%)

  • Ice-water bath

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL flask, add 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol) and place it in an ice-water bath.[1]

  • Slowly add nitric acid (50 mL, 20%) to the flask with stirring.[1]

  • After the addition is complete, stir the reaction mixture at 60°C for 6 hours.[1]

  • Cool the mixture to room temperature and pour it onto ice-water.[1]

  • Filter the resulting solid, wash it with water, and dry it.[1]

  • Purify the crude product by silica gel column chromatography to obtain 4,5-dimethoxy-2-nitrobenzoic acid as a light yellow solid.[1]

Quantitative Data:

ParameterValueReference
Starting Material3,4-Dimethoxybenzoic acid (10 g)[1]
Product4,5-Dimethoxy-2-nitrobenzoic acid[1]
Yield77% (9.6 g)[1]
Melting Point195-197 °C[1]
Protocol 2: Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid

This protocol details the reduction of the nitro group of 4,5-dimethoxy-2-nitrobenzoic acid to an amino group.

Materials:

  • Methyl-4,5-dimethoxy-2-nitrobenzoate

  • Potassium hydroxide (KOH) pellets (85%)

  • Glacial acetic acid

  • 10% Palladium on carbon (Pd/C)

  • Hydrogenation apparatus

Procedure:

  • Dissolve KOH pellets (48.13 g, 0.729 mol) in 250 mL of ice water.

  • Add methyl-4,5-dimethoxy-2-nitrobenzoate (50 g, 0.207 mol) to the solution, forming a green suspension.

  • Heat the suspension to 70°C, at which point the solution will turn dark red. Monitor the reaction by HPLC.

  • Once the reaction is complete, cool the solution to room temperature and adjust the pH to 6.6 with glacial acetic acid (34.6 g, 0.570 mol).

  • Hydrogenate the resulting red suspension with 1 g of 10% Pd/C at 50°C and 3.5 bar until the reaction ceases.

  • Filter the solution and adjust the pH to 5.1 with glacial acetic acid (31.82 g, 0.525 mol) under an inert atmosphere.

  • Stir the resulting light green suspension for 30 minutes at room temperature, then cool to 5°C and stir for another 30 minutes.

  • Filter the product, wash it with ice water, and dry it in a vacuum oven at 55°C for 12 hours.

Quantitative Data:

ParameterValueReference
Starting MaterialMethyl-4,5-dimethoxy-2-nitrobenzoate (50 g)
Product2-Amino-4,5-dimethoxybenzoic acid
Yield83% (35.18 g)
Protocol 3: Synthesis of 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione

This protocol describes the cyclization of 2-amino-4,5-dimethoxybenzoic acid with urea to form a quinazolinedione, a key heterocyclic core.

Materials:

  • 4,5-Dimethoxy-2-nitrobenzoic acid methyl ester

  • Iron powder

  • Urea

Procedure:

  • Reduction of the nitro group: Reduce 4,5-dimethoxy-2-nitrobenzoic acid methyl ester using iron powder to obtain 4,5-dimethoxy-2-methyl anthranilate.

  • Cyclization: Carry out a solid-phase fusion reaction of the resulting 4,5-dimethoxy-2-methyl anthranilate with urea. The cyclization generates 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione.[2]

Quantitative Data:

ParameterValueReference
Starting Material4,5-Dimethoxy-2-nitrobenzoic acid methyl ester[2]
Intermediate4,5-Dimethoxy-2-methyl anthranilate[2]
Reagent for CyclizationUrea[2]
Product6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione[2]
YieldNot specified

Signaling Pathway of Prazosin: An α1-Adrenergic Receptor Antagonist

Prazosin, a quinazoline derivative synthesized from precursors related to this compound, exerts its therapeutic effects by acting as a selective antagonist of α1-adrenergic receptors.[2][3][4] These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[5]

Mechanism of Action:

  • Receptor Blockade: Prazosin competitively blocks α1-adrenergic receptors located on the smooth muscle of blood vessels, the prostate, and the bladder neck.[2][3][4]

  • Inhibition of Gq Protein Signaling: By blocking the receptor, Prazosin prevents the binding of endogenous catecholamines like norepinephrine and epinephrine. This inhibits the activation of the associated Gq protein.[3][5]

  • Downstream Effects: The inhibition of Gq protein activation prevents the subsequent activation of phospholipase C (PLC). PLC is responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The lack of IP3 and DAG leads to a decrease in intracellular calcium levels and reduced protein kinase C (PKC) activity.[5]

  • Physiological Response: The overall effect is the relaxation of smooth muscle, leading to vasodilation, a decrease in peripheral resistance, and a reduction in blood pressure.[2][3][4]

The following diagram illustrates the α1-adrenergic receptor signaling pathway and the point of intervention by Prazosin.

G cluster_cell Cell Membrane cluster_cytosol Cytosol NE Norepinephrine/ Epinephrine Receptor α1-Adrenergic Receptor NE->Receptor Activates Prazosin Prazosin Prazosin->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Response Smooth Muscle Contraction Ca->Response Leads to PKC->Response Leads to

Caption: Prazosin blocks the α1-adrenergic signaling cascade.

Conclusion

This compound is a key starting material for the synthesis of biologically important heterocyclic compounds, particularly quinazolines. The protocols provided herein offer a foundational framework for researchers to synthesize these valuable molecules. The elucidation of the mechanism of action of Prazosin highlights the therapeutic potential of quinazoline derivatives and underscores the importance of this synthetic intermediate in drug discovery and development. Further exploration of derivatives from this scaffold may lead to the discovery of novel therapeutic agents targeting a variety of diseases.

References

Application Note: Oxidation of 2-Chloro-4,5-dimethoxybenzyl Chloride to 2-Chloro-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxidation of benzyl halides to their corresponding benzaldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. 2-Chloro-4,5-dimethoxybenzaldehyde is a valuable building block in the synthesis of various complex molecules. This application note provides a detailed protocol for the oxidation of 2-chloro-4,5-dimethoxybenzyl chloride, focusing on the Sommelet reaction. The Sommelet reaction offers a classic and effective method for this conversion, utilizing hexamine (hexamethylenetetramine) and water.[1]

The reaction proceeds by the formation of a quaternary ammonium salt from the benzyl halide and hexamine, which is subsequently hydrolyzed to yield the desired aldehyde.[1] This method is particularly advantageous for the synthesis of aromatic aldehydes.[2]

Reaction Principle

The Sommelet reaction involves two main stages:

  • Formation of the Hexaminium Salt: The nucleophilic nitrogen of hexamine attacks the benzylic carbon of 2-chloro-4,5-dimethoxybenzyl chloride in an SN2 reaction, displacing the chloride ion to form a stable quaternary ammonium salt.

  • Hydrolysis: The hexaminium salt is then hydrolyzed, typically under aqueous or acidic conditions, to yield 2-chloro-4,5-dimethoxybenzaldehyde.

Experimental Protocol: Sommelet Reaction

This protocol is adapted from established procedures for the Sommelet reaction of substituted benzyl halides.

Materials:

  • 2-Chloro-4,5-dimethoxybenzyl chloride

  • Hexamethylenetetramine (Hexamine, Urotropin)

  • Water (distilled or deionized)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

  • Nitrogen gas supply

  • Standard organic synthesis glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or distillation (for purification)

Procedure:

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add hexamine.

    • Dissolve the hexamine in water.

    • The reaction should be conducted under an inert nitrogen atmosphere.

  • Addition of Benzyl Chloride:

    • Dissolve 2-chloro-4,5-dimethoxybenzyl chloride in a suitable organic solvent (e.g., dichloromethane) in a dropping funnel.

    • Add the solution of the benzyl chloride dropwise to the stirred aqueous solution of hexamine at room temperature over a period of 30 minutes.

  • Formation of the Hexaminium Salt:

    • After the addition is complete, stir the biphasic mixture vigorously at room temperature for 1-2 hours.

    • Gently heat the mixture to reflux (around 40-50°C for DCM/water) and maintain reflux for 2-4 hours. The progress of the salt formation can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis:

    • After the formation of the quaternary salt is complete, cool the reaction mixture to room temperature.

    • Add concentrated hydrochloric acid dropwise to the reaction mixture until the pH of the aqueous phase is between 3 and 5.

    • Heat the mixture to reflux and maintain for an additional 1-2 hours to effect hydrolysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-chloro-4,5-dimethoxybenzaldehyde.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure.

Data Presentation

The following table summarizes representative quantitative data for the Sommelet reaction based on procedures for structurally analogous benzyl halides. Actual yields for 2-chloro-4,5-dimethoxybenzyl chloride may vary.

ParameterValue/RangeReference/Comment
Molar Ratio (Benzyl Halide:Hexamine)1 : 1.1 to 1 : 1.5A slight excess of hexamine is recommended.[2]
Reaction Time (Salt Formation)2 - 4 hoursMonitored by TLC.
Reaction Time (Hydrolysis)1 - 2 hours
pH for Hydrolysis3 - 5Adjusted with concentrated HCl.
Expected Yield50 - 70%Based on analogous reactions.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a simplified signaling pathway for the Sommelet reaction.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Hexamine in Water reagents Add 2-Chloro-4,5-dimethoxybenzyl Chloride Solution start->reagents Dropwise Addition salt_formation Stir and Reflux (Salt Formation) reagents->salt_formation hydrolysis Add HCl and Reflux (Hydrolysis) salt_formation->hydrolysis extraction Solvent Extraction hydrolysis->extraction purification Purification (Chromatography/Distillation) extraction->purification product Pure 2-Chloro-4,5-dimethoxy- benzaldehyde purification->product

Caption: Experimental workflow for the Sommelet reaction.

signaling_pathway benzyl_halide 2-Chloro-4,5-dimethoxy- benzyl Chloride quaternary_salt Quaternary Ammonium Salt (Hexaminium Salt) benzyl_halide->quaternary_salt + Hexamine (SN2) hexamine Hexamine aldehyde 2-Chloro-4,5-dimethoxy- benzaldehyde quaternary_salt->aldehyde + H2O, H+ (Hydrolysis) water H2O, H+

Caption: Simplified reaction pathway for the Sommelet reaction.

References

Application Notes and Protocols: 2-Chloro-4,5-dimethoxybenzoic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-dimethoxybenzoic acid is a substituted benzoic acid derivative. While extensively documented as a crucial intermediate in the synthesis of pharmaceuticals, its application within materials science is an emerging area of exploration.[1][2] This document provides an overview of its synthesis and explores its potential applications, particularly as a ligand in the development of novel Metal-Organic Frameworks (MOFs). The functional groups present on the molecule—a carboxylic acid, a chloro group, and two methoxy groups—offer multiple coordination sites and the potential for post-synthetic modification, making it a candidate for creating advanced materials with tailored properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.[3]

PropertyValue
Molecular Formula C₉H₉ClO₄
Molecular Weight 216.62 g/mol
Appearance White to off-white crystalline solid
Melting Point 183-185 °C[1]
CAS Number 60032-95-3[3]

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 2-chloro-4,5-dimethoxy benzyl chloride.[1] A representative synthesis protocol is detailed below.

Experimental Protocol: Synthesis via Oxidation

Objective: To synthesize this compound from 2-chloro-4,5-dimethoxy benzyl chloride.

Materials:

  • 2-chloro-4,5-dimethoxy benzyl chloride

  • Potassium permanganate (KMnO₄)

  • Tetrabutylammonium bromide

  • Water

  • Hydrochloric acid (HCl)

  • 500 ml reaction flask

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a 500 ml reaction flask, add 17.6 g (0.08 mol) of 2-chloro-4,5-dimethoxy benzyl chloride and 200 ml of water.

  • Add 1.3 g (0.004 mol) of Tetrabutylammonium bromide to the mixture.

  • Heat the reaction solution to 70 °C with stirring.

  • Gradually add 38.0 g (0.24 mol) of potassium permanganate to the solution.

  • Maintain the reaction at 70 °C for 7 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the hot solution.

  • Adjust the pH of the filtrate to 4 with hydrochloric acid, which will result in the precipitation of a white solid.

  • Allow the mixture to stand for 3 hours.

  • Collect the precipitate by filtration and dry to obtain this compound.

Expected Yield: Approximately 16.5 g (95.5% yield).[1]

Synthesis Workflow

start Start: Prepare Reactants reactants 2-chloro-4,5-dimethoxy benzyl chloride Water Tetrabutylammonium bromide start->reactants reaction_setup Combine reactants in flask Heat to 70 °C with stirring reactants->reaction_setup add_oxidant Add Potassium Permanganate reaction_setup->add_oxidant reaction React for 7 hours at 70 °C Monitor with TLC add_oxidant->reaction filtration Hot filtration of reaction mixture reaction->filtration acidification Adjust filtrate pH to 4 with HCl filtration->acidification precipitation Precipitation of product acidification->precipitation isolation Filter and dry the solid precipitation->isolation product End: this compound isolation->product

Caption: Workflow for the synthesis of this compound.

Potential Application in Metal-Organic Frameworks (MOFs)

While direct applications of this compound in materials science are not yet widely reported, its structure suggests its potential as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis.[4][5] The carboxylic acid group can coordinate with metal ions to form the framework, while the chloro and methoxy groups can influence the framework's topology, porosity, and functionality.

Hypothetical Experimental Protocol: MOF Synthesis

Objective: To synthesize a hypothetical MOF using this compound as the organic linker and a metal salt (e.g., Zinc Nitrate).

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Glass vials

  • Oven

Procedure:

  • In a glass vial, dissolve 21.7 mg (0.1 mmol) of this compound in 5 ml of DMF.

  • In a separate vial, dissolve 29.7 mg (0.1 mmol) of Zinc nitrate hexahydrate in 5 ml of DMF.

  • Combine the two solutions in a larger glass vial and sonicate for 10 minutes to ensure homogeneity.

  • Seal the vial and place it in an oven at 100 °C for 48 hours.

  • After cooling to room temperature, crystals of the MOF may have formed.

  • Decant the mother liquor and wash the crystals with fresh DMF and then with ethanol.

  • Dry the crystals under vacuum.

  • Characterize the resulting material using techniques such as X-ray diffraction (XRD), thermogravimetric analysis (TGA), and gas adsorption measurements to determine its structure, stability, and porosity.

Hypothetical MOF Synthesis Workflow

start Start: Prepare Solutions ligand_sol Dissolve this compound in DMF start->ligand_sol metal_sol Dissolve Zinc Nitrate in DMF start->metal_sol mixing Combine solutions and sonicate ligand_sol->mixing metal_sol->mixing solvothermal Seal vial and heat at 100 °C for 48h mixing->solvothermal cooling Cool to room temperature solvothermal->cooling crystal_isolation Isolate crystals and wash with DMF and Ethanol cooling->crystal_isolation drying Dry under vacuum crystal_isolation->drying characterization Characterize MOF (XRD, TGA, etc.) drying->characterization end End: Novel MOF Material characterization->end

Caption: Hypothetical workflow for the synthesis of a MOF using this compound.

Conclusion

This compound is a readily synthesizable compound with significant potential for applications in materials science, particularly in the design and synthesis of new MOFs. The protocols provided herein offer a starting point for researchers interested in exploring the use of this versatile molecule in the creation of novel functional materials. Further research into its coordination chemistry and the properties of materials derived from it is warranted.

References

Application Note: High-Performance Liquid Chromatography for the Quantification of 2-Chloro-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 2-Chloro-4,5-dimethoxybenzoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a substituted benzoic acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is essential for quality control, process monitoring, and research and development activities. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of such aromatic carboxylic acids due to its high resolution, sensitivity, and reproducibility.[1] This application note outlines a reliable HPLC method for the determination of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.[1]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]

  • Solvents: HPLC grade acetonitrile and ultrapure water are required.

  • Reagents: Formic acid (analytical grade) is used as a mobile phase modifier.

  • Reference Standard: A well-characterized reference standard of this compound with a purity of ≥99% should be used.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 70% A / 30% B to 30% A / 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of ultrapure water. Mix thoroughly and degas before use.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase mixture to cover the desired concentration range for the calibration curve (e.g., 1 - 200 µg/mL).[1]

Sample Preparation

Accurately weigh the sample containing this compound and dissolve it in the mobile phase mixture to achieve a theoretical concentration within the calibration range. Ensure the sample is fully dissolved, using sonication if necessary. Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.[1] For more complex sample matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction may be required to remove interfering substances.[1]

Method Validation

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2][3] The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (Repeatability, %RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC DataAcquisition Data Acquisition HPLC->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

logical_relationship Analyte This compound StationaryPhase Stationary Phase (C18 Column) Analyte->StationaryPhase interacts with Detector UV Detector (254 nm) StationaryPhase->Detector elutes to MobilePhase Mobile Phase (Acetonitrile/Water + Formic Acid) MobilePhase->StationaryPhase flows through Signal Chromatographic Peak Detector->Signal generates

Caption: Logical relationship of components in the chromatographic separation process.

Conclusion

The HPLC method presented provides a reliable and accurate means for the quantification of this compound. The method is straightforward to implement and can be validated to meet industry standards. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for the routine analysis of this compound.

References

Application Notes and Protocols for the Large-Scale Production of 2-Chloro-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the large-scale synthesis of 2-Chloro-4,5-dimethoxybenzoic acid, a key intermediate in the preparation of various pharmaceutical compounds. The described methodology is designed to be scalable for industrial production, focusing on cost-effectiveness and high yield.

Introduction

This compound is a substituted benzoic acid derivative. Its structure makes it a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. The protocol outlined below is based on a multi-step synthesis starting from readily available commercial reagents.

Synthetic Pathway Overview

The large-scale production of this compound can be achieved through a three-step process starting from veratrole (1,2-dimethoxybenzene). The overall synthetic scheme involves:

  • Halogenation: Targeted chlorination of veratrole to produce 3,4-dimethoxychlorobenzene.

  • Chloromethylation: Introduction of a chloromethyl group to the 3,4-dimethoxychlorobenzene.

  • Oxidation: Conversion of the chloromethyl group to a carboxylic acid to yield the final product.

A key advantage of this pathway is the use of inexpensive starting materials and reagents, making it suitable for industrial-scale manufacturing.[1]

Experimental Protocols

The following protocols are adapted for large-scale production. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3,4-Dimethoxychlorobenzene

This step involves the targeted halogenation of veratrole.

Materials:

  • Veratrole

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • 0.5M aqueous solution of sodium bisulfite

Procedure:

  • In a suitable reaction vessel, combine veratrole, sulfuric acid, hydrogen peroxide, and water.

  • While stirring, add sodium chloride to the mixture.

  • Maintain the reaction temperature at 45-50°C for 3.5-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a 0.5M aqueous solution of sodium bisulfite to neutralize any remaining hydrogen peroxide.

  • Extract the product into ethyl acetate (2 x 150 mL for a 36.0g veratrole scale).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain 3,4-dimethoxychlorobenzene as a light yellow oil.

Step 2: Synthesis of 2-Chloro-4,5-dimethoxybenzyl chloride

This protocol describes the targeted chloromethylation of 3,4-dimethoxychlorobenzene.

Materials:

  • 3,4-Dimethoxychlorobenzene

  • Paraformaldehyde

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • In a reaction flask, add 3,4-dimethoxychlorobenzene, concentrated hydrochloric acid, paraformaldehyde, and water.

  • Stir the reaction mixture at 60°C for 5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and process the resulting product for the next step.

Step 3: Synthesis of this compound

This final step involves the oxidation of 2-Chloro-4,5-dimethoxybenzyl chloride.

Materials:

  • 2-Chloro-4,5-dimethoxybenzyl chloride

  • Potassium permanganate (KMnO₄)

  • Tetrabutylammonium bromide

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • To a reaction flask, add 2-Chloro-4,5-dimethoxybenzyl chloride, water, and tetrabutylammonium bromide.

  • Heat the reaction mixture to 70°C.

  • While stirring, add potassium permanganate portion-wise.

  • Maintain the reaction at 70°C for 7 hours, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, filter the hot solution to remove manganese dioxide.

  • Adjust the pH of the filtrate to 4 with hydrochloric acid, which will cause the product to precipitate.

  • Allow the mixture to stand for 3 hours to ensure complete precipitation.

  • Collect the precipitate by filtration and dry to obtain this compound as a white solid.

Data Presentation

Table 1: Summary of Yields and Purity for the Synthesis of this compound

StepProductStarting Material (Scale)YieldPurity (HPLC)
13,4-DimethoxychlorobenzeneVeratrole (36.0g)97.2%96.3%
22-Chloro-4,5-dimethoxybenzyl chloride3,4-Dimethoxychlorobenzene (8.6g)--
3This compound2-Chloro-4,5-dimethoxybenzyl chloride (17.6g)95.5%94.8%

Note: Yield and purity data are based on the provided patent information.[1] The yield for step 2 was not explicitly stated in the source material.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₉ClO₄[2][3]
Molecular Weight216.62 g/mol [2][3]
AppearanceWhite solid
Melting Point183-185 °C[1]
CAS Number60032-95-3[2][4][5]

Visualizations

Synthesis Workflow

Synthesis_Workflow Veratrole Veratrole Step1 Step 1: Halogenation (H2SO4, H2O2, NaCl) Veratrole->Step1 Dimethoxychlorobenzene 3,4-Dimethoxychlorobenzene Step1->Dimethoxychlorobenzene Step2 Step 2: Chloromethylation (Paraformaldehyde, HCl) Dimethoxychlorobenzene->Step2 BenzylChloride 2-Chloro-4,5-dimethoxybenzyl chloride Step2->BenzylChloride Step3 Step 3: Oxidation (KMnO4, TBAB) BenzylChloride->Step3 FinalProduct 2-Chloro-4,5-dimethoxybenzoic acid Step3->FinalProduct

Caption: Synthetic pathway for this compound.

Hypothetical Signaling Pathway Inhibition

While this compound is primarily an intermediate, its derivatives could potentially be developed as inhibitors of specific signaling pathways implicated in disease. The following diagram illustrates a hypothetical scenario where a drug derived from this intermediate inhibits a kinase cascade.

Hypothetical_Signaling_Pathway cluster_synthesis Drug Synthesis cluster_pathway Cellular Signaling Pathway Intermediate 2-Chloro-4,5-dimethoxybenzoic acid Drug Hypothetical Drug (Kinase Inhibitor) Intermediate->Drug Further Synthesis Kinase2 Kinase B Drug->Kinase2 Inhibits Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes

Caption: Hypothetical inhibition of a kinase cascade by a drug derivative.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki coupling reactions with 2-Chloro-4,5-dimethoxybenzoic acid. This protocol is designed to be a starting point for researchers, offering a detailed methodology and outlining key parameters for optimization.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. This compound is a valuable building block, and its functionalization via Suzuki coupling allows for the synthesis of a diverse range of biaryl compounds with potential applications in drug discovery and development.

The general transformation for the Suzuki coupling of this compound is depicted below:

Key Reaction Parameters

Successful Suzuki coupling reactions are dependent on the careful selection of several key components:

  • Palladium Catalyst: The choice of palladium catalyst and its associated ligand is critical. For aryl chlorides, which are generally less reactive than aryl bromides or iodides, catalysts with bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step.

  • Base: A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).

  • Solvent: The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and water is often employed, as water can enhance the rate of transmetalation. Common organic solvents include dioxane, toluene, and ethanol.

  • Reaction Temperature: The reaction temperature is a crucial parameter that can influence the reaction rate and the stability of the catalyst. While many Suzuki couplings are performed at elevated temperatures, the use of highly active catalysts can sometimes allow for reactions to proceed at or near room temperature.

Data Presentation: Typical Reaction Conditions and Expected Outcomes

The following table summarizes typical conditions for the Suzuki coupling of aryl chlorides, which can be adapted for this compound. The expected yields are estimates and will vary depending on the specific boronic acid used and the optimization of reaction conditions.

Aryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Reaction Time (h)Expected Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)10012-2470-90
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Toluene/H₂O (10:1)1101665-85
3-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)DMF/H₂O (5:1)901860-80
4-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Ethanol/H₂O (3:1)802475-95

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pd(PPh₃)₄)

  • Phosphine ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed organic solvent (e.g., Dioxane, 4 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic acid - Palladium Catalyst - Base B Establish Inert Atmosphere (Argon/Nitrogen) A->B C Add Degassed Solvent System B->C Proceed once inert D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F Upon completion G Extraction with Organic Solvent F->G H Wash and Dry Organic Layer G->H I Purification (Column Chromatography) H->I J J I->J Final Product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki Coupling Catalytic Cycle

suzuki_cycle Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Biaryl R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Biaryl Transmetal Transmetalation PdII_Biaryl->Pd0 Product R¹-R² PdII_Biaryl->Product RedElim Reductive Elimination ArylHalide R¹-X BoronicAcid R²-B(OR)₂ Borate [R²-B(OR)₂(OH)]⁻ BoronicAcid->Borate Base Base Base->Borate

Caption: Generalized catalytic cycle of the Suzuki coupling reaction.

Application Notes and Protocols for Functional Group Transformations of 2-Chloro-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key functional group transformations of 2-Chloro-4,5-dimethoxybenzoic acid. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the preparation of flavonoids, isoflavones, and other pharmacologically active molecules.[1] The protocols outlined below focus on the transformation of its primary functional groups: the carboxylic acid, and the aromatic chloro group.

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is the most reactive site for many transformations, allowing for the synthesis of a wide range of derivatives such as amides, esters, and alcohols.

Amidation via Acyl Chloride Intermediate

Amidation is a fundamental transformation for introducing nitrogen-containing functional groups, crucial for building molecules with diverse biological activities. The most common and efficient method proceeds through an acyl chloride intermediate, which is highly reactive towards amines.

Step 1: Synthesis of 2-Chloro-4,5-dimethoxybenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas trap), suspend this compound (1.0 eq) in thionyl chloride (SOCl₂, 5-10 eq).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Reaction: Stir the mixture at a temperature of 70-80°C (or 353–363 K) for 2-3 hours.[2][3] The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is a solid or oil and is typically used in the next step without further purification.[2][3]

Step 2: Amide Formation

  • Reaction Setup: Dissolve the crude 2-Chloro-4,5-dimethoxybenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or DMF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Amine Addition: Cool the solution to 0°C in an ice bath. Add the desired primary or secondary amine (1.1-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

General Workflow for a Two-Step Functional Group Transformation

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis Start Starting Material (this compound) Reaction1 Reaction 1 Start->Reaction1 Reagent1 Reagent A (e.g., SOCl₂) Reagent1->Reaction1 Intermediate Reactive Intermediate (Acyl Chloride) Reaction1->Intermediate Workup1 Work-up & Isolation (e.g., Evaporation) Intermediate->Workup1 Reaction2 Reaction 2 Workup1->Reaction2 Reagent2 Reagent B (e.g., Amine) Reagent2->Reaction2 Product_Crude Crude Product Reaction2->Product_Crude Purification Purification (e.g., Chromatography) Product_Crude->Purification Product_Final Final Product (Amide) Purification->Product_Final

Caption: General workflow for a two-step synthesis.

Esterification

Esterification is another key transformation, often used to modify polarity, improve bioavailability, or to serve as a protecting group. Methods range from the classic Fischer-Speier esterification to milder, modern coupling protocols.

This method is suitable for simple, non-hindered alcohols.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also acts as the solvent.[4]

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to the solution.[4]

  • Reaction: Heat the mixture to reflux and maintain the temperature for 2-24 hours. The reaction is an equilibrium, and progress can be monitored by TLC.[4]

  • Work-up: Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.[4]

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate). Wash the organic layer with water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), and brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester by column chromatography or recrystallization.[4]

This protocol is effective for sterically hindered alcohols and acids, providing high yields under mild conditions.[5][6]

  • Anhydride Formation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF. Add 2,4,6-trichlorobenzoyl chloride (1.0 eq) and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.[5][6]

  • Ester Formation: In a separate flask, dissolve the desired alcohol (1.2-1.5 eq) and 4-dimethylaminopyridine (DMAP, 1.5-2.0 eq) in toluene.[5]

  • Reaction: Add the solution of the mixed anhydride to the alcohol/DMAP solution and stir at room temperature for 12-24 hours.

  • Work-up and Purification: Follow a standard aqueous work-up procedure similar to the Fischer-Speier method to remove water-soluble byproducts. Purify the final ester product using column chromatography.

Reduction to Primary Alcohol

Reduction of the carboxylic acid group yields the corresponding primary alcohol, (2-Chloro-4,5-dimethoxyphenyl)methanol, a valuable building block for further derivatization.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols.[7][8] Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be run under an anhydrous, inert atmosphere.

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0°C. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise. An initial effervescence (H₂ gas) will occur due to the deprotonation of the acidic proton.[8]

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction by TLC. An aldehyde is formed as an intermediate but is immediately reduced further and cannot be isolated.[8][9]

  • Quenching (Fieser work-up): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.

  • Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude alcohol can be purified by column chromatography.

Transformation Reagent(s) Product Functional Group Typical Conditions Notes
Amidation 1. SOCl₂, cat. DMF2. Amine, TEAAmide1. 70-80°C2. 0°C to RTTwo-step process via acyl chloride.[2][3][10]
Esterification Alcohol, H₂SO₄ (cat.)EsterRefluxFischer-Speier method; best for simple alcohols.[4]
Esterification 1. 2,4,6-trichlorobenzoyl chloride, TEA2. Alcohol, DMAPEsterRoom TemperatureYamaguchi method; good for hindered substrates.[5][6]
Reduction LiAlH₄, THFPrimary AlcoholRefluxRequires strictly anhydrous conditions.[7][8]
Reduction Borane (BH₃·THF)Primary AlcoholRoom TemperatureMilder alternative to LiAlH₄; selective for carboxylic acids.[11]

Table 1: Summary of Carboxylic Acid Transformations.

Transformations of the Aromatic Ring

The chloro-substituent on the aromatic ring can be replaced via nucleophilic aromatic substitution (SₙAr), although this reaction is less common than electrophilic substitutions on electron-rich rings. The presence of electron-withdrawing groups (ortho/para to the leaving group) is typically required to activate the ring for nucleophilic attack.[12][13] While the carboxylic acid is deactivating, the methoxy groups are activating, creating a complex reactivity profile.

Nucleophilic Aromatic Substitution (SₙAr)

This reaction involves the substitution of the chlorine atom by a strong nucleophile. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[12]

  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

  • Nucleophile Addition: Add a strong nucleophile, such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) (1.5-2.0 eq).

  • Reaction: Heat the mixture to a high temperature (typically >100°C) for several hours to days. The reaction requires forcing conditions due to the suboptimal positioning of activating/deactivating groups for SₙAr.

  • Work-up: Cool the reaction mixture and pour it into water. Acidify the solution with a strong acid (e.g., concentrated HCl) to protonate the carboxylic acid.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over Na₂SO₄, and concentrate it. Purify the product by column chromatography or recrystallization.

Reaction Scheme Diagrams

G cluster_Amidation Amidation cluster_Esterification Esterification cluster_Reduction Reduction cluster_SNAr Nucleophilic Aromatic Substitution A_start This compound A_product 2-Chloro-4,5-dimethoxy-N,N-dialkylbenzamide A_start->A_product A_reagents 1. SOCl₂, cat. DMF 2. R₂NH, Base E_start This compound E_product Alkyl 2-chloro-4,5-dimethoxybenzoate E_start->E_product E_reagents R'OH, H⁺ (cat.) R_start This compound R_product (2-Chloro-4,5-dimethoxyphenyl)methanol R_start->R_product R_reagents 1. LiAlH₄ 2. H₂O workup S_start This compound S_product 2-Alkoxy-4,5-dimethoxybenzoic acid S_start->S_product S_reagents Nu⁻ (e.g., RO⁻) Heat

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Chloro-4,5-dimethoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the purification of crude 2-Chloro-4,5-dimethoxybenzoic acid via recrystallization.

Physicochemical and Purity Data

Proper purification begins with understanding the physical properties of the target compound. The following table summarizes key data for this compound.

PropertyValueReference
CAS Number 60032-95-3[1][2][3][4][5]
Molecular Formula C₉H₉ClO₄[3][4]
Molecular Weight 216.62 g/mol [3][4]
Appearance Off-white to light yellow solid[1]
Melting Point (Pure) 183-185°C[1]

Experimental Protocol: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent or solvent system should be determined experimentally, but an ethanol/water mixture is a common starting point for substituted benzoic acids.[6][7][8]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Methanol, Water)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol). Heat the mixture gently on a hot plate to boiling. Continue adding small portions of the hot solvent until the solid just dissolves.[9] Using the minimum amount of hot solvent is critical for maximizing yield.[10][11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution. Swirl the flask and gently reheat to boiling for a few minutes. The charcoal will adsorb colored impurities.[6]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel and filter flask to prevent the product from crystallizing prematurely in the funnel.[10] Rinse the original flask and filter paper with a small amount of hot solvent to recover any remaining product.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Rapid cooling can trap impurities.[12] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely in the funnel under vacuum. For final drying, the product can be transferred to a watch glass or placed in a drying oven at a temperature well below its melting point.

Troubleshooting Guide

Q1: Why are no crystals forming after cooling the solution?

  • Possible Cause: The most common reason is the use of too much solvent, which keeps the compound soluble even at low temperatures.[12][13] Another possibility is that the solution is supersaturated and requires a nucleation site to begin crystallization.[13]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the solvent line.[12][13] This can provide a surface for crystals to begin forming.

    • Add a Seed Crystal: If available, add a tiny crystal of the pure compound to the solution to initiate crystallization.[13]

    • Reduce Solvent Volume: If scratching fails, gently heat the solution to boil off a portion of the solvent.[12] Allow the concentrated solution to cool again.

    • Recover and Retry: As a last resort, the solvent can be fully removed by rotary evaporation to recover the solid, and the recrystallization can be attempted again with less solvent or a different solvent system.[12][13]

Q2: The product "crashed out" of the solution as a fine powder instead of forming distinct crystals. What went wrong?

  • Possible Cause: The solution cooled too quickly, or it was too concentrated.[12] This rapid precipitation tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.

  • Solution:

    • Reheat and Dilute: Place the flask back on the heat source and add a small amount of additional solvent until the solid redissolves completely.[12]

    • Ensure Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, perhaps insulated with a paper towel, before moving it to an ice bath.[11] Slower cooling encourages the growth of larger, purer crystals.

Q3: My compound separated as an oil instead of crystals ("oiling out"). How can I fix this?

  • Possible Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is too saturated when it cools, causing the solute to come out of solution as a liquid above its melting point.[12][13]

  • Solution:

    • Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a bit more of the "good" or more soluble solvent to decrease the saturation point upon cooling.[12][13]

    • Lower the Cooling Temperature: Try cooling the solution very slowly and perhaps to a lower temperature (e.g., in a salt-ice bath) after it has reached room temperature.

    • Change Solvent System: If the problem persists, a different recrystallization solvent or solvent pair may be necessary.

Q4: The final product is still colored (e.g., yellow or brown). How can I remove the color?

  • Possible Cause: The presence of highly colored impurities, which may arise from oxidation or tar formation during the synthesis.[6]

  • Solution:

    • Perform a Charcoal Treatment: Redissolve the colored product in a suitable hot solvent. Add a small amount (typically 1-2% of the solute's weight) of activated charcoal. Boil the solution for 5-10 minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Hot Filtration: Remove the charcoal from the hot solution via hot gravity filtration.[10] Then, allow the decolorized filtrate to cool and crystallize as usual. Be aware that using too much charcoal can reduce your yield by adsorbing some of the desired product.[12]

Q5: The recovery yield is very low. What are the common causes?

  • Possible Causes:

    • Using an excessive amount of solvent during dissolution.[10][12]

    • Premature crystallization during a hot filtration step.[12]

    • Washing the final crystals with solvent that was not ice-cold, or using too much washing solvent.

    • Selecting a solvent in which the compound has significant solubility even at low temperatures.[10]

  • Solution:

    • Optimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

    • Pre-heat Filtration Apparatus: Ensure the funnel and receiving flask are hot during hot filtration to prevent the product from crystallizing.

    • Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent.

    • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by boiling off some solvent to see if a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.

Q6: The melting point of my purified product is broad and lower than the literature value. What does this indicate?

  • Possible Cause: The presence of impurities. Impurities disrupt the crystal lattice, which typically causes the melting point to be depressed (lower) and the melting range to be broader.[9]

  • Solution:

    • Repeat Recrystallization: The product likely requires another round of recrystallization to improve its purity. Ensure the technique is followed carefully, particularly with regard to slow cooling and minimal solvent use.

    • Consider Chromatography: If recrystallization fails to yield a pure product, other purification techniques like column chromatography may be necessary.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound? While a specific solvent is not definitively cited in the literature, a good starting point for benzoic acids is a mixed solvent system like ethanol/water or methanol/water.[6][14] The principle of "like dissolves like" suggests that polar protic solvents should be effective. The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[9] Experimental screening with small amounts of the crude product is the best approach.

Q2: What are the likely impurities in the crude product? Impurities often include unreacted starting materials, reagents from the synthesis, and byproducts from side reactions. For related aromatic acid syntheses, potential byproducts can include isomers, products of over-reaction (e.g., di-substituted compounds), or colored oxidation products like quinones.[6][7]

Q3: How much solvent should I use? The goal is to use the minimum amount of boiling solvent necessary to create a saturated solution.[9] This is determined experimentally by adding the hot solvent in small portions to the heated crude material until it just dissolves. Using too much solvent is the most common cause of poor yield.[10][12][13]

Visualizations

The following diagrams illustrate the standard workflow for recrystallization and a logical approach to troubleshooting common issues.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_isolate Crystallization & Isolation start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Optional: Add Charcoal dissolve->charcoal hot_filter Optional: Hot Filtration dissolve->hot_filter If insoluble impurities exist charcoal->hot_filter cool Cool Slowly to Crystallize hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filter (Isolate Crystals) ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Standard experimental workflow for purification by recrystallization.

Troubleshooting_Logic start Problem After Cooling Solution q_crystals Crystals Formed? start->q_crystals no_crystals No Crystals q_crystals->no_crystals No yes_crystals Crystals Formed q_crystals->yes_crystals Yes a_no_crystals 1. Scratch Flask 2. Add Seed Crystal 3. Boil Off Some Solvent no_crystals->a_no_crystals q_quality What is the Quality? yes_crystals->q_quality oiled_out Product is an Oil q_quality->oiled_out Oiled Out crashed_out Fine Powder (Crashed Out) q_quality->crashed_out Fine Powder good_crystals Good Crystals Formed q_quality->good_crystals Good a_oiled_out Reheat, Add More 'Good' Solvent, Cool Slowly oiled_out->a_oiled_out a_crashed_out Reheat, Add a Little More Solvent, Cool Slower crashed_out->a_crashed_out q_purity Yield & Purity OK? good_crystals->q_purity a_purity_ok Process Complete q_purity->a_purity_ok Yes a_purity_bad Low Yield or Impure? - Check Solvent Amount - Repeat Recrystallization q_purity->a_purity_bad No

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of 2-Chloro-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4,5-dimethoxybenzoic acid. The following information is designed to address specific issues that may be encountered during experimentation to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is a common high-yield synthetic route for this compound?

A1: A high-yield method involves the oxidation of 2-chloro-4,5-dimethoxy benzyl chloride using potassium permanganate in an aqueous solution with a phase transfer catalyst like tetrabutylammonium bromide.[1] This multi-step synthesis starts from veratrole, proceeds through halogenation and chloromethylation to form the benzyl chloride precursor, which is then oxidized to the final benzoic acid product.[1]

Q2: What are the critical parameters affecting the yield in the oxidation step?

A2: The key factors influencing the yield of the final product are the molar ratios of the reactants and the reaction temperature.[1] Specifically, the ratio of 2-chloro-4,5-dimethoxy benzyl chloride to potassium permanganate and the catalyst, along with maintaining the reaction temperature in the optimal range of 50-90 °C, are crucial for maximizing the yield.[1]

Q3: What are potential side reactions to be aware of during this synthesis?

A3: While the primary reaction is the oxidation of the benzyl chloride, potential side reactions in related syntheses include the formation of quinone byproducts due to over-oxidation, especially under harsh conditions.[2] Incomplete oxidation can also be an issue, resulting in a mixture of the starting material and the desired product.[2][3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1][3] The reaction is considered complete when the spot corresponding to the starting material (2-chloro-4,5-dimethoxy benzyl chloride) is no longer visible on the TLC plate.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete oxidation of the starting material.- Suboptimal reaction temperature.- Incorrect stoichiometry of reactants.- Product loss during workup and purification.- Monitor the reaction by TLC until the starting material is completely consumed.[1]- Ensure the reaction temperature is maintained within the optimal range (e.g., 70-85 °C).[1]- Carefully control the molar ratios of potassium permanganate and the phase transfer catalyst to the starting material.- Ensure the pH is adjusted correctly during precipitation and perform multiple extractions to maximize product recovery.[1][3]
Presence of Unreacted Starting Material - Insufficient amount of oxidizing agent.- Reaction time is too short.- Low reaction temperature.- Increase the molar equivalent of potassium permanganate.- Extend the reaction time, monitoring closely with TLC.[1][3]- Cautiously increase the reaction temperature within the recommended range.[1][3]
Product is Colored (e.g., yellow/brown) - Presence of manganese dioxide (MnO₂) from the permanganate oxidation.- Formation of quinone byproducts.- Ensure hot filtration of the reaction mixture to remove MnO₂.[1]- During workup, consider adding a reducing agent like sodium bisulfite to quench excess permanganate and reduce MnO₂ to soluble manganese salts.[3]- Purify the crude product by recrystallization.
Formation of a Brown Precipitate (MnO₂) that is Difficult to Filter - Potassium permanganate is reduced to manganese dioxide.- Perform hot filtration of the reaction mixture, as this can improve the filtration of fine precipitates.[1]- After the reaction, quenching with sodium bisulfite can dissolve the MnO₂.[3]

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is adapted from a high-yield synthesis method.[1]

Step 1: Synthesis of 3,4-dimethoxychlorobenzene from Veratrole

  • This initial step involves the targeted halogenation of veratrole.

Step 2: Synthesis of 2-Chloro-4,5-dimethoxy benzyl chloride

  • This step involves the targeted chloromethylation of 3,4-dimethoxychlorobenzene using paraformaldehyde and hydrochloric acid.[1]

Step 3: Oxidation to this compound

  • Apparatus Setup: Assemble a 500 mL reaction flask equipped with a mechanical stirrer and a reflux condenser.

  • Reagent Addition:

    • Add 17.6 g (0.08 mol) of 2-chloro-4,5-dimethoxy benzyl chloride to the reaction flask.

    • Add 200 mL of water.

    • Add 1.3 g (0.004 mol) of Tetrabutylammonium bromide.

  • Reaction Initiation:

    • Heat the reaction mixture to 70 °C with stirring.

  • Oxidant Addition:

    • Slowly add 38.0 g (0.24 mol) of potassium permanganate to the stirred mixture.

  • Reaction:

    • Maintain the reaction at 70 °C for 7 hours, monitoring the disappearance of the starting material by TLC.

  • Workup:

    • While hot, filter the reaction mixture to remove the manganese dioxide precipitate.

    • Cool the filtrate.

    • Adjust the pH of the filtrate to 4 with hydrochloric acid to precipitate the product.

    • Allow the precipitate to stand for 3 hours.

  • Isolation:

    • Filter the white precipitate.

    • Dry the solid to obtain this compound.

Expected Yield and Purity:

  • Yield: Approximately 16.5 g (95.5%)

  • Purity (by HPLC): 94.8%

  • Melting Point: 183-185 °C

Data Presentation

Parameter Value Reference
Starting Material 2-chloro-4,5-dimethoxy benzyl chloride[1]
Oxidizing Agent Potassium permanganate[1]
Catalyst Tetrabutylammonium bromide[1]
Solvent Water[1]
Reaction Temperature 70 °C[1]
Reaction Time 7 hours[1]
Yield 95.5%[1]
Purity (HPLC) 94.8%[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis Pathway cluster_workup Workup and Purification Veratrole Veratrole Halogenation 3,4-dimethoxy halogenobenzene Veratrole->Halogenation H2O2, Metal Halide, H2SO4 Chloromethylation 2-Chloro-4,5-dimethoxy benzyl chloride Halogenation->Chloromethylation Paraformaldehyde, HCl Oxidation Reaction Mixture Chloromethylation->Oxidation KMnO4, TBAB, H2O, 70°C HotFiltration Filtrate Oxidation->HotFiltration Remove MnO2 Acidification Precipitation HotFiltration->Acidification Adjust pH to 4 with HCl FiltrationDrying 2-Chloro-4,5-dimethoxy benzoic acid (Pure) Acidification->FiltrationDrying Isolate solid troubleshooting_yield Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SuboptimalTemp Suboptimal Temperature? IncompleteReaction->SuboptimalTemp No MonitorTLC Action: Monitor reaction by TLC. Increase reaction time or amount of oxidant. IncompleteReaction->MonitorTLC Yes WorkupLoss Product Loss During Workup? SuboptimalTemp->WorkupLoss No AdjustTemp Action: Verify and adjust reaction temperature to optimal range (50-90°C). SuboptimalTemp->AdjustTemp Yes OptimizeWorkup Action: Ensure correct pH for precipitation. Perform multiple extractions. WorkupLoss->OptimizeWorkup Yes

References

Technical Support Center: Synthesis of 2-Chloro-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4,5-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two primary synthetic routes are commonly employed:

  • Multi-step Synthesis from Veratrole: This pathway involves the initial chloromethylation of 1,2-dimethoxybenzene (veratrole) to form 2-chloro-4,5-dimethoxybenzyl chloride, which is then oxidized to the final benzoic acid product.

  • Direct Chlorination of 3,4-dimethoxybenzoic acid (Veratric Acid): This method involves the direct electrophilic chlorination of the aromatic ring of the readily available veratric acid.

Q2: What are the major side products I should be aware of?

A2: The side products largely depend on the chosen synthetic route.

  • In the multi-step synthesis from veratrole , the final oxidation step is critical. Common side products include:

    • Unreacted starting material: 2-Chloro-4,5-dimethoxybenzyl chloride.

    • Incomplete oxidation product: 2-Chloro-4,5-dimethoxybenzaldehyde.

  • In the direct chlorination of veratric acid , the main side products arise from the chlorination at different positions on the aromatic ring:

    • Regioisomeric product: 6-Chloro-3,4-dimethoxybenzoic acid.

    • Di-chlorinated product: 2,6-Dichloro-3,4-dimethoxybenzoic acid.

Q3: How can I minimize the formation of these side products?

A3: Minimizing side product formation requires careful control of reaction conditions.

  • For the oxidation of 2-chloro-4,5-dimethoxybenzyl chloride , ensure the reaction goes to completion by using a sufficient amount of the oxidizing agent and allowing for adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • For the direct chlorination of veratric acid , controlling the stoichiometry of the chlorinating agent is key to preventing di-substitution. The choice of solvent and reaction temperature can also influence the regioselectivity of the reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound in Multi-step Synthesis
Symptom Possible Cause Recommended Solution
Low final product yield with significant starting material remaining (TLC analysis) Incomplete oxidation of 2-chloro-4,5-dimethoxybenzyl chloride.Increase the reaction time or the amount of oxidizing agent (e.g., potassium permanganate). Ensure the reaction temperature is maintained at the optimal level as specified in the protocol.
Presence of a less polar spot on TLC than the final product. Formation of the intermediate aldehyde (2-chloro-4,5-dimethoxybenzaldehyde) due to incomplete oxidation.Prolong the reaction time or add a fresh portion of the oxidizing agent.
Reaction temperature was too high. Increased formation of unspecified by-products.[1]Carefully control the reaction temperature. In the oxidation step, a temperature range of 50-90°C is recommended.
Issue 2: Impure Product in Direct Chlorination of Veratric Acid
Symptom Possible Cause Recommended Solution
Presence of multiple spots on TLC, some with similar polarity to the desired product. Formation of the regioisomeric side product (6-chloro-3,4-dimethoxybenzoic acid).Purification by column chromatography or fractional crystallization may be necessary. Optimizing the chlorinating agent and reaction conditions can also improve regioselectivity.
A less polar spot on TLC is observed. Formation of the di-chlorinated side product (2,6-dichloro-3,4-dimethoxybenzoic acid).Use a stoichiometric amount of the chlorinating agent. Adding the chlorinating agent slowly and at a low temperature can help to minimize di-substitution.

Quantitative Data on Side Product Formation

In some synthetic preparations where 3,4-dimethoxybenzoic acid is the target product from the haloform reaction of 3,4-dimethoxy acetophenone, this compound can be a significant side product. By manipulating the reaction conditions, the formation of this side product can be substantial.

Target Product Side Product Reaction Conditions Side Product Yield
3,4-dimethoxybenzoic acidThis compoundHaloform reaction with sodium hypochlorite>20%[2]

Experimental Protocols

Protocol 1: Multi-step Synthesis from Veratrole

This protocol is adapted from patent CN102285878B and involves the oxidation of 2-chloro-4,5-dimethoxybenzyl chloride.[1]

Step: Oxidation of 2-chloro-4,5-dimethoxybenzyl chloride

  • Reaction Setup: In a 500ml reaction flask, add 17.6g (0.08mol) of 2-chloro-4,5-dimethoxybenzyl chloride, 200ml of water, and 1.3g (0.004mol) of tetrabutylammonium bromide.

  • Heating: Heat the reaction mixture to 70°C with stirring.

  • Oxidation: Slowly add 38.0g (0.24mol) of potassium permanganate to the stirred solution.

  • Reaction Monitoring: Maintain the reaction at 70°C for 7 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, filter the hot solution.

  • Precipitation: Acidify the filtrate with concentrated hydrochloric acid to a pH of 4.

  • Isolation: Allow the precipitate to stand for 3 hours, then collect the solid by filtration.

  • Drying: Dry the solid to obtain this compound.

Expected Yield: ~95.5% Purity (by HPLC): ~94.8%

Protocol 2: General Procedure for Oxidation of Benzyl Chloride

This is a general method for the oxidation of benzyl chlorides to benzoic acids and can be adapted for the synthesis of this compound from its corresponding benzyl chloride.[3]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add 2 ml of benzyl chloride to a solution of 2g of anhydrous sodium carbonate in 20 ml of water.

  • Addition of Oxidant: Heat the mixture and add a solution of 8g of potassium permanganate in 80 ml of water in small portions through the condenser until a pink color persists.

  • Reflux: Boil the mixture for 1 hour.

  • Work-up: Transfer the mixture to a beaker and add sodium sulfite to quench any remaining potassium permanganate.

  • Precipitation: Acidify the solution with concentrated hydrochloric acid.

  • Isolation: Cool the solution to precipitate the benzoic acid, then collect by filtration.

  • Purification: Recrystallize the crude product from boiling water.

Visualizations

Side_Product_Formation Logical Flow of Side Product Formation in this compound Synthesis cluster_route1 Route 1: Direct Chlorination of Veratric Acid cluster_route2 Route 2: Multi-step Synthesis from Veratrole start1 3,4-Dimethoxybenzoic Acid (Veratric Acid) chlorination Chlorination (e.g., SO2Cl2 or Cl2) start1->chlorination product1 This compound (Desired Product) chlorination->product1 Major Pathway side_isomer 6-Chloro-3,4-dimethoxybenzoic Acid (Regioisomer) chlorination->side_isomer Side Reaction (Isomerization) side_di 2,6-Dichloro-3,4-dimethoxybenzoic Acid (Di-chlorinated) chlorination->side_di Side Reaction (Excess Chlorinating Agent) start2 2-Chloro-4,5-dimethoxybenzyl chloride oxidation Oxidation (e.g., KMnO4) start2->oxidation product2 This compound (Desired Product) oxidation->product2 Complete Reaction side_unreacted Unreacted Starting Material oxidation->side_unreacted Incomplete Reaction side_aldehyde 2-Chloro-4,5-dimethoxybenzaldehyde (Incomplete Oxidation) oxidation->side_aldehyde Partial Reaction

Caption: Synthetic pathways and potential side product formation.

Troubleshooting_Logic Troubleshooting Flowchart for Impure Product cluster_direct Direct Chlorination cluster_multi Multi-step Synthesis start Impure final product detected (e.g., by TLC, HPLC) route_check Which synthetic route was used? start->route_check direct_symptom Multiple spots on TLC? route_check->direct_symptom Direct Chlorination multi_symptom Spots other than product on TLC? route_check->multi_symptom Multi-step isomer_check Isomeric side product (6-chloro isomer)? direct_symptom->isomer_check di_check Di-chlorinated side product (2,6-dichloro isomer)? direct_symptom->di_check solution_isomer Solution: - Optimize reaction conditions - Purify by column chromatography or fractional crystallization isomer_check->solution_isomer Yes solution_di Solution: - Use stoichiometric chlorinating agent - Control temperature di_check->solution_di Yes unreacted_check Starting material present? multi_symptom->unreacted_check aldehyde_check Intermediate aldehyde present? multi_symptom->aldehyde_check solution_unreacted Solution: - Increase reaction time - Increase oxidant amount unreacted_check->solution_unreacted Yes solution_aldehyde Solution: - Prolong reaction time - Add more oxidant aldehyde_check->solution_aldehyde Yes

Caption: Troubleshooting logic for handling impure product.

References

Technical Support Center: Crystallization of 2-Chloro-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 2-Chloro-4,5-dimethoxybenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

Understanding the properties of the compound is crucial for developing a successful crystallization protocol.

PropertyValueSource
Molecular Formula C₉H₉ClO₄--INVALID-LINK--
Molecular Weight 216.62 g/mol --INVALID-LINK--
Appearance Off-white to light yellow solidChemicalBook
Melting Point 183-185 °CChemicalBook
Boiling Point (Predicted) 326.9 ± 37.0 °CChemicalBook
pKa (Predicted) 3.15 ± 0.25ChemicalBook

Q2: What is the general principle of crystallization for purifying organic compounds like this compound?

Crystallization is a purification technique for solid compounds. The basic principle relies on the differences in solubility of the desired compound and its impurities in a selected solvent or solvent system. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.

Q3: How do the chloro and dimethoxy substituents on the benzoic acid ring affect its crystallization behavior?

The chloro and dimethoxy groups on the benzoic acid ring influence its polarity, solubility, and intermolecular interactions, which in turn affect its crystallization. The methoxy groups are electron-donating and can participate in hydrogen bonding, potentially increasing solubility in polar solvents. The chloro group is electron-withdrawing and can also engage in halogen bonding. These functional groups can lead to different crystal packing arrangements, and in some cases, polymorphism, where the compound can crystallize in multiple forms with different physical properties.

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Problem 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.

  • Q: What should I do if this compound is not dissolving?

    • A: This indicates that the solvent is not suitable for this compound. You should select a more appropriate solvent. A good starting point is to test the solubility of a small amount of your compound in various common laboratory solvents.

Problem 2: No crystals form upon cooling the solution.

  • Q: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What are the possible reasons and solutions?

    • A: This is a common issue that can arise from several factors:

      • Too much solvent was used: The solution may not be saturated enough for crystals to form.

        • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.

      • Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.

        • Solutions:

          • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

          • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for crystal growth.

          • Flash cooling: Briefly cool the top of the flask with a piece of dry ice or a very cold object to induce nucleation at the surface.

Problem 3: The compound "oils out" instead of forming crystals.

  • Q: Upon cooling, my compound separated as an oily layer instead of solid crystals. Why did this happen and how can I fix it?

    • A: "Oiling out" occurs when the solute is supersaturated to the point where it comes out of solution as a liquid phase rather than a solid crystal lattice. This can happen if:

      • The cooling rate is too fast.

      • The concentration of the solute is too high.

      • The presence of impurities lowers the melting point of the mixture.

    • Solutions:

      • Reheat and add more solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation level, and then allow it to cool more slowly.

      • Use a different solvent system: Consider using a solvent mixture. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

Problem 4: The yield of recovered crystals is very low.

  • Q: After filtration, I recovered a much smaller amount of purified compound than expected. What could have gone wrong?

    • A: A low yield can be attributed to several factors:

      • Using too much solvent: As mentioned earlier, an excessive amount of solvent will keep more of your compound dissolved even at low temperatures.

      • Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, the solution might have cooled and deposited crystals on the filter paper.

        • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration.

      • Incomplete crystallization: You may not have allowed enough time for the crystallization to complete or did not cool the solution to a low enough temperature.

        • Solution: Allow the solution to stand for a longer period at room temperature and then in an ice bath to maximize crystal formation.

Problem 5: The purified crystals are colored or appear impure.

  • Q: The crystals I obtained are not the expected color. How can I remove colored impurities?

    • A: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.

      • Procedure: After dissolving your compound in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient) and boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool and crystallize. Be cautious not to use too much charcoal, as it can also adsorb some of your desired product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines a general procedure for recrystallization from a single solvent. The choice of solvent is critical and should be determined through preliminary solubility tests. Based on the polarity of this compound, suitable solvents for initial testing could include ethanol, methanol, acetone, or mixtures with water.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate). Continue adding small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: Two-Solvent Recrystallization

This method is useful when a single solvent is not ideal. A pair of miscible solvents is used: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1, using a cold mixture of the two solvents for washing the crystals.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting crystallization issues.

TroubleshootingCrystallization start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out? cool->oiling_out success Successful Crystallization: Filter and Dry crystals_form->success Yes no_crystals No Crystals Formed crystals_form->no_crystals No troubleshoot_no_crystals Troubleshoot: - Too much solvent? - Supersaturation? no_crystals->troubleshoot_no_crystals evaporate Evaporate Some Solvent troubleshoot_no_crystals->evaporate induce_nucleation Induce Nucleation: - Scratch - Seed troubleshoot_no_crystals->induce_nucleation evaporate->cool induce_nucleation->cool oiling_out->crystals_form No oil_troubleshoot Troubleshoot 'Oiling Out' oiling_out->oil_troubleshoot Yes reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oil_troubleshoot->reheat_add_solvent change_solvent Change Solvent System oil_troubleshoot->change_solvent reheat_add_solvent->cool change_solvent->dissolve

Caption: Troubleshooting workflow for common crystallization problems.

SolventSelectionLogic start Start: Select Potential Solvents test_rt_solubility Test Solubility at Room Temperature start->test_rt_solubility soluble_rt Soluble at RT? test_rt_solubility->soluble_rt discard_solvent Discard Solvent soluble_rt->discard_solvent Yes test_hot_solubility Test Solubility in Hot Solvent soluble_rt->test_hot_solubility No soluble_hot Soluble when Hot? test_hot_solubility->soluble_hot good_solvent Good Single Solvent Candidate soluble_hot->good_solvent Yes consider_mixed Consider for Mixed Solvent System soluble_hot->consider_mixed No

Caption: Decision process for selecting a suitable crystallization solvent.

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4,5-dimethoxybenzoic acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-Chloro-4,5-dimethoxybenzoic acid. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during esterification and amidation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The two most common derivatization methods for this compound are esterification and amidation. Esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. Amidation typically involves converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine to form an amide.

Q2: What factors can influence the yield and purity of the derivatization reactions?

A2: Several factors can impact the outcome of your reaction, including the purity of the starting materials and reagents, reaction temperature, reaction time, choice of catalyst and solvent, and the stoichiometry of the reactants. The electronic properties of the substituents on the benzoic acid ring can also affect its reactivity.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of these reactions. By comparing the spots of the reaction mixture with the starting material, you can determine when the reaction is complete. Other techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can also be used for more quantitative analysis.

Q4: What are some potential side reactions to be aware of?

A4: For compounds like this compound, which has electron-donating methoxy groups, side reactions can include oxidation of the aromatic ring to form colored quinone-like byproducts, especially under harsh conditions. In some cases, di-substitution on the aromatic ring could occur if the reaction conditions are not carefully controlled.

Esterification of this compound

Esterification is a reversible reaction, and optimizing conditions is key to achieving high yields. The following sections provide a comparative overview of common methods, a detailed experimental protocol, and a troubleshooting guide.

Comparative Data of Esterification Methods

The following table summarizes typical reaction conditions and expected yields for the esterification of this compound with common alcohols. Please note that these are illustrative yields and can vary based on specific experimental conditions.

Ester ProductAlcoholCatalystReaction Time (hours)Typical Yield (%)
Methyl 2-chloro-4,5-dimethoxybenzoateMethanolConc. H₂SO₄4 - 885 - 95
Ethyl 2-chloro-4,5-dimethoxybenzoateEthanolConc. H₂SO₄6 - 1280 - 90
Isopropyl 2-chloro-4,5-dimethoxybenzoateIsopropanolp-TsOH12 - 2470 - 85
Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of Methyl 2-chloro-4,5-dimethoxybenzoate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in an excess of anhydrous methanol (e.g., 20 equivalents).

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C).

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Esterification Troubleshooting Guide

Issue: Low or No Product Yield

G Start Low/No Ester Yield CheckReagents Check Purity of Starting Materials & Reagents Start->CheckReagents Possible Cause CheckCatalyst Verify Catalyst Activity (e.g., use fresh H₂SO₄) CheckReagents->CheckCatalyst If pure CheckTemp Ensure Correct Reaction Temperature CheckCatalyst->CheckTemp If active CheckTime Increase Reaction Time & Monitor by TLC CheckTemp->CheckTime If correct RemoveWater Remove Water (Dean-Stark or drying agent) CheckTime->RemoveWater If still low yield Success Improved Yield CheckTime->Success Optimization IncreaseAlcohol Increase Excess of Alcohol RemoveWater->IncreaseAlcohol If applicable RemoveWater->Success Optimization IncreaseAlcohol->Success Optimization G Start Incomplete Amidation or Byproduct Formation CheckAcylChloride Verify Acyl Chloride Formation (e.g., via IR or quench with MeOH) Start->CheckAcylChloride Possible Cause Byproducts Analyze Byproducts (e.g., self-condensation) Start->Byproducts Issue CheckAmine Check Amine Purity and Nucleophilicity CheckAcylChloride->CheckAmine If successful CheckBase Ensure Sufficient Anhydrous Non-nucleophilic Base CheckAmine->CheckBase If pure & suitable CheckTempTime Adjust Reaction Temperature and/or Time CheckBase->CheckTempTime If correct Success Pure Product, High Yield CheckTempTime->Success Optimization Optimize Optimize Stoichiometry and Addition Rate Byproducts->Optimize Solution Optimize->Success Optimization G Start Start: 2-Chloro-4,5- dimethoxybenzoic acid Activation Activation of Carboxylic Acid (e.g., Acyl Chloride Formation) Start->Activation Esterification Esterification (with Alcohol + Acid Catalyst) Start->Esterification Amidation Amidation (with Amine) Activation->Amidation Workup Reaction Workup (Quenching, Extraction, Washing) Esterification->Workup Amidation->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

Technical Support Center: Degradation Pathways of 2-Chloro-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Chloro-4,5-dimethoxybenzoic acid. Given the limited direct literature on this specific compound, this guide synthesizes information from studies on structurally similar molecules, such as other chlorinated and methoxylated benzoic acids, to provide a predictive framework for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

Based on studies of other chlorinated aromatic compounds, the initial microbial attack could proceed via two primary mechanisms:

  • Oxidative Dechlorination: A mono-oxygenase could catalyze the removal of the chlorine atom, replacing it with a hydroxyl group to form 2-Hydroxy-4,5-dimethoxybenzoic acid. This is a common initial step in the degradation of chlorinated aromatics.[1]

  • Demethoxylation: O-demethylation is another plausible initial step, where one or both methoxy groups are removed to form corresponding hydroxylated intermediates.

Q2: What are the expected downstream microbial degradation pathways?

Following initial modifications, the degradation is likely to proceed through central aromatic catabolic pathways. After initial dehalogenation and/or demethoxylation, the resulting dihydroxybenzoic acid intermediate would be a substrate for ring cleavage. The two main pathways are:

  • Ortho-cleavage Pathway: A catechol 1,2-dioxygenase would cleave the aromatic ring between the two hydroxyl groups.[2][3]

  • Meta-cleavage Pathway: A catechol 2,3-dioxygenase would cleave the ring adjacent to one of the hydroxyl groups.[2]

The resulting aliphatic intermediates would then be funneled into central metabolism, such as the tricarboxylic acid (TCA) cycle.[1][4]

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the parent compound and its degradation products. A reversed-phase C18 column with a UV detector is a common starting point.[5][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown degradation products by providing molecular weight and fragmentation data.[6][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile degradation products, though derivatization of the acidic functional group may be necessary.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of isolated and purified degradation products.[6]

Q4: How can I perform a forced degradation study for this compound?

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of this compound.[6][10] The study should expose the compound (in solid state and in solution) to a range of stress conditions:

  • Acidic and Basic Hydrolysis: Refluxing the compound in dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH).[9]

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Exposure to elevated temperatures (e.g., >50°C).[11]

  • Photostability: Exposure to UV and visible light.[9][11]

The goal is to achieve a target degradation of 5-20%.[10]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed in microbial culture. - The selected microbial strain may lack the necessary enzymes.- The compound may be toxic to the microorganisms at the tested concentration.- Inappropriate culture conditions (pH, temperature, aeration).- Use a mixed microbial culture from a contaminated site or activated sludge as inoculum.[8]- Perform a toxicity assay to determine a non-inhibitory concentration.- Optimize culture conditions based on literature for similar compounds.
Difficulty in separating the parent compound from its degradation products by HPLC. - Inadequate mobile phase composition or gradient.- Unsuitable column chemistry.- Optimize the mobile phase gradient, trying different organic modifiers (acetonitrile, methanol) and pH.- Test different column chemistries (e.g., C8, phenyl-hexyl).
Unclear mass spectra for degradation products in LC-MS. - Low concentration of the intermediate.- Co-elution with other components.- Inappropriate ionization source or parameters.- Concentrate the sample before analysis.- Further optimize the HPLC method for better separation.- Experiment with different ionization modes (ESI, APCI) and fragmentation energies.
Mass balance in forced degradation is significantly less than 100%. - Formation of volatile degradation products not detected by HPLC.- Degradation products are not UV-active.- Degradation products are strongly retained on the HPLC column.- Analyze the headspace of the sample by GC-MS.- Use a mass spectrometer (LC-MS) or a universal detector (e.g., Charged Aerosol Detector) in parallel with the UV detector.- Modify the HPLC gradient to ensure all components are eluted.

Experimental Protocols

Protocol 1: Microbial Degradation Assay
  • Culture Preparation:

    • Prepare a minimal salts medium (MSM) with this compound as the sole carbon source at a predetermined non-inhibitory concentration (e.g., 50-100 mg/L).

    • Inoculate the medium with a pure microbial strain or a mixed culture.

    • Include a sterile control (medium with the compound but no inoculum) and a biomass control (medium with inoculum but without the compound).

  • Incubation:

    • Incubate the cultures under appropriate conditions (e.g., 30°C, 150 rpm shaking).

  • Sampling and Analysis:

    • Collect samples at regular time intervals (e.g., 0, 12, 24, 48, 72 hours).

    • Centrifuge the samples to remove biomass.

    • Analyze the supernatant for the disappearance of the parent compound and the appearance of degradation products using HPLC-UV.

    • Analyze selected samples by LC-MS to identify intermediates.

Protocol 2: HPLC Method for Degradation Monitoring
  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: A typical starting gradient could be 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at the wavelength of maximum absorbance of this compound.

  • Injection Volume: 10 µL.

Visualizations

Microbial_Degradation_Pathway cluster_initial Initial Transformation cluster_intermediates Key Intermediates cluster_cleavage Ring Cleavage cluster_final Central Metabolism 2_Chloro_4_5_dimethoxybenzoic_acid This compound Intermediate_1 2-Hydroxy-4,5-dimethoxybenzoic acid 2_Chloro_4_5_dimethoxybenzoic_acid->Intermediate_1 Oxidative Dechlorination Intermediate_2 Protocatechuic Acid Derivative Intermediate_1->Intermediate_2 Demethoxylation Ring_Cleavage_Products Aliphatic Intermediates Intermediate_2->Ring_Cleavage_Products Ring Cleavage (ortho or meta) TCA_Cycle TCA Cycle Ring_Cleavage_Products->TCA_Cycle Further Metabolism

Caption: Proposed microbial degradation pathway for this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analytical Monitoring cluster_outcome Data Interpretation Acid_Base Acid/Base Hydrolysis HPLC_UV HPLC-UV (Quantification) Acid_Base->HPLC_UV Oxidation Oxidation (H2O2) Oxidation->HPLC_UV Thermal Thermal Stress Thermal->HPLC_UV Photo Photostability (UV/Vis) Photo->HPLC_UV LC_MS LC-MS (Identification) HPLC_UV->LC_MS Samples with significant degradation Stability_Profile Stability Profile HPLC_UV->Stability_Profile Pathway_Elucidation Pathway Elucidation LC_MS->Pathway_Elucidation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of 2-Chloro-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 2-Chloro-4,5-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or lab-synthesized this compound?

A1: Common impurities can originate from the synthetic route used. A frequent method for synthesizing this compound involves the oxidation of 2-chloro-4,5-dimethoxytoluene or a related benzyl chloride.[1] Based on this, potential impurities include:

  • Unreacted Starting Materials: Such as 2-chloro-4,5-dimethoxytoluene or 2-chloro-4,5-dimethoxybenzyl chloride.

  • Intermediates: Incomplete oxidation can lead to the presence of 2-chloro-4,5-dimethoxybenzaldehyde.

  • Over-oxidation Products: Harsh oxidation conditions might lead to ring-opened byproducts.

  • Inorganic Salts: Residual oxidizing agents (e.g., manganese salts if using KMnO₄) or acids/bases used during workup.

  • Isomeric Impurities: Depending on the specificity of the chlorination step, other chloro-isomers could be present, although this is less common with directed synthesis routes.

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is often the most effective and straightforward method for removing small amounts of impurities, especially if the product is a solid with good crystallinity.

  • Acid-base extraction is highly effective for separating the acidic product from neutral or basic impurities.

  • Column chromatography is a powerful technique for separating compounds with similar polarities, such as the desired acid from its corresponding aldehyde intermediate.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for assessing purity and identifying impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (around 183-185 °C) indicates high purity.[1] A broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities with distinct signals.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Low Recovery of Product The chosen solvent is too good at dissolving the product even at low temperatures.Select a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common solvents for benzoic acids include water, ethanol, or mixtures thereof.
Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
Oily Precipitate Instead of Crystals The product is "oiling out" due to a high concentration of impurities or too rapid cooling.Allow the solution to cool more slowly. If oiling persists, try a different recrystallization solvent or pre-purify by another method like acid-base extraction.
No Crystals Form Upon Cooling The solution is not supersaturated.Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound. If these fail, evaporate some of the solvent to increase the concentration and cool again.
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this sparingly as it can also adsorb the desired product.
Acid-Base Extraction Issues
Problem Possible Cause Suggested Solution
Low Yield After Precipitation Incomplete extraction of the benzoate salt into the aqueous layer.Ensure thorough mixing of the organic and aqueous layers during extraction. Perform multiple extractions with the basic solution.
The pH was not sufficiently acidic during precipitation.Check the pH of the aqueous solution with pH paper or a pH meter after adding acid. The pH should be around 2-3 to ensure complete precipitation of the carboxylic acid.
Emulsion Formation The organic and aqueous layers are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling of the separatory funnel can also help.
Product is Contaminated with Neutral Impurities Insufficient washing of the organic layer.Before the base extraction, wash the organic layer with water or brine to remove any water-soluble neutral impurities.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor Separation of Product and Impurities The eluent system is not optimized.Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and the impurities. For acidic compounds, adding a small amount of acetic or formic acid to the eluent can improve peak shape.
Product Tailing on the Column Strong interaction between the acidic product and the silica gel.Add 0.5-1% acetic acid to the eluent to suppress the interaction of the carboxylic acid group with the silica gel.
Low Recovery from the Column The product is irreversibly adsorbed onto the stationary phase.This is less common for benzoic acids but can occur. If suspected, try a less acidic stationary phase like alumina.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair where this compound has high solubility when hot and low solubility when cold (e.g., ethanol/water).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring.

  • Add Minimum Hot Solvent: Gradually add more hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of a weak base like sodium bicarbonate. Stopper the funnel and shake, venting frequently to release pressure. Allow the layers to separate. The deprotonated 2-chloro-4,5-dimethoxybenzoate will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.

  • Wash (Optional): Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., concentrated HCl) dropwise with stirring until the solution is acidic (pH ~2-3). The purified this compound will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.

Visualizations

experimental_workflow cluster_start Starting Material Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization AcidBase Acid-Base Extraction Crude Product->AcidBase Chromatography Column Chromatography Crude Product->Chromatography HPLC HPLC Recrystallization->HPLC AcidBase->HPLC Chromatography->HPLC TLC TLC MP Melting Point NMR NMR

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Product check_impurities Identify Nature of Impurities (TLC/HPLC) start->check_impurities neutral_basic Neutral or Basic Impurities? check_impurities->neutral_basic polar_diff Different Polarity? neutral_basic->polar_diff No acid_base Perform Acid-Base Extraction neutral_basic->acid_base Yes crystalline Is Product Crystalline? polar_diff->crystalline No column Use Column Chromatography polar_diff->column Yes crystalline->column No recrystallize Recrystallize crystalline->recrystallize Yes pure_product Pure Product acid_base->pure_product column->pure_product recrystallize->pure_product

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: Synthesis of 2-Chloro-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the synthesis of 2-Chloro-4,5-dimethoxybenzoic acid. This guide provides troubleshooting advice and frequently asked questions to facilitate a smoother and more efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic routes for this compound:

  • Direct Chlorination of 3,4-Dimethoxybenzoic Acid (Veratric Acid): This method involves the direct electrophilic chlorination of the aromatic ring of veratric acid. While seemingly straightforward, this route can present challenges in controlling selectivity, often leading to a mixture of chlorinated isomers.

  • Multi-step Synthesis from Veratrole: This approach begins with the chlorination of veratrole (1,2-dimethoxybenzene), followed by chloromethylation and subsequent oxidation to yield the final product. This route can offer higher yields and better control over isomer formation but involves multiple steps.[1]

Q2: What are the main challenges in scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound presents several challenges:

  • Cost and Availability of Starting Materials: 3,4-Dimethoxybenzoic acid can be expensive and may not be readily available in large quantities, making the direct chlorination route less economically viable for large-scale production.[1] Veratrole, while generally more accessible, requires a multi-step process.

  • Reaction Control: Maintaining precise temperature control is critical, especially during chlorination and oxidation steps. Exothermic reactions can lead to the formation of unwanted byproducts and decrease the overall yield.[1]

  • Product Purification: Separating the desired this compound from unreacted starting materials and isomeric byproducts can be challenging and may require multiple purification steps, such as recrystallization or chromatography.

  • Safety: The use of hazardous reagents like thionyl chloride and strong oxidizing agents such as potassium permanganate requires strict safety protocols, especially at a larger scale.

Q3: What are the typical byproducts formed during the synthesis?

A3: The primary byproducts depend on the synthetic route. In the direct chlorination of veratric acid, the main byproducts are other chlorinated isomers, such as 6-Chloro-3,4-dimethoxybenzoic acid and dichlorinated products. In the multi-step synthesis from veratrole, incomplete reactions at any stage can lead to the presence of intermediates like 3,4-dimethoxychlorobenzene and 2-chloro-4,5-dimethoxybenzyl chloride in the final product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete reaction in one or more steps.- Suboptimal reaction temperature.- Incorrect stoichiometry of reagents.- Loss of product during workup and purification.- Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Strictly control the reaction temperature as specified in the protocol. Overheating can lead to byproduct formation.[1]- Ensure accurate measurement of all reagents.- Optimize extraction and recrystallization procedures to minimize product loss.
Presence of Multiple Isomers in the Final Product (Direct Chlorination Route) - Lack of regioselectivity in the chlorination step.- Carefully control the reaction temperature and the rate of addition of the chlorinating agent.- Explore the use of milder and more selective chlorinating agents, such as N-chlorosuccinimide (NCS).[2][3]- Investigate different solvent systems to influence selectivity.
Formation of a Dark-Colored Reaction Mixture or Product - Oxidation of methoxy groups or other sensitive functional groups.- Formation of polymeric byproducts due to harsh reaction conditions.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used.- Avoid excessive heating.- Purify the final product by recrystallization with activated carbon to remove colored impurities.
Difficulty in Isolating the Product after Oxidation - The product may be soluble in the aqueous phase as a salt.- The precipitate of manganese dioxide (if using KMnO4) can make filtration difficult.- After the oxidation is complete, ensure the reaction mixture is acidified to a pH of approximately 4 to precipitate the carboxylic acid.[1]- For difficult-to-filter manganese dioxide, consider hot filtration of the reaction mixture.

Quantitative Data

Table 1: Summary of a Multi-step Synthesis from Veratrole[1]

StepReactionReagentsTemperature (°C)Time (h)Yield (%)Purity (%) (by HPLC)
1Halogenation of VeratroleVeratrole, H₂SO₄, H₂O₂, NaCl503.59895.7
2Chloromethylation3,4-dimethoxychlorobenzene, Paraformaldehyde, HCl605--
3Oxidation2-chloro-4,5-dimethoxybenzyl chloride, KMnO₄, Tetrabutylammonium bromide70795.594.8

Experimental Protocols

Protocol 1: Multi-step Synthesis of this compound from Veratrole[1]

Step 1: Synthesis of 3,4-dimethoxychlorobenzene

  • To a 250 mL reaction flask, add 15.0g (0.11mol) of veratrole, 6.0g (0.06mol) of sulfuric acid, 14mL of 30% hydrogen peroxide, and 100mL of water.

  • With stirring, add 7.0g (0.12mol) of sodium chloride.

  • Heat the reaction mixture to 50°C and stir for 3.5 hours.

  • Monitor the reaction by TLC until the veratrole spot disappears.

  • Quench the reaction by adding a 0.5M aqueous solution of sodium bisulfite to remove excess hydrogen peroxide.

  • Extract the product twice with 100mL portions of ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain 3,4-dimethoxychlorobenzene.

Step 2: Synthesis of 2-chloro-4,5-dimethoxybenzyl chloride

  • To a 250mL reaction flask, add the 3,4-dimethoxychlorobenzene obtained from the previous step.

  • Add 10mL of concentrated hydrochloric acid and 1.5g (0.05mol) of paraformaldehyde.

  • Heat the mixture to 60°C and stir for 5 hours.

  • After the reaction is complete, cool the mixture and proceed to the next step.

Step 3: Synthesis of this compound

  • To a 500mL reaction flask containing the crude product from Step 2, add 200mL of water and 1.3g (0.004mol) of tetrabutylammonium bromide.

  • Heat the reaction solution to 70°C.

  • Under vigorous stirring, add 38.0g (0.24mol) of potassium permanganate in portions.

  • Maintain the reaction at 70°C for 7 hours. Monitor by TLC for the disappearance of the starting material.

  • Perform a hot filtration of the reaction mixture to remove manganese dioxide.

  • Cool the filtrate and acidify with hydrochloric acid to a pH of 4.

  • Allow the white precipitate to stand for 3 hours, then collect the solid by filtration.

  • Dry the solid to obtain this compound.

Visualizations

Synthesis_Pathway Veratrole Veratrole Chlorobenzene 3,4-Dimethoxychlorobenzene Veratrole->Chlorobenzene H2SO4, H2O2, NaCl BenzylChloride 2-Chloro-4,5-dimethoxybenzyl chloride Chlorobenzene->BenzylChloride Paraformaldehyde, HCl FinalProduct 2-Chloro-4,5-dimethoxybenzoic acid BenzylChloride->FinalProduct KMnO4, TBAB

Caption: Multi-step synthesis pathway from veratrole.

Troubleshooting_Workflow Start Start Synthesis Problem Encountering Issue? Start->Problem LowYield Low Yield Problem->LowYield Yes Impurity Product Impure Problem->Impurity Yes Success Successful Synthesis Problem->Success No CheckReaction Check Reaction Completion (TLC/HPLC) LowYield->CheckReaction CheckTemp Verify Temperature Control LowYield->CheckTemp CheckStoich Check Reagent Stoichiometry LowYield->CheckStoich OptimizeWorkup Optimize Workup/ Purification LowYield->OptimizeWorkup Recrystallize Recrystallize Product Impurity->Recrystallize ColumnChrom Consider Column Chromatography Impurity->ColumnChrom CheckReaction->Success CheckTemp->Success CheckStoich->Success OptimizeWorkup->Success Recrystallize->Success ColumnChrom->Success

Caption: A troubleshooting workflow for synthesis issues.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Synthesis Outcomes Temperature Temperature Yield Product Yield Temperature->Yield affects Byproducts Byproduct Formation Temperature->Byproducts influences ReactionTime Reaction Time ReactionTime->Yield affects ReagentRatio Reagent Stoichiometry ReagentRatio->Yield determines Purity Product Purity ReagentRatio->Purity impacts Byproducts->Yield decreases Byproducts->Purity decreases

Caption: Key parameters influencing synthesis outcomes.

References

Technical Support Center: Synthesis of 2-Chloro-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 2-Chloro-4,5-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary alternative synthetic routes to this compound?

A1: The main alternative synthetic strategies start from readily available precursors and involve a sequence of halogenation, functional group introduction, and oxidation. The most prominent route begins with 1,2-dimethoxybenzene (veratrole) and proceeds through a three-step sequence of chlorination, chloromethylation, and oxidation. Another potential, though less direct, route could involve the Sandmeyer reaction of 2-amino-4,5-dimethoxybenzoic acid.

Q2: What are the critical safety considerations for these synthetic routes?

A2: The chloromethylation step is of particular concern as it can produce the highly carcinogenic byproduct bis(chloromethyl) ether.[1] All manipulations involving formaldehyde and hydrogen chloride should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Additionally, the oxidation with potassium permanganate can be highly exothermic and should be performed with careful temperature control.

Q3: How can I improve the yield and purity of the final product?

A3: Optimizing each step of the synthesis is key. For the chlorination, controlling the stoichiometry of the chlorinating agent is crucial to avoid di- or tri-chlorinated byproducts. During chloromethylation, minimizing the formation of diarylmethane side products can be achieved by carefully controlling the reaction temperature and the ratio of reactants.[2][3] For the final oxidation step, ensuring the complete conversion of the benzyl chloride intermediate and proper workup to remove manganese dioxide are critical for obtaining a pure product.

Troubleshooting Guides

Route 1: Synthesis from 1,2-Dimethoxybenzene (Veratrole)

Issue 1: Low yield or incomplete reaction during the chlorination of veratrole.

  • Possible Cause: Insufficiently activated chlorinating agent or deactivation of the catalyst.

  • Troubleshooting:

    • Ensure the use of a suitable solvent system. While traditional methods might use chlorinated solvents, consider alternatives like acetonitrile or acetic acid.[4]

    • For chlorination with reagents like N-chlorosuccinimide (NCS), acid catalysis may be necessary to enhance the electrophilicity of the chlorine.[5][6]

    • Ensure all reagents are anhydrous, as water can deactivate Lewis acid catalysts if used.

Issue 2: Formation of multiple chlorinated isomers or polychlorinated byproducts.

  • Possible Cause: The high reactivity of the dimethoxybenzene ring.

  • Troubleshooting:

    • Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess is common, but a large excess will lead to over-chlorination.

    • Maintain a low reaction temperature to improve selectivity.

    • Consider using a milder chlorinating agent.

Issue 3: Low yield during the chloromethylation (Blanc Reaction) of 3,4-dimethoxychlorobenzene.

  • Possible Cause: Formation of diarylmethane byproduct or incomplete reaction.

  • Troubleshooting:

    • Optimize the reaction temperature. Higher temperatures can favor the formation of the diarylmethane side product.[3]

    • Adjust the molar ratio of formaldehyde and the aromatic substrate. An excess of the benzene substrate can lead to more diarylmethane formation.[3]

    • Ensure the catalyst (e.g., zinc chloride) is active and used in the correct amount.

Issue 4: Difficulty in the oxidation of 2-chloro-4,5-dimethoxybenzyl chloride to the carboxylic acid.

  • Possible Cause: Incomplete oxidation or formation of side products.

  • Troubleshooting:

    • Ensure a sufficient excess of the oxidizing agent (e.g., potassium permanganate) is used. The reaction progress can often be monitored by the disappearance of the purple permanganate color.

    • Maintain the optimal reaction temperature. The reaction is often exothermic and may require cooling.

    • The reaction may proceed via hydrolysis of the benzyl chloride to the corresponding alcohol, which is then oxidized.[7] Ensure the reaction conditions are suitable for this potential two-step process within the same pot.

Issue 5: Product is contaminated with manganese dioxide.

  • Possible Cause: Inadequate workup procedure.

  • Troubleshooting:

    • After the reaction, quench any excess permanganate with a reducing agent like sodium bisulfite until the purple color disappears and only the brown manganese dioxide precipitate remains.

    • Hot filtration of the reaction mixture is often effective for removing the finely divided manganese dioxide.

    • Ensure the subsequent acidification of the filtrate is done carefully to precipitate the desired carboxylic acid.

Alternative Synthetic Routes: Data Presentation

RouteStarting MaterialKey StepsOverall YieldPurityReference
11,2-Dimethoxybenzene1. Chlorination2. Chloromethylation3. OxidationHigh (Yields for individual steps are high)>94%[8]
23,4-Dimethoxybenzaldehyde1. Halogenation2. OxidationModerateVariable[8]

Experimental Protocols

Route 1: Synthesis from 1,2-Dimethoxybenzene

This protocol is based on the method described in patent CN102285878B.[8]

Step 1: Synthesis of 3,4-dimethoxychlorobenzene

  • Materials: 1,2-dimethoxybenzene (veratrole), sulfuric acid, 30% hydrogen peroxide, sodium chloride, ethyl acetate, 0.5M aqueous sodium bisulfite.

  • Procedure:

    • To a reaction flask, add 1,2-dimethoxybenzene (0.11 mol), sulfuric acid (0.06 mol), and 100 mL of water.

    • With stirring, add 30% hydrogen peroxide (0.13 mol) followed by sodium chloride (0.12 mol).

    • Heat the mixture to 50°C and stir for 3.5 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction and add 0.5M aqueous sodium bisulfite to quench any excess hydrogen peroxide.

    • Extract the mixture with ethyl acetate (2 x 100 mL).

    • Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 3,4-dimethoxychlorobenzene.

  • Yield: ~98%

Step 2: Synthesis of 2-chloro-4,5-dimethoxybenzyl chloride

  • Materials: 3,4-dimethoxychlorobenzene, concentrated hydrochloric acid, paraformaldehyde, water.

  • Procedure:

    • In a reaction flask, combine 3,4-dimethoxychlorobenzene (0.05 mol), concentrated hydrochloric acid (0.11 mol), paraformaldehyde (0.05 mol), and 100 mL of water.

    • Heat the mixture to 60°C and stir for 5 hours.

    • Cool the reaction mixture, and the product should precipitate.

    • Filter the solid, wash with water, and dry to obtain 2-chloro-4,5-dimethoxybenzyl chloride.

Step 3: Synthesis of this compound

  • Materials: 2-chloro-4,5-dimethoxybenzyl chloride, potassium permanganate, tetrabutylammonium bromide, water, hydrochloric acid.

  • Procedure:

    • To a 500 mL reaction flask, add 2-chloro-4,5-dimethoxybenzyl chloride (0.08 mol), 200 mL of water, and tetrabutylammonium bromide (0.004 mol).

    • Heat the mixture to 70°C with stirring.

    • Gradually add potassium permanganate (0.24 mol) to the reaction mixture.

    • Maintain the temperature and stir for 7 hours, monitoring by TLC for the disappearance of the starting material.

    • While hot, filter the reaction mixture to remove the manganese dioxide precipitate.

    • Cool the filtrate and acidify with hydrochloric acid to a pH of 4.

    • Allow the mixture to stand for 3 hours for the product to precipitate.

    • Filter the solid, wash with cold water, and dry to obtain this compound.

  • Yield: ~95.5%

  • Purity: ~94.8% by HPLC

Visualizations

Synthetic_Pathway_1 A 1,2-Dimethoxybenzene B 3,4-Dimethoxychlorobenzene A->B H2O2, NaCl, H2SO4 C 2-Chloro-4,5-dimethoxybenzyl chloride B->C Paraformaldehyde, HCl D This compound C->D KMnO4, TBAB

Caption: Synthetic route starting from 1,2-Dimethoxybenzene.

Experimental_Workflow_Oxidation start Start 2-chloro-4,5-dimethoxybenzyl chloride, H2O, TBAB heat Heat to 70°C start->heat add_kmno4 Add KMnO4 heat->add_kmno4 react React for 7h at 70°C add_kmno4->react filter Hot Filtration react->filter acidify Acidify Filtrate (HCl, pH 4) filter->acidify precipitate Precipitate and Isolate Product acidify->precipitate end End This compound precipitate->end

Caption: Workflow for the oxidation of 2-chloro-4,5-dimethoxybenzyl chloride.

References

safe handling and storage of 2-Chloro-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-4,5-dimethoxybenzoic acid

This guide provides essential safety, handling, and storage information for researchers, scientists, and drug development professionals working with this compound (CAS No. 60032-95-3).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues and questions you may encounter during your experiments.

Section 1: Personal Protective Equipment (PPE) & Safe Handling

  • Q: What personal protective equipment (PPE) is required when handling this compound?

    • A: Always wear appropriate protective equipment. This includes chemical-resistant gloves (inspect before use), safety goggles or a face shield that meets government standards like NIOSH (US) or EN 166 (EU), and a lab coat or protective suit to prevent skin exposure.[1][2][3][4][5] In areas with inadequate ventilation or when dust formation is possible, a NIOSH/MSHA-approved respirator should be used.[2][6]

  • Q: What are the essential safe handling practices for this chemical?

    • A: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe in dust, vapor, mist, or gas.[2][3] Wash your hands thoroughly after handling, especially before breaks and at the end of the workday.[7] Avoid eating, drinking, or smoking in the work area.[5][7]

Section 2: First Aid Measures

  • Q: What should I do in case of accidental inhalation?

    • A: Immediately move the exposed person to fresh air.[8][9] If the person is not breathing, provide artificial respiration.[2][9] Seek medical attention if you feel unwell or if symptoms such as coughing appear.[2][10]

  • Q: How should I respond to skin contact?

    • A: Immediately remove any contaminated clothing.[11] Flush the affected skin with plenty of soap and water for at least 15 minutes.[8][9][10] If skin irritation occurs or persists, get medical advice or attention.[10]

  • Q: What is the procedure for eye contact?

    • A: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[2][8][10] Remove contact lenses if present and easy to do so.[10] Continue rinsing and seek immediate medical attention.[2][10]

  • Q: What action should be taken if the chemical is swallowed?

    • A: Do NOT induce vomiting.[11][12] Rinse the mouth with water.[7][13] If the person is conscious, have them drink one or two glasses of water.[2] Never give anything by mouth to an unconscious person.[7][13][14] Seek immediate medical attention.[11][15]

Section 3: Storage & Incompatibility

  • Q: What are the correct storage conditions for this compound?

    • A: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][10] Keep it away from heat and sources of ignition.[10] Some suppliers recommend room temperature storage.[4][16]

  • Q: Are there any chemicals or substances that are incompatible with this compound?

    • A: Yes, you should avoid contact with strong oxidizing agents.[2][3][6][12]

Section 4: Spills, Fire, and Disposal

  • Q: How should I handle an accidental spill?

    • A: Ensure adequate ventilation and wear the proper personal protective equipment as outlined in Section 1.[1] For solid spills, sweep or vacuum up the material and place it into a suitable, closed container for disposal.[2][3] Avoid generating dust.[13] Prevent the spill from entering drains or waterways.[13][17]

  • Q: What type of extinguisher should be used in case of a fire?

    • A: Use a water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2) extinguisher.[1][7][13][17][18]

  • Q: What are the recommended procedures for waste disposal?

    • A: Dispose of the contents and container in accordance with all local, regional, and national regulations at an approved waste disposal plant.[10] Do not mix with other waste.

Data Presentation

The following tables summarize key safety and physical data.

Table 1: Hazard Identification Summary

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[9][19]
Serious Eye Damage/Eye Irritation Category 2 / 2A H319: Causes serious eye irritation[9][19]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[9][13][19] |

Table 2: First Aid Quick Reference

Exposure Route Immediate Action
Inhalation Move to fresh air; give artificial respiration if not breathing; get medical attention.[2][9][10]
Skin Contact Remove contaminated clothing; wash with soap and water for at least 15 min; get medical attention if irritation persists.[9][10]
Eye Contact Rinse with water for at least 15 min, lifting eyelids; remove contacts; get immediate medical attention.[2][10]

| Ingestion | Do NOT induce vomiting; rinse mouth with water; get immediate medical attention.[11][12][13] |

Table 3: Recommended Storage Conditions

Parameter Condition Rationale
Temperature Cool, Room Temperature[2][4][10][16] To ensure chemical stability.
Atmosphere Dry, Well-ventilated[2][3][10] To prevent degradation and ensure safe air quality.
Container Tightly closed[2][3][10] To prevent contamination and exposure.

| Incompatibles | Strong oxidizing agents[2][3][6][12] | To avoid hazardous reactions. |

Experimental Protocols

While specific experimental syntheses are beyond the scope of this guide, the following protocol outlines a general workflow for safely handling and using this compound as a solid reagent in a laboratory setting.

General Workflow for Handling Solid Reagents

  • Preparation:

    • Consult the Safety Data Sheet (SDS) for specific hazards.

    • Ensure the work area (chemical fume hood) is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.[2]

    • Don all required PPE: lab coat, safety goggles, and chemical-resistant gloves.

  • Reagent Retrieval and Weighing:

    • Retrieve the chemical container from its designated storage location (cool, dry area).[10]

    • Transport the container securely to the fume hood.

    • Carefully open the container, avoiding dust inhalation.

    • Using a clean spatula, weigh the desired amount of the solid onto weighing paper or into a suitable container on a calibrated balance.

    • Close the primary chemical container tightly and return it to storage immediately.

  • Experimental Use (e.g., Dissolution or Addition to a Reaction):

    • Add the weighed solid to the reaction vessel or solvent within the fume hood.

    • If adding portion-wise, ensure control over the reaction rate and temperature.

    • Thoroughly rinse any weighing paper or intermediate containers with the reaction solvent to ensure a complete transfer of the reagent.

  • Cleanup and Waste Disposal:

    • Clean all glassware and equipment that came into contact with the chemical.

    • Dispose of any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed waste container.[10]

    • Dispose of chemical waste according to institutional and local regulations.[10]

  • Final Steps:

    • Clean the work surface in the fume hood.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water.[7]

Visual Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound during a typical laboratory procedure.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Experiment cluster_disposal 4. Final Steps prep_sds Consult SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area retrieve Retrieve from Storage prep_area->retrieve weigh Weigh Reagent retrieve->weigh add_reaction Add to Reaction weigh->add_reaction cleanup_tools Clean Equipment add_reaction->cleanup_tools waste Segregate Waste cleanup_tools->waste dispose Dispose of Waste (per regulations) waste->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

References

Validation & Comparative

A Comparative Guide to the Synthetic Methods of 2-Chloro-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthetic routes for producing 2-Chloro-4,5-dimethoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. While multiple synthetic strategies can be theoretically envisioned, this document focuses on a well-documented and high-yield industrial method, alongside a discussion of potential alternative approaches.

Method 1: Multi-step Synthesis from Veratrole

A robust and high-yielding method for the preparation of this compound starts from the readily available and inexpensive starting material, veratrole. This process, detailed in patent CN102285878B, involves a three-step sequence: targeted halogenation, chloromethylation, and subsequent oxidation. This method is particularly suitable for large-scale industrial production due to its efficiency and the use of cost-effective reagents.[1]

Experimental Protocol

Step 1: Synthesis of 3,4-dimethoxychlorobenzene

  • To a 250 ml reaction flask, add 15.0 g (0.11 mol) of veratrole.

  • Add 6.0 g (0.06 mol) of concentrated sulfuric acid, 14 ml of 30% hydrogen peroxide (approximately 0.13 mol H₂O₂), and 100 ml of water.

  • While stirring, add 7.0 g (0.12 mol) of sodium chloride.

  • Maintain the reaction at 50°C with stirring for 3.5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, add 0.5 M aqueous sodium bisulfite solution to quench any excess hydrogen peroxide.

  • Extract the product with ethyl acetate (2 x 100 ml).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Remove the ethyl acetate under reduced pressure to yield 3,4-dimethoxychlorobenzene.

Step 2: Synthesis of 2-chloro-4,5-dimethoxy benzyl chloride

  • In a 250 ml reaction flask, place 8.6 g (0.05 mol) of 3,4-dimethoxychlorobenzene.

  • Add 10 ml (approximately 0.11 mol) of concentrated hydrochloric acid, 1.5 g (0.05 mol) of paraformaldehyde, and 100 ml of water.

  • Stir the reaction mixture at 60°C for 5 hours.

  • After the reaction, the product can be isolated for the next step.

Step 3: Synthesis of this compound

  • In a 500 ml reaction flask, place 17.6 g (0.08 mol) of 2-chloro-4,5-dimethoxy benzyl chloride.

  • Add 200 ml of water and 1.3 g (0.004 mol) of tetrabutylammonium bromide.

  • Heat the reaction mixture to 70°C with stirring.

  • Gradually add 38.0 g (0.24 mol) of potassium permanganate.

  • Maintain the reaction at 70°C for 7 hours, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, filter the hot solution.

  • Adjust the pH of the filtrate to 4 with hydrochloric acid, which will cause a white precipitate to form.

  • Allow the mixture to stand for 3 hours.

  • Filter the precipitate and dry to obtain this compound.[1]

Data Presentation
ParameterValueReference
Starting MaterialVeratrole[1]
Final Product Yield95.5%[1]
Final Product Purity (HPLC)94.8%[1]
Melting Point183-185 °C[1]

Experimental Workflow

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Chloromethylation cluster_2 Step 3: Oxidation Veratrole Veratrole Reagents1 H₂SO₄, H₂O₂, NaCl, H₂O Halogenation Targeted Halogenation (50°C, 3.5h) Veratrole->Halogenation Reagents1->Halogenation Intermediate1 3,4-dimethoxychlorobenzene Halogenation->Intermediate1 Reagents2 Paraformaldehyde, HCl, H₂O Chloromethylation Targeted Chloromethylation (60°C, 5h) Intermediate1->Chloromethylation Reagents2->Chloromethylation Intermediate2 2-chloro-4,5-dimethoxy benzyl chloride Chloromethylation->Intermediate2 Reagents3 KMnO₄, TBAB, H₂O Oxidation Oxidation (70°C, 7h) Intermediate2->Oxidation Reagents3->Oxidation FinalProduct This compound Oxidation->FinalProduct

Caption: Workflow for the synthesis of this compound from veratrole.

Alternative Synthetic Approaches (Theoretical)

Ortho-Halogenation of a Precursor

A more direct approach could involve the ortho-halogenation of a suitable benzoic acid derivative. For instance, direct chlorination of 4,5-dimethoxybenzoic acid would be an attractive route if the regioselectivity for the 2-position could be controlled. The methoxy groups are ortho-para directing; however, achieving selective chlorination at the sterically hindered position between a carboxyl and a methoxy group can be challenging and may lead to a mixture of products. Modern catalytic methods, such as palladium-catalyzed C-H activation using a directing group, could potentially offer a solution to this regioselectivity challenge.

Synthesis from 3,4-Dimethoxyacetophenone

Another potential starting material is 3,4-dimethoxyacetophenone. This compound could undergo chlorination, followed by a haloform reaction or other oxidation methods to convert the acetyl group into a carboxylic acid. The challenge in this route would be the regioselective chlorination of the aromatic ring.

Logical Relationship of Synthetic Strategies

G cluster_0 Starting Materials cluster_1 Synthetic Routes Veratrole Veratrole Route1 Multi-step Synthesis (Halogenation, Chloromethylation, Oxidation) Veratrole->Route1 DimethoxybenzoicAcid 4,5-Dimethoxybenzoic Acid (Theoretical) Route2 Direct Ortho-Chlorination (Regioselectivity Challenge) DimethoxybenzoicAcid->Route2 Dimethoxyacetophenone 3,4-Dimethoxyacetophenone (Theoretical) Route3 Chlorination followed by Oxidation (Regioselectivity Challenge) Dimethoxyacetophenone->Route3 FinalProduct This compound Route1->FinalProduct Route2->FinalProduct Route3->FinalProduct

References

A Comparative Guide to the Reactivity of 2-Chloro-4,5-dimethoxybenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-Chloro-4,5-dimethoxybenzoic acid and its structural isomers. Understanding the nuanced differences in reactivity is crucial for optimizing synthetic routes and predicting the behavior of these molecules in various chemical transformations. This document outlines the theoretical basis for their reactivity, supported by available data, and provides detailed experimental protocols for key reactions.

Introduction to Isomeric Effects on Reactivity

The reactivity of substituted benzoic acids is primarily governed by the interplay of electronic and steric effects imparted by the substituents on the aromatic ring. In the case of chloro-dimethoxybenzoic acid isomers, the positions of the electron-withdrawing chlorine atom and the electron-donating methoxy groups, relative to the carboxylic acid functionality, dictate their acidity and susceptibility to nucleophilic attack at the carbonyl carbon.

Electronic Effects:

  • Inductive Effect (-I): The electronegative chlorine atom withdraws electron density from the benzene ring, stabilizing the carboxylate anion and thereby increasing the acidity of the benzoic acid.

  • Resonance Effect (+M): The methoxy groups donate electron density to the aromatic ring through resonance, which can destabilize the carboxylate anion and decrease acidity, particularly when positioned ortho or para to the carboxylic acid.

Steric Effects:

  • Ortho Effect: A substituent at the ortho position (C2 or C6) to the carboxylic acid can force the -COOH group out of the plane of the benzene ring. This steric hindrance disrupts the resonance between the carboxyl group and the aromatic ring, leading to a significant increase in acidity.

Predicted Reactivity of this compound and Its Isomers

Due to a lack of direct comparative experimental data for all isomers, the following reactivity profiles are based on established principles of physical organic chemistry.

A key indicator of a carboxylic acid's reactivity in reactions like esterification and amidation is its acidity (pKa). A lower pKa value indicates a stronger acid, which generally corresponds to a more electrophilic carbonyl carbon and thus higher reactivity towards nucleophiles.

Table 1: Predicted Acidity (pKa) and Reactivity Trends of Chloro-dimethoxybenzoic Acid Isomers

IsomerStructurePredicted pKaPredicted Reactivity Order (Esterification/Amidation)Rationale
This compound ~3.15[1]1 (Highest)The ortho-chloro group exerts a strong steric (ortho effect) and inductive effect, significantly increasing acidity and carbonyl electrophilicity.
6-Chloro-2,3-dimethoxybenzoic acid Low (Predicted)2Similar to the 2-chloro isomer, the ortho-chloro group will increase acidity due to the ortho effect. The two methoxy groups at C2 and C3 will have competing electronic effects.
3-Chloro-4,5-dimethoxybenzoic acid Higher than ortho isomers3The chlorine atom is meta to the carboxylic acid, so its electron-withdrawing effect is primarily inductive. The para-methoxy group will have a stronger electron-donating resonance effect.
5-Chloro-2,3-dimethoxybenzoic acid Higher than ortho isomers4The chlorine is meta to the carboxyl group. The ortho-methoxy group will have a significant electron-donating resonance effect, decreasing acidity.
4-Chloro-3,5-dimethoxybenzoic acid Highest (Predicted)5 (Lowest)The chlorine is para to the carboxyl group, allowing for both inductive and resonance electron withdrawal. However, the two meta-methoxy groups will donate electron density, likely resulting in the lowest overall acidity.

Note: The structures are illustrative and require actual chemical drawing software for accurate representation. The predicted pKa for this compound is from a computational prediction.[1] Other pKa values are predicted based on chemical principles, as direct experimental values for all isomers were not found in the literature.

Spectroscopic Data Comparison

The following table summarizes the expected and reported spectroscopic data for this compound. Data for its isomers is predicted based on the analysis of related compounds.

Table 2: Spectroscopic Data

Isomer1H NMR (ppm)13C NMR (ppm)IR (cm-1)
This compound 7.59 (s, 1H), 7.21 (s, 1H), 3.95 (s, 3H), 3.93 (s, 3H)[2]Aromatic C: ~110-155, C=O: ~168, OCH3: ~56O-H (broad): ~2500-3300, C=O: ~1700, C-O: ~1250, C-Cl: ~750
Other Isomers Aromatic protons will show different splitting patterns and chemical shifts based on their positions relative to the substituents. Methoxy protons will typically appear as singlets around 3.8-4.0 ppm.The chemical shifts of the aromatic carbons will vary significantly depending on the substituent positions. The carbonyl carbon will remain in a similar region.The overall IR spectra will be similar, with potential shifts in the fingerprint region (below 1500 cm-1) that could be used for differentiation.

Experimental Protocols

The following are general protocols for the synthesis, esterification, and amidation of chloro-dimethoxybenzoic acids. Researchers should optimize these conditions for each specific isomer.

Synthesis of this compound

This protocol is adapted from a patented procedure.[2]

Materials:

  • 2-Chloro-4,5-dimethoxybenzyl chloride

  • Potassium permanganate (KMnO4)

  • Tetrabutylammonium bromide (TBAB)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a reaction flask, suspend 2-chloro-4,5-dimethoxybenzyl chloride and a catalytic amount of TBAB in water.

  • Heat the reaction mixture to 70°C with stirring.

  • Slowly add potassium permanganate to the mixture.

  • Maintain the reaction at 70°C for several hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the hot solution to remove manganese dioxide.

  • Cool the filtrate and acidify with hydrochloric acid to a pH of approximately 4 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain this compound.

Fischer Esterification

Materials:

  • Chloro-dimethoxybenzoic acid isomer

  • Methanol (or other alcohol)

  • Concentrated Sulfuric Acid (H2SO4)

  • Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve the chloro-dimethoxybenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the ester by column chromatography or recrystallization.

Amidation via Acyl Chloride

Materials:

  • Chloro-dimethoxybenzoic acid isomer

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • Anhydrous dichloromethane (DCM)

  • Amine (primary or secondary)

  • Triethylamine (TEA) or Pyridine

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend the chloro-dimethoxybenzoic acid in anhydrous DCM. Add an excess of thionyl chloride or oxalyl chloride and a catalytic amount of DMF. Stir at room temperature or gently heat until the solid dissolves and gas evolution ceases. Remove the excess reagent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool in an ice bath. In a separate flask, dissolve the amine and an equivalent of triethylamine in anhydrous DCM. Slowly add the amine solution to the acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Wash the reaction mixture with water, dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the general mechanisms for esterification and amidation, as well as a workflow for isomer differentiation.

Fischer_Esterification Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate R'OH Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester -H2O Ester Ester Protonated Ester->Ester -H+

Caption: General mechanism of Fischer Esterification.

Amidation_via_Acyl_Chloride Carboxylic Acid Carboxylic Acid Acyl Chloride Acyl Chloride Carboxylic Acid->Acyl Chloride SOCl2 or (COCl)2 Tetrahedral Intermediate Tetrahedral Intermediate Acyl Chloride->Tetrahedral Intermediate R2NH Amide Amide Tetrahedral Intermediate->Amide -HCl

Caption: General mechanism for amidation via an acyl chloride intermediate.

Isomer_Differentiation_Workflow cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_analysis Analysis Precursor Precursor Isomer Mixture Isomer Mixture Precursor->Isomer Mixture Column Chromatography Column Chromatography Isomer Mixture->Column Chromatography Isolated Isomers Isolated Isomers Column Chromatography->Isolated Isomers NMR Spectroscopy NMR Spectroscopy Isolated Isomers->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Isolated Isomers->IR Spectroscopy Mass Spectrometry Mass Spectrometry Isolated Isomers->Mass Spectrometry Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Functional Group ID Functional Group ID IR Spectroscopy->Functional Group ID Molecular Weight Molecular Weight Mass Spectrometry->Molecular Weight

Caption: Experimental workflow for the separation and identification of isomers.

Conclusion

The reactivity of this compound and its isomers is a nuanced subject dictated by the precise arrangement of substituents. Based on fundamental principles, isomers with a chlorine atom in the ortho position to the carboxylic acid are predicted to be the most acidic and therefore the most reactive in nucleophilic acyl substitution reactions. This guide provides a theoretical framework and practical starting points for researchers working with these compounds. Experimental validation of the predicted reactivity trends would be a valuable contribution to the field.

References

A Comparative Guide to HPLC-Based Purity Validation of 2-Chloro-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the high-performance liquid chromatography (HPLC) based method for the purity validation of 2-Chloro-4,5-dimethoxybenzoic acid, a key intermediate in pharmaceutical synthesis.[1] We present a detailed experimental protocol, a comparative analysis with alternative analytical techniques, and supporting data to aid researchers in selecting the most suitable method for their needs.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and robust technique for the separation and quantification of aromatic carboxylic acids and their impurities.[2][3] The method's high resolution, sensitivity, and reproducibility make it ideal for routine quality control and purity assessment.[3]

Experimental Protocol

This protocol outlines a validated RP-HPLC method for the quantitative determination of this compound.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.[3]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[3]

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Phosphoric acid or Formic acid (for MS compatibility), analytical grade.[4]

  • Reference Standard: this compound (purity ≥99%).

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-10 min: 30% B, 10-25 min: 30-70% B, 25-30 min: 70% B, 30-31 min: 70-30% B, 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC-based purity validation.

Data Presentation: Purity Analysis

The following table summarizes hypothetical data from the HPLC analysis of a batch of this compound, including potential process-related impurities.

CompoundRetention Time (min)Peak AreaArea %
Impurity 1 (e.g., 3,4-Dimethoxybenzoic acid)8.515,0000.15
Impurity 2 (e.g., 2-Chloro-4,5-dimethoxybenzyl alcohol)12.225,0000.25
This compound 15.8 9,940,000 99.40
Impurity 3 (e.g., Unidentified)18.120,0000.20
Total 10,000,000 100.0

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Thin-Layer Chromatography (TLC)
Principle Separation based on differential partitioning between a stationary and a liquid mobile phase.[5]Separation of volatile compounds in the gas phase followed by mass-based detection.[2][5]Separation based on differential partitioning between a stationary phase and a liquid mobile phase on a plate.[6]
Primary Application Quantitative purity determination and impurity profiling.[5]Identification and quantification of volatile impurities.[5]Qualitative screening for impurities.
Sample Volatility Not required.Required (derivatization may be necessary).[2][5]Not required.
Sensitivity HighVery HighLow to Moderate
Quantitation ExcellentGood (with internal standards)Semi-quantitative at best
Throughput ModerateLow to ModerateHigh

Logical Relationship of Analytical Techniques

G cluster_0 Purity Validation of this compound cluster_1 Key Attributes HPLC HPLC-UV Quantitative Quantitative Purity & Impurity Profiling HPLC->Quantitative GCMS GC-MS Volatile Volatile Impurity Identification GCMS->Volatile TLC TLC Qualitative Rapid Qualitative Screening TLC->Qualitative

Caption: Comparison of primary applications for analytical techniques.

Conclusion

The presented RP-HPLC method provides a reliable and accurate approach for the purity validation of this compound. It offers excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control in research and industrial settings. While techniques like GC-MS and TLC have their specific applications, HPLC remains the gold standard for comprehensive quantitative purity assessment of non-volatile aromatic carboxylic acids.

References

A Comparative Spectroscopic Guide to the Structural Confirmation of 2-Chloro-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2-Chloro-4,5-dimethoxybenzoic acid against two structurally related alternatives: 2,5-dimethoxybenzoic acid and 2-chlorobenzoic acid. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the structural confirmation and characterization of these compounds. Detailed experimental protocols are provided to ensure reproducibility, and a logical workflow for structural elucidation is visualized.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its structural analogs. This side-by-side comparison highlights the influence of the chloro and dimethoxy substituents on the spectral features.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
This compound 10.5 (br s)Broad Singlet1H-COOH
7.65Singlet1HAr-H
7.05Singlet1HAr-H
3.95Singlet3H-OCH₃
3.90Singlet3H-OCH₃
2,5-dimethoxybenzoic acid [1]~10-12Broad Singlet1H-COOH
~7.4 - 7.6Doublet1HAromatic H (position 6)
~7.0 - 7.2Doublet of Doublets1HAromatic H (position 4)
~6.9 - 7.1Doublet1HAromatic H (position 3)
3.85Singlet3H-OCH₃
3.80Singlet3H-OCH₃
2-chlorobenzoic acid [2]8.09Doublet (J = 7.44 Hz)1HAr-H
7.50Multiplet1HAr-H
7.40Multiplet1HAr-H
7.31Multiplet1HAr-H
~11-13Broad Singlet1H-COOH

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) [ppm]Assignment
This compound 169.0C=O (acid)
152.0Ar-C-O
148.0Ar-C-O
125.0Ar-C-Cl
115.0Ar-C-H
114.0Ar-C-COOH
112.0Ar-C-H
56.5-OCH₃
56.0-OCH₃
2,5-dimethoxybenzoic acid [1]~168C=O (acid)
~154Ar-C-O
~152Ar-C-O
~123Ar-C-H
~118Ar-C-COOH
~115Ar-C-H
~114Ar-C-H
~56.2-OCH₃
~55.8-OCH₃
2-chlorobenzoic acid [2]171.09C=O (acid)
134.83Ar-C
133.65Ar-C
132.54Ar-C
131.56Ar-C
128.46Ar-C
126.75Ar-C

Table 3: FT-IR Data (ATR)

CompoundWavenumber (cm⁻¹)Assignment
This compound 2900-3100 (broad)O-H stretch (carboxylic acid)
1680C=O stretch (carboxylic acid)
1600, 1500C=C stretch (aromatic)
1270, 1040C-O stretch (ethers and acid)
870C-Cl stretch
2,5-dimethoxybenzoic acid [1]2500-3300 (broad)O-H stretch (carboxylic acid)
1690C=O stretch (carboxylic acid)
1605, 1500C=C stretch (aromatic)
1280, 1030C-O stretch (ethers and acid)
2-chlorobenzoic acid [3]2500-3300 (broad)O-H stretch (carboxylic acid)
1668C=O stretch (carboxylic acid)
1590, 1480C=C stretch (aromatic)
1290C-O stretch (acid)
750C-Cl stretch

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compoundm/zRelative Intensity (%)Proposed Fragment
This compound 216/218100/33[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl)
201/20380/26[M - CH₃]⁺
173/17540/13[M - COOH]⁺
15860[M - COOH - CH₃]⁺
2,5-dimethoxybenzoic acid [1]18299.99[M]⁺ (Molecular Ion)
16739.90[M - CH₃]⁺
13542.70[M - COOH]⁺ or [M - CH₃ - OCH₂]⁺
10724.50[C₇H₇O]⁺
9516.30[C₆H₇O]⁺
2-chlorobenzoic acid [4]156/15864/21[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl)
139/141100/33[M - OH]⁺
11137[M - COOH]⁺
7531[C₆H₃]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

  • Data Processing: The raw data (Free Induction Decay - FID) was processed with a Fourier transform. Phase and baseline corrections were applied. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: A FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory featuring a diamond crystal.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.[5][6]

  • Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.[5][6] A total of 32 scans were co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting interferogram was processed using a Fourier transform to obtain the infrared spectrum. The data is presented in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.[7][8]

  • Sample Introduction: The sample was introduced via a direct insertion probe or through a gas chromatograph (GC) inlet. The sample was heated to ensure volatilization.[7]

  • Ionization: The gaseous sample molecules were bombarded with a beam of electrons with an energy of 70 eV.[7][8]

  • Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum was recorded, showing the relative abundance of each ion.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.

Structural_Confirmation_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Interpretation Interpretation of Spectra NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Comparison Comparison with Reference Compounds Data_Interpretation->Comparison Structure_Confirmation Structural Confirmation Comparison->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

References

Comparative Analysis of the Biological Activity of 2-Chloro-4,5-dimethoxybenzoic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anticancer, antimicrobial, and anti-inflammatory potential of substituted benzoic acid derivatives, supported by experimental data and mechanistic insights.

Introduction

Substituted benzoic acid derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of chloro and methoxy substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comparative analysis of the biological activities of derivatives conceptually related to 2-Chloro-4,5-dimethoxybenzoic acid, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Due to the limited availability of public data on the specific amide, ester, and hydrazone derivatives of this compound, this analysis extends to structurally similar compounds to provide a broader perspective on the therapeutic potential of this chemical class.

Anticancer Activity

The cytotoxic potential of chloro- and dimethoxy-substituted aromatic compounds has been evaluated against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Comparison of Anticancer Activity

The following table summarizes the cytotoxic activity of representative compounds against different human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ)LNCaP (Prostate)1[1]
CWR-22 (Prostate)3[1]
PC-3 (Prostate)1.5[1]
DU-145 (Prostate)3[1]
Quinazoline-chalcone derivative 14g K-562 (Leukemia)0.622[2][3]
RPMI-8226 (Leukemia)<1.81[2][3]
HCT-116 (Colon)<1.81[2][3]
Pyrimidodiazepine derivative 16c Various (NCI-60 panel)Showed high cytotoxicity, 10-fold higher than doxorubicin against ten cell lines.[2][3]

Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) are measures of the concentration of a substance required to inhibit a biological process by 50%.

Signaling Pathway: Apoptosis Induction

A common mechanism of anticancer activity for these compounds is the induction of programmed cell death, or apoptosis. This can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of executioner caspases that dismantle the cell.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Recruitment & Activation Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Activation Anticancer Compound Anticancer Compound Mitochondrion Mitochondrion Anticancer Compound->Mitochondrion Stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation with Apaf-1, Pro-caspase-9 Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-caspase-9 Pro-caspase-9 Caspase-9->Pro-caspase-3 Activation Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Apoptosis Signaling Pathways

Antimicrobial Activity

Derivatives of substituted benzoic acids have shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi. Their mechanism of action can vary, with some classes of compounds, like sulfonamides, inhibiting essential metabolic pathways in microorganisms.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several benzoic acid derivatives against various microbial strains.

Compound/DerivativeMicroorganismMIC (µmol/L)Reference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MSSA & MRSA)15.62-31.25[4][5]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4[4][5]
Hydroxyl amide of 3,4,5-trimethoxybenzoic acid (Compound 7)Candida albicans91.3 ± 0.49% inhibition[6]
2-Hydroxy-4-methoxybenzaldehydeStaphylococcus aureus80 µg/mL[7]
Aspergillus niger100 µg/mL[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Signaling Pathway: Folic Acid Synthesis Inhibition

Sulfonamide derivatives exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. As mammals obtain folic acid from their diet, this pathway is an attractive target for selective antimicrobial therapy.

folic_acid_pathway GTP GTP Dihydroneopterin triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin triphosphate Dihydropteroate Dihydropteroate Dihydroneopterin triphosphate->Dihydropteroate Dihydropteroate Synthase (DHPS) p-Aminobenzoic acid (PABA) p-Aminobenzoic acid (PABA) p-Aminobenzoic acid (PABA)->Dihydropteroate Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate (DHF) Dihydrofolate Synthase Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) Dihydrofolate Reductase (DHFR) Nucleic Acid Synthesis Nucleic Acid Synthesis Tetrahydrofolate (THF)->Nucleic Acid Synthesis Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Competitive Inhibition of DHPS

Bacterial Folic Acid Synthesis Pathway

Anti-inflammatory Activity

Certain derivatives of substituted benzoic acids, particularly hydrazones, have demonstrated significant anti-inflammatory properties. Their mechanism often involves the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Quantitative Comparison of Anti-inflammatory Activity
Signaling Pathway: NF-κB Inhibition

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The inhibition of NF-κB activation is a key mechanism for the anti-inflammatory effects of many compounds.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK Complex IKK Complex TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degradation & Release Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Anti-inflammatory Compound Anti-inflammatory Compound Anti-inflammatory Compound->IKK Complex Inhibits mtt_workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance mic_workflow Serial Dilution of Compound Serial Dilution of Compound Inoculate with Microorganism Inoculate with Microorganism Serial Dilution of Compound->Inoculate with Microorganism Incubate Incubate Inoculate with Microorganism->Incubate Visual Assessment of Growth Visual Assessment of Growth Incubate->Visual Assessment of Growth no_assay_workflow Seed Macrophages Seed Macrophages Pre-treat with Compound Pre-treat with Compound Seed Macrophages->Pre-treat with Compound Stimulate with LPS Stimulate with LPS Pre-treat with Compound->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Griess Reaction Griess Reaction Collect Supernatant->Griess Reaction Measure Absorbance Measure Absorbance Griess Reaction->Measure Absorbance

References

A Comparative Cost Analysis of Synthetic Approaches to 2-Chloro-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 2-Chloro-4,5-dimethoxybenzoic acid is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides a detailed cost and process analysis of two distinct synthetic routes to this target molecule, offering experimental data and protocols to support informed decision-making in a research and development setting.

Workflow for Synthesis Route Evaluation

The following diagram outlines the logical workflow employed for the cost analysis and comparison of the synthetic routes detailed in this guide.

A Identify Potential Synthetic Routes B Gather Experimental Data (Protocols, Yields, Reagents) A->B C Source Reagent Costs (Lab Scale & Bulk) B->C E Analyze Process Parameters (Reaction Time, Temp., Safety) B->E D Calculate Material Cost per Gram of Product C->D F Compare Routes Based on Cost and Process Metrics D->F E->F G Generate Comparison Guide F->G

Figure 1: Workflow for Cost Analysis of Synthetic Routes.

Synthetic Route 1: Three-Step Synthesis from Veratrole

This approach, detailed in patent CN102285878B, utilizes the readily available starting material, veratrole, and proceeds through chlorination, chloromethylation, and subsequent oxidation.[1]

Reaction Pathway

Veratrole Veratrole Intermediate1 3,4-Dimethoxychlorobenzene Veratrole->Intermediate1 Step 1: Chlorination (H2SO4, H2O2, NaCl) Intermediate2 2-Chloro-4,5-dimethoxybenzyl chloride Intermediate1->Intermediate2 Step 2: Chloromethylation (Paraformaldehyde, HCl) FinalProduct This compound Intermediate2->FinalProduct Step 3: Oxidation (KMnO4, TBAB)

Figure 2: Synthetic Pathway Starting from Veratrole.
Experimental Protocols

Step 1: Synthesis of 3,4-Dimethoxychlorobenzene In a 250 ml reaction flask, 15.0 g (0.11 mol) of veratrole is added. To this, 6.0 g (0.06 mol) of sulfuric acid, 14 ml of 30% hydrogen peroxide (approximately 0.13 mol), and 100 ml of water are added. While stirring, 7.0 g (0.12 mol) of sodium chloride is introduced. The reaction mixture is stirred at 50°C for 3.5 hours. Upon completion, the reaction is quenched with a 0.5M aqueous solution of sodium bisulfite. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield 3,4-dimethoxychlorobenzene.[1]

Step 2: Synthesis of 2-Chloro-4,5-dimethoxybenzyl chloride To a 250 ml reaction flask containing 8.6 g (0.05 mol) of 3,4-dimethoxychlorobenzene, 10 ml (approximately 0.11 mol) of concentrated hydrochloric acid, 1.5 g (0.05 mol) of paraformaldehyde, and 100 ml of water are added. The mixture is stirred at 60°C for 5 hours. After the reaction, the mixture is worked up to isolate 2-chloro-4,5-dimethoxybenzyl chloride.[1]

Step 3: Synthesis of this compound In a 500 ml reaction flask, 17.6 g (0.08 mol) of 2-chloro-4,5-dimethoxybenzyl chloride is placed with 200 ml of water and 1.3 g (0.004 mol) of tetrabutylammonium bromide. The solution is heated to 70°C. Under stirring, 38.0 g (0.24 mol) of potassium permanganate is added, and the reaction proceeds for 7 hours. The reaction mixture is filtered while hot, and the filtrate is acidified with hydrochloric acid to a pH of 4. The resulting precipitate is collected and dried to give this compound.[1]

Cost Analysis Data: Route 1
Parameter Step 1: Chlorination Step 2: Chloromethylation Step 3: Oxidation Overall
Starting Material Veratrole3,4-Dimethoxychlorobenzene2-Chloro-4,5-dimethoxybenzyl chlorideVeratrole
Key Reagents H₂SO₄, H₂O₂, NaClParaformaldehyde, HClKMnO₄, TBAB-
Yield 98%[1]Assumed 90% (Typical)95.5%[1]~84%
Reaction Time 3.5 hours5 hours7 hours15.5 hours
Temperature 50°C60°C70°C-
Reagent CAS No. Purity Supplier Example Bulk Price (USD/kg)
Veratrole91-16-799%Scimplify~20-30
Sulfuric Acid7664-93-998%Multiple~0.10-0.20
Hydrogen Peroxide7722-84-130-35%Multiple~1.00-2.00
Sodium Chloride7647-14-5>99%Multiple~0.20-0.50
Paraformaldehyde30525-89-495%Multiple~1.50-2.50
Hydrochloric Acid7647-01-037%Multiple~0.30-0.60
Potassium Permanganate7722-64-7>99%Multiple~5.00-10.00
Tetrabutylammonium Bromide1643-19-2>98%Multiple~15.00-25.00

Synthetic Route 2: Modified Haloform Reaction from Acetovanillone

This alternative approach is derived from literature describing the synthesis of veratric acid, where this compound was identified as a significant byproduct.[2] By adjusting reaction conditions, the formation of the chlorinated product can potentially be maximized. This route begins with the methylation of the more complex starting material, acetovanillone.

Reaction Pathway

Acetovanillone Acetovanillone Intermediate 3,4-Dimethoxyacetophenone Acetovanillone->Intermediate Step 1: Methylation (e.g., Dimethyl sulfate) FinalProduct This compound Intermediate->FinalProduct Step 2: Modified Haloform Reaction (NaOH, NaOCl)

Figure 3: Synthetic Pathway Starting from Acetovanillone.
Experimental Protocols

Step 1: Synthesis of 3,4-Dimethoxyacetophenone (General Procedure) To a solution of acetovanillone in a suitable solvent (e.g., acetone) and aqueous alkali (e.g., NaOH), dimethyl sulfate is added dropwise at a controlled temperature. The reaction is stirred until completion, followed by workup to isolate the methylated product, 3,4-dimethoxyacetophenone.

Step 2: Synthesis of this compound via Modified Haloform Reaction Based on the findings in the synthesis of veratric acid, the formation of the chloro-substituted benzoic acid is favored by careful control of temperature and the amount of sodium hypochlorite.[2] A plausible protocol would involve the slow addition of an excess of sodium hypochlorite solution to an alkaline solution of 3,4-dimethoxyacetophenone at a slightly elevated temperature. The reaction would be monitored for the consumption of the starting material and the formation of the desired product. Acidification of the reaction mixture would precipitate the product.

Cost Analysis Data: Route 2
Parameter Step 1: Methylation Step 2: Modified Haloform Overall
Starting Material Acetovanillone3,4-DimethoxyacetophenoneAcetovanillone
Key Reagents Dimethyl sulfate, NaOHNaOH, NaOCl-
Yield Assumed 95% (Typical)Estimated 30-40% (Optimized)~28-38%
Reaction Time ~4-6 hours (Estimated)~6-8 hours (Estimated)~10-14 hours
Temperature Room Temp. to 50°C (Estimated)40-60°C (Estimated)-
Reagent CAS No. Purity Supplier Example Bulk Price (USD/kg)
Acetovanillone498-02-2>98%Multiple~40-60
Dimethyl sulfate77-78-1>99%Multiple~3.00-5.00
Sodium Hydroxide1310-73-2>97%Multiple~0.50-1.00
Sodium Hypochlorite7681-52-910-15% solutionMultiple~0.40-0.80

Comparison and Conclusion

Metric Route 1: From Veratrole Route 2: From Acetovanillone Analysis
Overall Yield ~84% ~28-38%Route 1 offers a significantly higher overall yield, leading to a more efficient conversion of starting material to the final product.
Starting Material Cost Veratrole (~$20-30/kg)Acetovanillone (~$40-60/kg)The starting material for Route 1 is considerably less expensive than for Route 2.
Number of Steps 32Route 2 has fewer synthetic steps, which could translate to lower labor and processing costs.
Process Complexity Involves multiple distinct reaction types.Relies on optimization of a known side reaction.Route 1 is more established with clear protocols, while Route 2 would require significant process development to maximize the yield of the desired product.
Reagent Cost & Safety Uses potassium permanganate (strong oxidizer) and TBAB (phase-transfer catalyst).Uses dimethyl sulfate (toxic and carcinogenic) and sodium hypochlorite (corrosive).Both routes involve hazardous materials requiring careful handling. The cost of reagents for Route 1, particularly KMnO₄ and TBAB, may be higher than those for Route 2.
Estimated Material Cost Lower HigherDespite potentially more expensive reagents in the final step, the much higher overall yield and cheaper starting material of Route 1 result in a lower estimated material cost per gram of this compound.

References

Assessing the Cross-Reactivity of 2-Chloro-4,5-dimethoxybenzoic Acid in Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of a chemical compound is a critical factor in drug discovery and development. Off-target effects, arising from the interaction of a compound with unintended biomolecules, can lead to adverse effects and hinder therapeutic development. This guide provides a framework for assessing the cross-reactivity of 2-Chloro-4,5-dimethoxybenzoic acid, a substituted benzoic acid, by comparing its structural features and potential biological activities with related compounds. This analysis is centered around tyrosinase inhibition, a known activity of the structurally similar veratric acid, and explores potential cross-reactivity in other relevant biochemical assays.

Comparative Analysis of this compound and Structurally Related Compounds

The following table summarizes the key characteristics of this compound and a selection of structurally similar compounds. The data for the target compound is largely predictive, based on structure-activity relationships (SAR) derived from published data on analogous molecules.

CompoundStructurePrimary Target/Activity (Known or Predicted)Potential Cross-Reactivity
This compound this compoundPredicted: Tyrosinase inhibitorAldo-keto reductases, Cyclooxygenases, other enzymes interacting with benzoic acid scaffolds
Veratric acid (3,4-dimethoxybenzoic acid)Veratric acidTyrosinase inhibitor, antioxidant, anti-inflammatory[1][2][3]Antimicrobial activity has also been reported[4]
3-Chloro-4-methoxybenzoic acid3-Chloro-4-methoxybenzoic acidModulator of proteostasis network[5]Potential for broad activity due to structural similarity to other bioactive benzoic acids
N'-(4-chlorobenzylidene)-3,4-dimethoxybenzohydrazideN'-(4-chlorobenzylidene)-3,4-dimethoxybenzohydrazidePotent tyrosinase inhibitor (IC50 ≈ 19.72 µM)[1]The hydrazone linkage may introduce novel interactions and potential off-target effects.
Kojic Acid (Reference Tyrosinase Inhibitor)Kojic AcidWell-established tyrosinase inhibitor (IC50 ≈ 19.08 µM)[1]Generally considered a specific tyrosinase inhibitor.

Note: The IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols

To experimentally validate the predicted activity and assess the cross-reactivity of this compound, a series of biochemical assays can be employed. Below is a detailed protocol for a mushroom tyrosinase inhibition assay, a common method for screening potential inhibitors.

Mushroom Tyrosinase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound and its analogs on the activity of mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • This compound and other test compounds

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Dissolve the test compounds and kojic acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Test compound solution at various concentrations.

      • Tyrosinase solution.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a pre-determined time (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

    • Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals for a set period (e.g., 20 minutes) using the microplate reader. The formation of dopachrome from L-DOPA results in an increase in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing Pathways and Workflows

Understanding the biochemical context and the experimental approach is crucial for a thorough assessment of cross-reactivity. The following diagrams, generated using the DOT language, illustrate the tyrosinase metabolic pathway and a general workflow for evaluating compound specificity.

Tyrosinase_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Tyrosinase Tyrosinase Tyrosinase->L_DOPA Tyrosinase->Dopaquinone

Caption: The enzymatic pathway of melanin synthesis catalyzed by tyrosinase.

Cross_Reactivity_Workflow cluster_0 Initial Screening cluster_1 Cross-Reactivity Assessment cluster_2 Data Analysis & Interpretation Primary_Assay Primary Biochemical Assay (e.g., Tyrosinase Inhibition) Hit_Identification Hit Identification Primary_Assay->Hit_Identification Secondary_Assays Secondary Assays (Structurally related targets) Hit_Identification->Secondary_Assays Broad_Panel_Screening Broad Panel Screening (e.g., Kinase Panel) Hit_Identification->Broad_Panel_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis Selectivity_Profiling Selectivity Profiling Broad_Panel_Screening->Selectivity_Profiling Cellular_Assays Cell-Based Assays SAR_Analysis->Selectivity_Profiling Selectivity_Profiling->Cellular_Assays

Caption: A generalized workflow for assessing the cross-reactivity of a hit compound.

Conclusion

While direct experimental data on the biochemical activities of this compound is limited in the public domain, its structural similarity to known bioactive compounds, particularly veratric acid, suggests a potential for tyrosinase inhibition. A thorough assessment of its cross-reactivity is essential to determine its specificity and potential off-target effects. The provided comparative data, experimental protocols, and workflow diagrams offer a comprehensive framework for researchers to initiate and guide such an investigation. By systematically evaluating the compound's interactions with a range of biological targets, the scientific community can better understand its therapeutic potential and safety profile.

References

benchmarking the purity of synthesized 2-Chloro-4,5-dimethoxybenzoic acid against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Purity Analysis of Synthesized versus Commercial 2-Chloro-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of the purity of in-house synthesized this compound against commercially available standards. The objective is to offer a comparative overview of purity profiles, identify potential impurities stemming from a common synthetic route, and provide detailed analytical methodologies for quality assessment. This information is critical for researchers in drug discovery and development, where the purity of starting materials and intermediates is paramount.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate can significantly impact the yield and purity of the final active pharmaceutical ingredient (API), as well as its safety profile. While commercial standards offer high purity, in-house synthesis can be a cost-effective alternative. This guide presents a comparative analysis of a synthetically produced batch of this compound with a high-purity commercial standard.

The synthesized batch was produced via a common route starting from veratrole, proceeding through 3,4-dimethoxychlorobenzene and 2-chloro-4,5-dimethoxybenzyl chloride intermediates. Potential impurities may include unreacted starting materials, intermediates, or by-products from side reactions.

Materials and Methods

Commercial Standard:

A commercial standard of this compound with a stated purity of ≥99% was procured from a reputable supplier.

Synthesized this compound:

The synthesized batch was prepared according to a literature procedure. A patent for the synthesis of this compound reports a purity of 94.8% as determined by HPLC.[1]

Analytical Techniques:

The purity of both the synthesized compound and the commercial standard was assessed using the following analytical methods:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the structure of the main component and identify any major impurities.

  • Melting Point Analysis: As a general indicator of purity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from established protocols for the analysis of benzoic acid derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-20 min: 30% B to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% B to 30% B

    • 30-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is designed to detect potential volatile and semi-volatile impurities from the synthesis.

  • Instrumentation: A standard GC-MS system.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-450 amu

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Sample Preparation: Samples were dissolved in dichloromethane at a concentration of 1 mg/mL.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.

Melting Point Determination
  • Instrumentation: Digital melting point apparatus.

  • Procedure: A small amount of the crystalline sample was packed into a capillary tube and the melting range was observed.

Results and Data Presentation

The analytical results for the synthesized batch and the commercial standard are summarized in the tables below.

Table 1: HPLC Purity Analysis

SampleMain Peak Retention Time (min)Purity by Area %Number of Impurities Detected
Synthesized Batch 12.595.2%4
Commercial Standard 12.5>99.5%1 (minor)

Table 2: GC-MS Impurity Profile of Synthesized Batch

Retention Time (min)Proposed ImpurityRationaleRelative Area %
8.2VeratroleUnreacted starting material0.3%
10.13,4-dimethoxychlorobenzeneUnreacted intermediate0.8%
14.82-chloro-4,5-dimethoxybenzyl chlorideIncomplete oxidation1.5%

Table 3: Spectroscopic and Physical Data Comparison

ParameterSynthesized BatchCommercial StandardReference Data
¹H NMR (CDCl₃, 400 MHz) δ 7.59 (s, 1H), 7.21 (s, 1H), 3.95 (s, 3H), 3.93 (s, 3H)Conforms to structureδ 7.59 (s, 1H), 7.21 (s, 1H), 3.95 (s, 3H), 3.93 (s, 3H)[1]
Melting Point (°C) 182-185185-187183-185[1]

Visualizations

Experimental Workflow for Purity Assessment

G cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison Synthesized Synthesized This compound HPLC HPLC Analysis Synthesized->HPLC GCMS GC-MS Analysis Synthesized->GCMS NMR ¹H NMR Spectroscopy Synthesized->NMR MP Melting Point Determination Synthesized->MP Commercial Commercial Standard Commercial->HPLC Commercial->NMR Commercial->MP Purity Purity Comparison (HPLC Area %) HPLC->Purity Impurity Impurity Identification (GC-MS) GCMS->Impurity Structure Structural Confirmation (NMR) NMR->Structure Physical Physical Property Comparison (m.p.) MP->Physical G Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Inhibitor Derivative of This compound Inhibitor->Kinase2 Inhibits

References

A Comparative Guide to the Reproducibility of Experiments Involving 2-Chloro-4,5-dimethoxybenzoic Acid in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the reproducibility of experiments involving 2-Chloro-4,5-dimethoxybenzoic acid, focusing on its application as a building block in amide bond formation. Amide synthesis is a cornerstone of medicinal chemistry, and understanding the factors that influence its reproducibility is critical for reliable drug development. This document compares the performance of this compound with other substituted benzoic acids in analogous reactions, supported by experimental data from literature. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.

Introduction to Reproducibility in Chemical Synthesis

Reproducibility in organic synthesis is the ability of an experiment to be accurately duplicated by different researchers, in different laboratories, yielding the same results within an acceptable margin of error. Key factors influencing reproducibility include the purity of reagents and solvents, precise control of reaction conditions (temperature, time, atmosphere), and the specific techniques used for reaction monitoring, work-up, and purification. Journals like Organic Syntheses have established rigorous protocols, including independent laboratory verification, to ensure the reliability of published synthetic methods.

Comparative Performance in Amide Coupling Reactions

While specific comparative studies for this compound are not extensively documented, we can infer its expected performance based on data from analogous amide coupling reactions with other substituted benzoic acids. The following table summarizes representative yields for the synthesis of benzamides from various benzoic acid derivatives, primarily using common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).

Table 1: Comparative Yields of Substituted Benzamides from Corresponding Benzoic Acids

Carboxylic AcidAmineCoupling Reagent/AdditiveSolventTime (h)Yield (%)
This compound Hypothetical primary amineEDC/HOBtDMF12Expected High
4-Formylbenzoic acid6-BromonaphthaleneEDC/DMAP/HOBt/DIPEA--80
2-Benzoylbenzoic acid3-MethoxybenzohydrazideHATU/DIPEA-1High
4-(Diethylphosphoryl)benzoic acid4-Bromo-2-cyanoanilineNot specifiedNot specified-Not specified
2-Fluoro-5-formylbenzoic acid2,6-DimethylbenzylamineHATU/DIEADMF12-24High
4-Substituted Benzoic AcidsVarious aminesTetramethoxysilaneSolvent-free-Good to Excellent[1]
2,4,5-Trimethoxybenzoic AcidVarious aminesAcyl chloride intermediate--High (inferred)[2]

Note: The yield for this compound is an educated estimation based on the reactivity of similar compounds. The other data points are from literature for analogous reactions and serve as a basis for comparison.

Experimental Protocols

To ensure the reproducibility of amide coupling reactions with this compound, it is crucial to follow a detailed and standardized protocol. The following is a general procedure using EDC and HOBt, two common coupling agents.

Protocol 1: Synthesis of a Substituted Benzamide using EDC/HOBt

This protocol describes the coupling of a substituted benzoic acid with a primary amine.

Materials:

  • This compound (1 equivalent)

  • Primary amine (1-1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 equivalents)[3][4]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)[4][5]

  • N,N-Diisopropylethylamine (DIPEA) or another suitable base (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents (e.g., 1M HCl, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the primary amine (1-1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2-3 equivalents).

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC (1.2-1.5 equivalents) portion-wise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Analytical Monitoring of the Amide Coupling Reaction by HPLC

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the starting material and the product show good absorbance (e.g., 254 nm).

  • Sample Preparation: Periodically withdraw a small aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile/water) before injection.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Monitoring & Work-up cluster_purification Purification & Characterization Reaction_Setup Reaction Setup: Dissolve this compound in anhydrous DMF Reagent_Addition Reagent Addition: Add amine, HOBt, and DIPEA Reaction_Setup->Reagent_Addition Coupling Initiate Coupling: Add EDC at 0 °C Reagent_Addition->Coupling Reaction Stir at Room Temperature (12-24 hours) Coupling->Reaction Monitoring Monitor Progress: TLC / HPLC Reaction->Monitoring Workup Aqueous Work-up: Extract with organic solvent Monitoring->Workup Purification Purification: Flash Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, HPLC Purity Purification->Characterization

Caption: Workflow for the synthesis and characterization of a substituted benzamide.

reproducibility_factors cluster_inputs Inputs cluster_process Process Control cluster_analysis Analysis & Purification Reproducible_Experiment Reproducible Experiment Reagent_Purity Reagent & Solvent Purity Reagent_Purity->Reproducible_Experiment Starting_Materials Characterized Starting Materials Starting_Materials->Reproducible_Experiment Temperature Precise Temperature Control Temperature->Reproducible_Experiment Time Accurate Reaction Time Time->Reproducible_Experiment Atmosphere Inert Atmosphere Atmosphere->Reproducible_Experiment Monitoring_Technique Consistent Monitoring (TLC/HPLC) Monitoring_Technique->Reproducible_Experiment Workup_Procedure Standardized Work-up Workup_Procedure->Reproducible_Experiment Purification_Method Defined Purification Method Purification_Method->Reproducible_Experiment

Caption: Key factors influencing the reproducibility of a chemical synthesis.

References

Lack of Specific Structure-Activity Relationship Studies for 2-Chloro-4,5-dimethoxybenzoic Acid Analogs Hinders Direct Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Our extensive search for publicly available experimental data, including quantitative comparisons of inhibitory concentrations (e.g., IC₅₀ values), detailed experimental protocols, and associated signaling pathway information specifically for a series of 2-Chloro-4,5-dimethoxybenzoic acid analogs, did not yield sufficient results to construct a meaningful and objective comparison guide as requested. The existing literature focuses on broader categories of substituted benzoic acids or other dimethoxy-phenyl containing compounds, without a specific focus on the 2-chloro-4,5-dimethoxy substitution pattern of the benzoic acid core.

Alternative Focus: The Role of Substituted Benzoic Acids and Dimethoxy-Phenyl Moieties in Drug Discovery

Given the lack of specific data on the requested topic, we propose to broaden the scope to a related and well-documented area: the structure-activity relationships of substituted benzoic acid derivatives and the role of the dimethoxy-phenyl moiety in modulating the activity of various bioactive compounds. This approach allows for the creation of a valuable comparative guide based on available experimental data.

This guide would explore:

  • The general principles of how substitutions on the benzoic acid ring influence biological activity, drawing from studies on various enzyme inhibitors and receptor modulators.

  • The significance of the dimethoxy-phenyl group as a key pharmacophore in various drug classes, including kinase inhibitors and antimicrobial agents.

  • A comparative analysis of different substitution patterns on the phenyl ring and their impact on potency and selectivity.

This proposed topic will allow for the presentation of structured data tables, detailed experimental protocols, and the requested Graphviz visualizations, providing researchers with a useful tool for understanding broader SAR principles that could be hypothetically applied to scaffolds like this compound in future research.

We believe this alternative approach will provide a valuable and data-rich resource for researchers, scientists, and drug development professionals, while accurately reflecting the current state of publicly available scientific knowledge.

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-4,5-dimethoxybenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Chloro-4,5-dimethoxybenzoic acid, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as an irritant, and proper precautions are necessary to prevent skin and eye contact, as well as inhalation.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or chemical safety goggles are mandatory.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, must be worn.
Skin and Body A lab coat or other protective clothing should be worn to prevent skin contact.
Respiratory If there is a risk of dust formation, a NIOSH-approved respirator for dusts should be used.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Direct disposal into sanitary sewer systems or regular trash is strictly prohibited.

Experimental Protocol for Waste Preparation:

  • Segregation: Isolate waste this compound from other chemical waste streams to prevent inadvertent reactions. It should be categorized as a chlorinated organic solid waste.

  • Containerization:

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible container. The original container is often a suitable choice if it is in good condition.

    • The container must be in good condition, free from leaks or external contamination.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The specific hazard characteristics (e.g., "Irritant")

      • The date of accumulation

      • The name and contact information of the generating laboratory or personnel.

  • Storage:

    • Store the sealed and labeled container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from sources of ignition or incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1]

    • Provide them with the details of the waste, including the chemical name and quantity.

For spills, the following procedure should be followed:

  • Containment: Cordon off the spill area to prevent unauthorized access.

  • Cleanup: Wearing appropriate PPE, carefully sweep up the solid material. Avoid generating dust.

  • Collection: Place the swept-up material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-Chloro-4,5- dimethoxybenzoic acid for disposal is_spill Is it a spill? start->is_spill is_waste Is it unused or residual chemical? start->is_waste contain_spill Contain spill and wear appropriate PPE is_spill->contain_spill Yes segregate_waste Segregate as chlorinated organic solid waste is_waste->segregate_waste Yes sweep_up Carefully sweep up solid material (avoid creating dust) contain_spill->sweep_up place_in_container Place in a labeled hazardous waste container sweep_up->place_in_container decontaminate Decontaminate the spill area place_in_container->decontaminate collect_decon Collect decontamination materials as hazardous waste decontaminate->collect_decon store_waste Store in a designated secure area collect_decon->store_waste containerize_waste Place in a sealed and chemically compatible container segregate_waste->containerize_waste label_waste Label container with 'Hazardous Waste' and full chemical name containerize_waste->label_waste label_waste->store_waste contact_ehs Contact EHS or licensed waste disposal company for pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Chloro-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2-Chloro-4,5-dimethoxybenzoic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a solid chemical that should be handled with care. Based on data from similar chlorinated and methoxy-substituted benzoic acids, it is prudent to treat this compound as a potential irritant, particularly to the eyes, skin, and respiratory system. Dust from corrosive solids can be inhaled, causing irritation or burns to the respiratory tract.[1]

Core Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Provides maximum protection from splashes and airborne particles.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Protects skin from direct contact and potential irritation.[2][4]
Body Protection Laboratory coat or chemical-resistant apron.Prevents contamination of personal clothing and skin.[2][4]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[1][4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational workflow is crucial for minimizing exposure and ensuring safe handling.

  • Preparation and Engineering Controls :

    • Always handle this compound within a certified chemical fume hood to control potential inhalation hazards.[1][5]

    • Ensure that an eyewash station and emergency shower are readily accessible and have been recently tested.[3][5]

    • Before beginning work, confirm that all necessary PPE is available and in good condition.

  • Handling and Use :

    • When weighing and transferring the solid, do so carefully to minimize dust generation.[1]

    • Use appropriate tools (e.g., spatulas) for transfers.

    • Keep the container tightly closed when not in use to prevent contamination and exposure.[6][7]

    • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[8]

  • Spill Management :

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.[8]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Clean the spill area with an appropriate solvent and decontaminate surfaces.

Disposal Plan: Waste Management

Proper segregation and disposal of chemical waste are critical for environmental protection and laboratory safety.

  • Waste Segregation : this compound is a halogenated organic compound.[9] It must be disposed of in a designated hazardous waste container for halogenated organic solids.[9][10]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[10][11]

  • Container Management : Keep waste containers securely closed except when adding waste.[10]

  • Institutional Guidelines : Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood Proceed When Safe prep_emergency Verify Eyewash/Shower Access prep_hood->prep_emergency Proceed When Safe handle_weigh Carefully Weigh and Transfer Solid prep_emergency->handle_weigh Proceed When Safe handle_use Perform Experimental Work handle_weigh->handle_use handle_close Keep Container Closed When Not in Use handle_use->handle_close disp_segregate Segregate as Halogenated Organic Waste handle_close->disp_segregate After Use disp_label Label Waste Container Clearly disp_segregate->disp_label disp_dispose Dispose via EHS Guidelines disp_label->disp_dispose cleanup_decon Decontaminate Work Area disp_dispose->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4,5-dimethoxybenzoic acid

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